Endosidin2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H12FIN2O3 |
|---|---|
Molecular Weight |
414.17 g/mol |
IUPAC Name |
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8- |
InChI Key |
UIADDCURKKFTFW-LSCVHKIXSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)F)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |
Origin of Product |
United States |
Foundational & Exploratory
Endosidin2: A Technical Guide to its Mechanism of Action in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endosidin2 (ES2) is a potent small molecule inhibitor of exocytosis in plant cells. This technical guide provides an in-depth overview of the molecular mechanism of ES2, its impact on crucial cellular processes, and detailed experimental protocols for its application in research. ES2 specifically targets the EXO70 subunit of the octameric exocyst complex, a key player in the tethering of secretory vesicles to the plasma membrane. By binding to EXO70, ES2 disrupts the final stages of exocytosis, leading to a cascade of effects on plant growth, development, and stress responses. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in the study of ES2.
Core Mechanism of Action: Targeting the Exocyst Complex
This compound acts as a direct inhibitor of the exocyst complex, a crucial component of the cellular machinery responsible for exocytosis. The exocyst is an eight-protein complex that tethers post-Golgi secretory vesicles to the plasma membrane prior to their fusion, ensuring the targeted delivery of cargo.
ES2's primary molecular target is EXO70 , a key subunit of the exocyst complex. The binding of ES2 to EXO70 disrupts the normal function of the exocyst, leading to the inhibition of exocytosis. This inhibition has been observed in both plant and mammalian cells, highlighting the conserved nature of the exocyst complex and the EXO70 subunit. The interaction between ES2 and EXO70 has been confirmed through various assays, including pull-down assays using biotinylated ES2 analogs.
The inhibition of exocytosis by ES2 leads to several downstream cellular consequences:
-
Disruption of Protein Trafficking: ES2 treatment leads to the mislocalization of plasma membrane proteins that are delivered via the secretory pathway. A notable example is the auxin efflux carrier PIN-FORMED2 (PIN2) , which accumulates in intracellular agglomerations and is diverted to the vacuole for degradation upon ES2 treatment. Similarly, the brassinosteroid receptor BRI1 also shows altered localization.
-
Impairment of Polarized Growth: Processes requiring high rates of targeted secretion, such as pollen tube and root hair growth, are highly sensitive to ES2. The molecule inhibits pollen tube elongation in a dose-dependent manner.
-
Alterations in Cell Wall Deposition: As cell wall components are delivered to the apoplast via exocytosis, ES2 treatment can lead to defects in cell wall synthesis. In the moss Physcomitrium patens, high concentrations of ES2 cause tip-growing cells to rupture, indicating a failure in new cell wall deposition.
An analog of ES2, named This compound-14 (ES2-14) , has been developed and shown to be a more potent inhibitor of exocytosis in plants and fungal pathogens.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound and its analog, ES2-14, on various aspects of plant cell physiology.
| Compound | Organism | Assay | IC50 / Effect | Reference |
| This compound (ES2) | Arabidopsis thaliana | Root growth inhibition | ~32 µM | |
| Arabidopsis thaliana | Pollen tube germination | Inhibition at 16 µM | ||
| Physcomitrium patens | Polarized growth inhibition | IC50 between 8.8 and 12.3 µM | ||
| This compound-14 (ES2-14) | Arabidopsis thaliana | Root growth inhibition | ~15 µM |
Table 1: Inhibitory Concentrations of this compound and its Analogs. This table provides the half-maximal inhibitory concentration (IC50) values or effective concentrations of ES2 and ES2-14 for different biological processes in plants.
| Compound | Concentration | Treatment Time | Protein | Effect on Localization | Reference |
| This compound (ES2) | 40 µM | 2 hours | PIN2-GFP | Reduced plasma membrane signal, accumulation in intracellular agglomerations and vacuoles. | |
| 40 µM | 2 hours | BRI1-GFP | Altered plasma membrane localization. | ||
| 40 µM | 2 hours | GFP-EXO70A1 | Loss of polarized localization at the plasma membrane. | ||
| This compound-14 (ES2-14) | 20 µM | 2 hours | PIN2-GFP | Significant reduction of plasma membrane fluorescence intensity. | |
| 40 µM | 2 hours | PIN2-GFP | Further reduction of plasma membrane signal and increased size of intracellular compartments. |
Table 2: Effects of this compound and ES2-14 on Protein Localization. This table details the changes in the subcellular localization of key proteins involved in membrane trafficking and signaling upon treatment with ES2 and ES2-14.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Brefeldin A (BFA) Washout Assay for Monitoring Exocytosis
This assay is used to assess the inhibitory effect of ES2 on the recycling of plasma membrane proteins. BFA is a fungal toxin that blocks a subset of ARF-GEFs, leading to the accumulation of endocytosed proteins in so-called "BFA bodies" or "BFA compartments." Washing out BFA allows for the synchronous release of these proteins back to the plasma membrane, a process dependent on exocytosis.
Protocol:
-
Plant Material: 5- to 7-day-old Arabidopsis thaliana seedlings expressing a fluorescently tagged plasma membrane protein of interest (e.g., PIN2-GFP).
-
BFA Treatment: Incubate seedlings in liquid ½ Murashige and Skoog (MS) medium containing 25-50 µM BFA for 1-2 hours to induce the formation of BFA bodies.
-
Washout and ES2 Treatment:
-
Carefully remove the BFA-containing medium.
-
Wash the seedlings twice with liquid ½ MS medium.
-
Incubate the seedlings in liquid ½ MS medium containing the desired concentration of ES2 (e.g., 40 µM) or a DMSO control.
-
-
Microscopy:
-
Mount the seedlings on a microscope slide with the respective treatment solution.
-
Image the root epidermal cells using a confocal laser scanning microscope at different time points after BFA washout (e.g., 0, 30, 60, 90 minutes).
-
-
Data Analysis: Quantify the disappearance of BFA bodies and the recovery of the fluorescent signal at the plasma membrane over time. A delay in the disappearance of BFA bodies and a slower recovery of plasma membrane fluorescence in ES2-treated seedlings compared to the control indicates an inhibition of exocytosis.
Confocal Microscopy for Protein Localization Studies
This method is used to visualize the subcellular localization of fluorescently tagged proteins in response to ES2 treatment.
Protocol:
-
Plant Material: Arabidopsis thaliana seedlings stably expressing a GFP- or other fluorescently-tagged protein of interest.
-
ES2 Treatment: Incubate seedlings in liquid ½ MS medium or on solid ½ MS plates containing the desired concentration of ES2 or a DMSO control for a specified duration (e.g., 2 hours).
-
Sample Preparation: Mount the seedlings in the respective treatment solution on a microscope slide.
-
Imaging:
-
Use a confocal laser scanning microscope equipped with the appropriate laser lines and emission filters for the fluorescent protein being observed.
-
Acquire Z-stack images of relevant cells (e.g., root epidermal cells) to capture the three-dimensional distribution of the protein.
-
-
Image Analysis:
-
Analyze the images to determine changes in protein localization, such as a decrease in plasma membrane signal, an increase in intracellular puncta, or accumulation in the vacuole.
-
Quantify fluorescence intensity at the plasma membrane and in intracellular compartments using image analysis software (e.g., ImageJ/Fiji).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental procedures related to this compound.
Caption: Molecular mechanism of this compound (ES2) action.
Caption: Experimental workflow for a Brefeldin A (BFA) washout assay.
Conclusion and Future Directions
This compound has emerged as a valuable chemical tool for dissecting the intricacies of exocytosis in plant cells. Its specific targeting of the highly conserved EXO70 subunit of the exocyst complex provides a means to conditionally and reversibly inhibit this fundamental cellular process. The detailed characterization of ES2 and its more potent analog, ES2-14, has advanced our understanding of the roles of exocytosis in protein trafficking, polarized growth, and cell wall formation.
Future research could focus on several key areas:
-
Identification of the full range of exocyst cargo: Proteomic studies on ES2-treated plasma membranes can help identify the complete set of proteins delivered via the exocyst-mediated pathway.
-
Elucidation of regulatory mechanisms: Investigating how the interaction between ES2 and EXO70 affects the assembly and regulation of the entire exocyst complex.
-
Development of more specific inhibitors: The structural information from ES2 and its analogs can guide the design of new molecules with higher affinity and specificity, potentially for different EXO70 isoforms.
-
Applications in agriculture and medicine: Given the importance of exocytosis in plant-pathogen interactions and in human diseases, ES2 and its derivatives could serve as lead compounds for the development of novel fungicides or therapeutic agents.
This technical guide provides a solid foundation for researchers and professionals seeking to utilize this compound as a tool to explore the dynamic processes governed by exocytosis in plant cells.
Endosidin2: A Technical Guide to its Discovery, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endosidin2 (ES2) is a potent and selective small molecule inhibitor of exocytosis, a fundamental cellular process responsible for the transport of molecules to the cell surface.[1][2] This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound. It details the experimental protocols used to elucidate its function and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the signaling pathways and experimental workflows impacted by ES2, offering a valuable resource for researchers in cell biology and drug development.
Discovery and Identification of the Cellular Target
This compound was identified through a plant-based chemical screen designed to find inhibitors of endomembrane trafficking.[2][3] The primary cellular target of ES2 was identified as the EXO70 subunit of the exocyst complex, a highly conserved protein complex that mediates the tethering of secretory vesicles to the plasma membrane prior to fusion.[1][2][4] This interaction was confirmed through a series of robust experimental approaches.
Target Identification Methodology
Drug Affinity Responsive Target Stability (DARTS): This technique was employed to demonstrate a direct interaction between ES2 and the EXO70A1 protein in Arabidopsis thaliana.[5][6] The principle behind DARTS is that the binding of a small molecule to its protein target can confer protection from proteolytic degradation.[5] In these experiments, total protein extracts from Arabidopsis were incubated with either ES2 or a DMSO control, followed by digestion with a protease. Western blot analysis revealed that EXO70A1 was protected from degradation in the presence of ES2, indicating a direct binding interaction.[4]
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR): STD-NMR was utilized to further confirm the interaction between ES2 and purified EXO70A1 protein.[4] This method detects the binding of a small molecule to a large protein by observing the transfer of saturation from the protein to the ligand. The resulting spectra provided evidence of a direct physical interaction between ES2 and the EXO70A1 subunit.[4]
Genetic Evidence: Genetic studies provided further confirmation of EXO70 as the target of ES2. An Arabidopsis mutant with a C-terminal truncation of an EXO70 protein exhibited dominant resistance to ES2.[1][6] This finding strongly supports the notion that EXO70 is the biologically relevant target of this compound.
Mechanism of Action: Inhibition of Exocytosis
This compound exerts its biological effects by binding to the EXO70 subunit, thereby inhibiting the function of the exocyst complex.[1][7] This inhibition disrupts the final stages of exocytosis, leading to a range of cellular phenotypes.[8] The primary mechanism involves the interference with the tethering of post-Golgi secretory vesicles to the plasma membrane.[7][9]
Impact on Vesicle Trafficking
The inhibition of the exocyst complex by ES2 has profound effects on vesicle trafficking pathways:
-
Inhibition of Exocytosis and Endosomal Recycling: ES2 blocks the secretion of proteins to the plasma membrane and hinders the recycling of endocytosed proteins back to the cell surface.[1][5]
-
Enhancement of Vacuolar Trafficking: In plant cells, the disruption of the secretory pathway by ES2 leads to the rerouting of plasma membrane proteins, such as the auxin transporter PIN2, to the vacuole for degradation.[2][5][7] This is observed as an accumulation of PIN2 in late endosomes/prevacuolar compartments (PVCs).[2][10]
-
Disruption of Polarized Growth: Processes that rely on targeted exocytosis, such as the polarized growth of pollen tubes and root hairs in plants, are inhibited by ES2 in a dose-dependent manner.[2][8]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the exocyst complex, disrupting vesicle tethering and fusion at the plasma membrane.
Characterization of this compound's Biological Effects
The biological activity of this compound and its more potent analog, this compound-14, has been characterized through various cellular and organismal assays.[11]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound and its analog, ES2-14.
| Compound | Organism/System | Assay | Parameter | Value | Reference |
| This compound (ES2) | Arabidopsis thaliana | Root Growth Inhibition | IC50 | 32 µM | [11] |
| Arabidopsis thaliana | PIN2 Trafficking | Effective Concentration | 20-40 µM | [2][11] | |
| Physcomitrium patens | Polarized Growth Inhibition | IC50 | 8.8 - 12.3 µM | [8] | |
| HeLa Cells | Transferrin Recycling | - | Inhibition Observed | [12] | |
| PC12 Cells | Cell Viability | Toxic Concentration | 15-40 µM | [13] | |
| Purified EXO70A1 | Binding Affinity | Kd | 253 µM | [12] | |
| This compound-14 (ES2-14) | Arabidopsis thaliana | Root Growth Inhibition | IC50 | 15 µM | [11] |
| Magnaporthe oryzae | Growth and Pathogenesis | - | Inhibition Observed | [11][14] | |
| Botrytis cinerea | Virulence | - | Reduction Observed | [11][14] |
Effects on Auxin Transporter Trafficking
A hallmark of this compound activity in plants is the disruption of the trafficking of PIN-FORMED (PIN) auxin efflux carriers, particularly PIN2.[2][15]
-
PIN2 Accumulation: Treatment with ES2 leads to the accumulation of PIN2 in intracellular agglomerations, termed ES2 aggregates (ES2As), and within the vacuole.[15][16][17]
-
Reduced Plasma Membrane Localization: Consequently, the abundance of PIN2 at the plasma membrane is significantly reduced.[2][10]
-
Accelerated Endocytosis: ES2 has been shown to accelerate the endocytosis of PIN2 from the plasma membrane.[15][17]
-
Effects on Other PINs: The trafficking of other PIN proteins, such as PIN3 and PIN4, is also disrupted by ES2.[15][16][17]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Brefeldin A (BFA) Washout Assay for PIN2 Recycling
This assay is used to assess the effect of ES2 on the recycling of PIN2 from endosomes back to the plasma membrane.
-
Seedling Preparation: Use 5-7 day old Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2:GFP).
-
BFA Treatment: Treat the seedlings with 40-50 µM Brefeldin A (BFA) for 1-2 hours. BFA is an inhibitor of exocytosis that causes the accumulation of endocytosed proteins in "BFA bodies".
-
Washout and ES2 Treatment: Wash out the BFA and transfer the seedlings to liquid media containing either a DMSO control or 40 µM this compound.
-
Microscopy: Image the root epidermal cells using a confocal microscope at various time points (e.g., 0, 60, 90 minutes) after the washout.
-
Analysis: Quantify the disappearance of BFA bodies over time. A delay in the disappearance of BFA bodies in ES2-treated seedlings indicates an inhibition of PIN2 recycling.[2]
Confocal Microscopy of PIN2 Localization
This protocol is used to visualize the subcellular localization of PIN2 in response to ES2 treatment.
-
Seedling Preparation: Use 5-7 day old Arabidopsis thaliana seedlings expressing PIN2:GFP. For vacuolar localization, seedlings can be kept in the dark to inhibit the degradation of GFP.[2]
-
ES2 Treatment: Incubate the seedlings in liquid media containing 40-50 µM this compound or a DMSO control for a specified duration (e.g., 2 hours).
-
Staining (Optional): To visualize endosomes, co-localization studies can be performed using markers such as FM4-64 or by using plant lines co-expressing PIN2:GFP and an endosomal marker like ARA7/RabF2b:mRFP.[2][15]
-
Microscopy: Mount the seedlings and image the root epidermal cells using a laser scanning confocal microscope.
-
Analysis: Observe and quantify changes in PIN2:GFP localization, such as reduced plasma membrane signal and increased intracellular and vacuolar signals.[2]
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical experiment investigating the effect of this compound on PIN2 trafficking.
Caption: A generalized workflow for studying the effects of this compound on protein localization in Arabidopsis.
Conclusion
This compound has emerged as a valuable chemical tool for the study of exocytosis and vesicle trafficking in both plant and animal systems. Its specific targeting of the highly conserved EXO70 subunit of the exocyst complex allows for the conditional and reversible inhibition of this essential cellular process, overcoming the limitations associated with genetic approaches such as mutant lethality.[1][2] The detailed characterization of this compound's mechanism of action and its biological effects provides a solid foundation for its use in dissecting the intricate regulation of secretion. Furthermore, the identification of the exocyst complex as a druggable target opens up new avenues for the development of therapeutics for human diseases associated with exocytosis dysfunction, such as diabetes and cancer.[1][5] This guide serves as a comprehensive resource for researchers seeking to utilize this compound in their investigations and for professionals interested in the therapeutic potential of targeting the exocyst pathway.
References
- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. US20180362449A1 - The exocyst as a novel drug target of this compound and application as a therapeutic - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Inhibition of the Exocyst Complex Attenuates the LRRK2 Pathological Effects [mdpi.com]
- 14. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]
- 16. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Endosidin2 in Vesicle Trafficking: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vesicle trafficking is a fundamental cellular process in eukaryotes, responsible for the transport of proteins, lipids, and other molecules to their correct destinations within or outside the cell. A key player in the final stages of secretion is the exocyst, an octameric protein complex that tethers secretory vesicles to the plasma membrane prior to fusion. The small molecule, Endosidin2 (ES2), has emerged as a powerful chemical tool for studying this process. ES2 specifically targets the EXO70 subunit of the exocyst complex, inhibiting exocytosis and altering vesicle trafficking dynamics in a dose-dependent manner. This guide provides a comprehensive overview of this compound, its mechanism of action, its biological effects, and the experimental protocols used to characterize its function, serving as a technical resource for researchers in cell biology and drug development.
Mechanism of Action: Targeting the Exocyst Complex
This compound acts as a selective inhibitor of the exocyst complex by directly binding to its EXO70 subunit.[1][2][3] This interaction disrupts the tethering of vesicles to the plasma membrane, effectively inhibiting exocytosis and endosomal recycling.[1][4][5] Consequently, cargo proteins that are normally delivered to the cell surface are rerouted, often leading to their degradation in the vacuole.[2][4] This mechanism makes ES2 an invaluable tool for dissecting the intricacies of exocyst-mediated trafficking pathways across different organisms, from plants to humans.[1][2]
The direct interaction between ES2 and the Arabidopsis EXO70A1 protein has been confirmed through multiple biophysical assays, which have also quantified the binding affinity.
Table 1: this compound Binding Affinity for EXO70A1
| Assay Method | Dissociation Constant (Kd) | Reference |
| Microscale Thermophoresis (MST) | 253 µM | [5] |
| Saturation Transfer Difference NMR (STD-NMR) | 400 ± 170 µM | [6] |
The following diagram illustrates the central role of EXO70 in the exocytic pathway and the inhibitory action of this compound.
Biological and Phenotypic Effects
ES2 treatment induces a range of observable effects by disrupting vesicle trafficking. These effects have been characterized in detail, particularly in the model plant Arabidopsis thaliana.
Inhibition of Protein Trafficking
Short-term ES2 treatment (e.g., 2 hours) disrupts the trafficking of proteins that are actively recycled between the plasma membrane and endosomes.[2] This includes key proteins such as the auxin transporters PIN-FORMED1 (PIN1) and PIN2, and the brassinosteroid receptor (BRI1).[2][7] Inhibition of their delivery to the plasma membrane leads to their accumulation in intracellular compartments and subsequent rerouting to the vacuole.[4][8][9] In mammalian cells, ES2 also reduces the recycling of endocytosed transferrin to the plasma membrane.[2][5]
A quantitative proteomics analysis in Arabidopsis roots revealed that after a 2-hour treatment with 40 µM ES2, the abundance of 145 plasma membrane proteins was significantly reduced.[7][10] These proteins are involved in diverse functions, including cell growth, hormone signaling, and nutrient uptake, highlighting the broad impact of exocyst-mediated trafficking.[7][10]
Effects on Plant Growth and Development
The disruption of polarized secretion manifests as distinct developmental phenotypes. ES2 inhibits polarized growth in a dose-dependent manner.[2][11]
-
Root Growth: Arabidopsis seedlings grown on ES2-containing media exhibit shorter roots and fewer, shorter root hairs.[2]
-
Pollen Tube Growth: ES2 inhibits pollen tube elongation, a classic model for tip growth that relies heavily on polarized exocytosis.[2][6]
Table 2: IC50 Values for this compound and its Analog, ES2-14
| Compound | Organism | Effect Measured | IC50 Value (µM) | Reference |
| This compound (ES2) | Arabidopsis thaliana | Root Growth Inhibition | 32 | [12] |
| This compound (ES2) | Physcomitrium patens | Growth Inhibition | 8.8 - 12.3 | [12] |
| ES2-14 | Arabidopsis thaliana | Root Growth Inhibition | 15 | [12] |
This compound Analogs: The Case of ES2-14
Structure-activity relationship (SAR) analysis has led to the development of ES2 analogs with altered potency and specificity. ES2-14, which differs from ES2 by the substitution of a methoxy (B1213986) group with an iodine, is a more potent inhibitor of exocytosis in plants and fungi.[8][13][14] Interestingly, ES2-14 did not significantly affect exocytosis in mammalian cells, suggesting that minor structural changes can alter the compound's activity across different organisms.[13][14][15]
Key Experimental Protocols
Several key methodologies have been instrumental in elucidating the mechanism and effects of this compound.
Drug Affinity Responsive Target Stability (DARTS)
This protocol is used to identify the cellular target of a small molecule by observing how the molecule protects its target protein from protease degradation.
Methodology:
-
Protein Extraction: Prepare total protein extracts from Arabidopsis seedlings or other relevant tissues.
-
Incubation: Divide the extract into two aliquots. Incubate one with this compound (e.g., 100 µM) and the other with a solvent control (DMSO) for 1-2 hours at room temperature.
-
Protease Digestion: Add a non-specific protease, such as pronase, to both aliquots at varying concentrations (e.g., 1:10,000 to 1:3,000 dilution). Incubate for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the putative target (e.g., anti-EXO70A1). A stronger band in the ES2-treated sample compared to the control at a given pronase concentration indicates that ES2 binding has protected the protein from degradation.[2][11]
PIN2-GFP Trafficking Assay
This live-cell imaging assay visualizes the effect of ES2 on the subcellular localization of the PIN2 auxin transporter, a well-established cargo protein for endo- and exocytosis studies.
Methodology:
-
Plant Material: Use transgenic Arabidopsis thaliana seedlings stably expressing a functional PIN2-GFP fusion protein.
-
Treatment: Mount 5- to 7-day-old seedlings in liquid growth medium. Treat with this compound at a working concentration (e.g., 20-40 µM) or a DMSO control.[8][13]
-
Confocal Microscopy: Image the epidermal cells of the root transition zone using a confocal microscope at specified time points (e.g., 0, 30, 60, 120 minutes) after treatment.
-
Image Analysis: Observe the localization of the PIN2-GFP signal. In control cells, the signal is predominantly at the apical plasma membrane. In ES2-treated cells, the signal diminishes from the plasma membrane and accumulates in intracellular compartments, often colocalizing with late endosome or pre-vacuolar markers like ARA7/RabF2b.[2][13]
-
Quantification: Measure the fluorescence intensity of PIN2-GFP at the plasma membrane and the number and size of intracellular GFP-positive agglomerations to quantify the effect of the treatment.[13]
Transferrin Recycling Assay (Mammalian Cells)
This assay measures the rate of exocytosis in mammalian cells by tracking the recycling of fluorescently labeled transferrin.
Methodology:
-
Cell Culture: Grow HeLa or other suitable mammalian cells on glass coverslips.
-
Serum Starvation: Starve cells in serum-free medium to upregulate transferrin receptor expression.
-
Loading: Incubate cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) at 37°C to allow for endocytosis.
-
Acid Wash: Wash cells with an acidic buffer on ice to remove any surface-bound (non-internalized) transferrin.
-
Recycling and Treatment: Re-warm cells to 37°C in fresh medium containing unlabeled transferrin (to prevent re-uptake of the labeled form) with either this compound or a DMSO control.
-
Quantification: At various time points, collect the medium and lyse the cells. Measure the fluorescence in the medium (recycled transferrin) and the cell lysate (retained transferrin) using a fluorometer. A decrease in the rate of fluorescence appearing in the medium of ES2-treated cells indicates an inhibition of exocytosis.[2]
Applications and Future Outlook
This compound's ability to acutely and reversibly inhibit the exocyst complex makes it a superior tool to genetic mutants, which often suffer from lethality or severe pleiotropic defects.[1][2] It provides a means to study the dynamic regulation of exocytosis in a dose-dependent and temporally controlled manner.[11]
The conservation of the exocyst complex and the EXO70 target across kingdoms suggests broader applications.[1] As exocyst dysfunction is implicated in human diseases like diabetes and cancer, ES2 and its analogs serve as valuable lead compounds.[2][3] Further development of molecules with higher affinity and specificity could pave the way for novel therapeutics aimed at controlling exocyst-related pathologies.[2][11]
References
- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]
- 10. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Endosidin2's Impact on the Exocyst Subunit EXO70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endosidin2 (ES2), a potent small molecule inhibitor, has emerged as a critical tool for dissecting the intricate processes of exocytosis. This technical guide provides an in-depth analysis of the effects of this compound on the EXO70 subunit of the exocyst complex, a key player in the tethering of secretory vesicles to the plasma membrane. By directly binding to EXO70, ES2 disrupts exocytosis, impacting a range of cellular functions from polarized growth in plants to potential therapeutic targets in human diseases like cancer and diabetes.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying ES2-EXO70 interactions, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of this pivotal molecular interaction.
Introduction to this compound and the Exocyst Complex
The exocyst is a highly conserved octameric protein complex essential for the final stages of exocytosis, the process by which cells secrete molecules.[1][2][3] This complex acts as a molecular tether, ensuring that secretory vesicles dock at specific sites on the plasma membrane before fusion. The EXO70 subunit is a critical component of this complex, directly interacting with the plasma membrane and playing a regulatory role in the assembly and function of the entire exocyst.[4][5][6]
This compound was identified through a chemical genetic screen as an inhibitor of endomembrane trafficking.[1] Subsequent research revealed that its primary target is the EXO70 subunit.[1][2][7] This specific interaction makes ES2 a valuable chemical probe for studying the dynamic regulation of exocytosis, overcoming challenges such as the lethality of genetic knockouts of core exocyst components.[1][8]
Mechanism of Action: this compound's Direct Interaction with EXO70
This compound exerts its inhibitory effect by directly binding to the EXO70 subunit of the exocyst complex.[1][9] This binding has been demonstrated to occur on the C-terminal domain of EXO70 and interferes with the proper localization and function of the exocyst complex at the plasma membrane.[9] The interaction between ES2 and EXO70 disrupts the tethering of vesicles, leading to an inhibition of exocytosis and endosomal recycling.[1][2] In plant cells, this disruption also leads to an enhancement of vacuolar trafficking.[1][2]
The functional consequences of ES2's binding to EXO70 are significant and pleiotropic, affecting various cellular processes that rely on functional exocytosis. These include the trafficking of crucial proteins like the auxin transporter PIN2 in plants and the glucose transporter Glut4 in mammals.[1][10]
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound and its analogs with the EXO70 subunit and their biological effects.
Table 1: Binding Affinity of Endosidins to EXO70
| Compound | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| This compound (ES2) | Arabidopsis thaliana EXO70A1 | MST | 253 ± 63.5 µM | [1] |
| This compound (ES2) | Magnaporthe oryzae EXO70 | MST | 15.3 ± 4.2 µM | [10] |
| This compound (ES2) | Botrytis cinerea EXO70 | MST | 11.2 ± 1.6 µM | [10] |
| This compound-14 (ES2-14) | Arabidopsis thaliana EXO70A1 | MST | Not determined | [10] |
| This compound-14 (ES2-14) | Magnaporthe oryzae EXO70 | MST | 10.4 ± 2.4 µM | [10] |
| This compound-14 (ES2-14) | Botrytis cinerea EXO70 | MST | 13.5 ± 2.1 µM | [10] |
Table 2: Inhibitory Concentrations of Endosidins on Growth
| Compound | Organism | Assay | IC50 | Reference |
| This compound (ES2) | Arabidopsis thaliana | Root Growth | ~32 µM | [10] |
| This compound-14 (ES2-14) | Arabidopsis thaliana | Root Growth | ~15 µM | [10] |
| This compound (ES2) | Magnaporthe oryzae | Fungal Growth | 562 µM | [5] |
| This compound-14 (ES2-14) | Magnaporthe oryzae | Fungal Growth | 16 µM | [5] |
| This compound (ES2) | Botrytis cinerea | Fungal Growth | Not calculable | [5] |
| This compound-14 (ES2-14) | Botrytis cinerea | Fungal Growth | 47 µM | [5] |
| This compound (ES2) | Physcomitrium patens | Polarized Growth | 8.8 - 12.3 µM | [10] |
Table 3: Cellular Effects of this compound Treatment
| Treatment | Cell Type/Organism | Effect | Quantitative Measurement | Reference |
| 40 µM ES2 (2h) | Arabidopsis root epidermal cells | PIN2-GFP localization | Reduced plasma membrane abundance, increased intracellular aggregates | [6][10] |
| 40 µM ES2-14 (2h) | Arabidopsis root epidermal cells | PIN2-GFP localization | More potent reduction of plasma membrane abundance than ES2 | [10] |
| 40 µM ES2 | HeLa cells | Transferrin recycling | Inhibition of recycling to plasma membrane | [1] |
| 40 µM ES2-14 | HeLa cells | Transferrin recycling | No significant inhibition | [10] |
| 5 µM ES2 (24h) | HEK293 cells | Sec8-Exo70 Interaction | Significant reduction in co-immunoprecipitation | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on EXO70.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is utilized to confirm the direct binding of a small molecule to its protein target by assessing the ligand's ability to protect the protein from proteolysis.[7][11][13][14]
Caption: Workflow for the DARTS assay.
-
Protein Preparation: Prepare total protein extracts from Arabidopsis thaliana seedlings or use purified recombinant EXO70 protein.
-
Ligand Incubation: Incubate the protein sample with this compound (e.g., 400 µM) or an equivalent volume of DMSO (vehicle control) for 30 minutes at room temperature.[14]
-
Protease Digestion: Add a protease, such as pronase, to the protein-ligand mixture at a range of dilutions (e.g., 1:100 to 1:10,000) and incubate for 10-30 minutes at room temperature.[8][14]
-
Reaction Termination: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an anti-EXO70 antibody to detect the levels of EXO70 protein. A higher abundance of EXO70 in the ES2-treated samples compared to the DMSO control indicates protection from proteolysis and thus, direct binding.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between molecules in solution by measuring changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[1][2][4][9]
-
Protein Labeling: Label purified EXO70 protein with a fluorescent dye (e.g., GFP-tagged EXO70A1).[1]
-
Serial Dilution: Prepare a serial dilution of this compound in MST buffer.
-
Incubation: Mix the fluorescently labeled EXO70 at a constant concentration with each dilution of this compound and incubate to allow binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in an MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.
Arabidopsis Root Growth Inhibition Assay
This assay assesses the in vivo effect of this compound on plant development by measuring its impact on root elongation.[5][6][15][16]
-
Media Preparation: Prepare half-strength Murashige and Skoog (½ MS) solid media containing a range of this compound concentrations (e.g., 0-50 µM) and a DMSO control.[6][16]
-
Seed Plating: Sterilize and plate Arabidopsis thaliana seeds (e.g., Col-0 or a reporter line like PIN2-GFP) on the prepared media.
-
Growth Conditions: Grow the seedlings vertically in a growth chamber under controlled light and temperature conditions.[17][18]
-
Measurement: After a set period (e.g., 7 days), scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Data Analysis: Plot the root length against the this compound concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value.[10]
PIN2-GFP Trafficking Assay
This assay visualizes the effect of this compound on the subcellular localization of the auxin efflux carrier PIN2, which is a known cargo of the exocyst-mediated pathway.[5][19][20][21]
Caption: Workflow for the PIN2-GFP trafficking assay.
-
Plant Material: Use Arabidopsis thaliana seedlings stably expressing PIN2::PIN2-GFP.
-
Treatment: Treat 5- to 7-day-old seedlings with this compound (e.g., 40-50 µM) or DMSO in liquid ½ MS medium for a specified time (e.g., 2 hours).[5][19]
-
Microscopy: Mount the seedlings on a microscope slide and image the root epidermal cells using a confocal laser scanning microscope.
-
Image Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and the number and size of intracellular aggregates (ES2 bodies) using image analysis software.[19] A decrease in plasma membrane signal and an increase in intracellular bodies indicate inhibition of exocytosis and/or altered endosomal trafficking.
Conclusion
This compound is a powerful and specific inhibitor of the exocyst complex subunit EXO70. Its ability to directly bind EXO70 and disrupt exocytosis has provided invaluable insights into the mechanisms of vesicle trafficking and its role in diverse cellular processes. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound as a tool to investigate exocytosis-related phenomena and to explore the therapeutic potential of targeting the exocyst complex. The continued study of this compound and its analogs holds promise for advancing our understanding of fundamental cell biology and for the development of novel therapeutic strategies.
References
- 1. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 5. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. mdpi.com [mdpi.com]
- 13. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 18. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Endosidin2: A Potent Tool for Unraveling the Complexities of Membrane Trafficking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane trafficking is a fundamental cellular process essential for maintaining cellular homeostasis, signaling, and organismal development. This intricate network of pathways governs the transport of proteins, lipids, and other molecules to their correct subcellular destinations. A key player in the final stages of secretion is the exocyst complex, an octameric protein complex that tethers secretory vesicles to the plasma membrane for fusion. Dysregulation of this process is implicated in numerous diseases, including cancer and diabetes.[1][2] The study of exocytosis has been greatly advanced by the discovery of small molecule inhibitors that can acutely perturb its function. Endosidin2 (ES2) has emerged as a valuable chemical tool for dissecting the molecular mechanisms of membrane trafficking, particularly exocytosis.[1][2] This technical guide provides a comprehensive overview of ES2, its mechanism of action, quantitative effects, and detailed experimental protocols for its use in studying membrane trafficking.
Mechanism of Action: Targeting the Exocyst Complex
This compound is a cell-permeable small molecule that specifically targets the EXO70 subunit of the exocyst complex.[1][2] This interaction has been demonstrated in plant, fungal, and mammalian cells, highlighting the conserved nature of the target.[1][3] By binding to EXO70, ES2 inhibits the tethering of secretory vesicles to the plasma membrane, thereby blocking exocytosis.[1][2] This leads to a reduction in the abundance of plasma membrane proteins that are actively recycled or delivered via the secretory pathway.[2][4] Consequently, there is an observed enhancement of trafficking to the vacuole for degradation.[2] The specific and dose-dependent action of ES2 allows for the controlled disruption of exocytosis, overcoming the limitations of genetic approaches, such as mutant lethality and genetic redundancy, in studying this essential process.[2][5]
Quantitative Data on this compound Effects
The inhibitory effects of this compound and its more potent analog, ES2-14, have been quantified in various biological systems. These data provide a crucial reference for designing and interpreting experiments.
| Parameter | Organism/Cell Type | ES2 Concentration | Effect | Reference |
| PIN2-GFP Trafficking | Arabidopsis thaliana root epidermal cells | 40 µM (2h) | Reduced abundance at the plasma membrane and increased accumulation in prevacuolar compartments (PVCs) and vacuoles. | [3] |
| PIN2-GFP Trafficking | Arabidopsis thaliana root epidermal cells | 20 µM (2h) | No significant reduction in plasma membrane fluorescence intensity. | [3] |
| PIN2-GFP Trafficking (ES2-14) | Arabidopsis thaliana root epidermal cells | 20 µM (2h) | Significant reduction in plasma membrane fluorescence intensity. | [3] |
| Root Growth Inhibition | Arabidopsis thaliana seedlings | 15-25 µM | Modest root growth inhibition. | [6] |
| IC50 (Area) | Physcomitrium patens | 8.8 µM (95% CI: 4.0-19.9 µM) | Inhibition of polarized growth. | [7][8] |
| IC50 (Solidity) | Physcomitrium patens | 12.3 µM (95% CI: 9.2-22.1 µM) | Inhibition of polarized growth. | [7][8] |
| Dissociation Constant (Kd) | Purified EXO70A1 protein | 400 ± 170 µM | Binding affinity of ES2 to EXO70A1 determined by STD-NMR. | [2] |
| Neurite Outgrowth | PC12 cells (LRRK2 G2019S) | 2.5 µM & 5 µM | Rescued the inhibitory effect of LRRK2 G2019S on neurite outgrowth. | [9] |
| Plasma Membrane Proteome | Arabidopsis thaliana roots | 40 µM (2h) | Significantly reduced abundance of 145 plasma membrane proteins. | [4][10] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study membrane trafficking.
Brefeldin A (BFA) Washout Assay to Monitor Exocytosis
This assay is used to assess the inhibitory effect of ES2 on the exocytic transport of plasma membrane proteins.
-
Materials:
-
7-day-old Arabidopsis thaliana seedlings expressing a fluorescently tagged plasma membrane protein (e.g., PIN2-GFP).
-
Brefeldin A (BFA) stock solution (e.g., 50 mM in DMSO).
-
This compound (ES2) stock solution (e.g., 40 mM in DMSO).
-
Half-strength Murashige and Skoog (MS) liquid medium.
-
Confocal microscope.
-
-
Protocol:
-
Pre-treat seedlings with 40 µM BFA in half-strength MS liquid medium for 60 minutes to induce the formation of BFA bodies (large intracellular agglomerations of the tagged protein).
-
Wash out the BFA by transferring the seedlings to fresh half-strength MS liquid medium.
-
Immediately treat the seedlings with one of the following:
-
0.1% DMSO (control).
-
40 µM ES2 in 0.1% DMSO.
-
-
Allow the seedlings to recover for 80 minutes.
-
Mount the seedlings on a microscope slide and observe the localization of the fluorescently tagged protein in root epidermal cells using a confocal microscope.
-
Analysis: In the DMSO control, the tagged protein should relocalize to the plasma membrane. In the ES2-treated sample, the recovery to the plasma membrane will be significantly reduced, indicating inhibition of exocytosis.[3]
-
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to identify the cellular target of a small molecule by observing its protective effect on the target protein from proteolysis.
-
Materials:
-
Protein extracts from the organism or cell line of interest.
-
This compound (ES2) stock solution.
-
DMSO (control).
-
Pronase (or other suitable protease) stock solution.
-
SDS-PAGE loading buffer.
-
Western blotting apparatus and reagents.
-
Antibodies against the putative target (e.g., anti-EXO70A1) and a control protein (e.g., anti-actin).
-
-
Protocol:
-
Incubate the protein extracts with either ES2 (e.g., 400 µM) or an equivalent volume of DMSO for 1 hour at room temperature.
-
Aliquot the treated protein extracts.
-
Add different concentrations of pronase to each aliquot and digest for 30 minutes at room temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with antibodies against the putative target and the control protein.
-
Analysis: ES2 will protect its target protein (EXO70A1) from degradation by pronase, resulting in a stronger band intensity at higher pronase concentrations compared to the DMSO control. The control protein (actin) should not be protected.[2][5]
-
Saturation Transfer Difference (STD) NMR Spectroscopy
This technique is used to determine the binding affinity between a small molecule and its protein target.
-
Materials:
-
Purified target protein (e.g., EXO70A1).
-
This compound (ES2).
-
NMR spectrometer.
-
Appropriate buffer for NMR analysis.
-
-
Protocol:
-
Prepare samples containing a constant concentration of the purified target protein and varying concentrations of ES2 in the NMR buffer.
-
Acquire STD-NMR spectra for each sample.
-
Calculate the STD amplification factor as a function of the ES2 concentration.
-
Analysis: By fitting the binding isotherm, the dissociation constant (Kd) of the protein-ligand interaction can be determined. A significant increase in the STD amplification factor with increasing ligand concentration indicates binding.[2]
-
Visualizing the Impact of this compound
Diagrams are essential for conceptualizing the complex cellular processes affected by this compound.
Caption: this compound inhibits exocytosis by binding to the EXO70 subunit of the exocyst complex.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: The downstream cellular consequences of this compound-mediated exocyst inhibition.
Conclusion
This compound and its analogs are powerful tools for the spatio-temporal dissection of membrane trafficking pathways. By providing a means to acutely and reversibly inhibit exocytosis, ES2 enables researchers to investigate the dynamics of protein and lipid transport, the regulation of the exocyst complex, and the physiological consequences of impaired secretion. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to employ this compound in their research to further our understanding of these fundamental cellular processes and their roles in health and disease.
References
- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]
- 9. Inhibition of the Exocyst Complex Attenuates the LRRK2 Pathological Effects | MDPI [mdpi.com]
- 10. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Mechanism of Action of Endosidin2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endosidin2 (ES2) is a cell-permeable, synthetic small molecule identified as a potent and selective inhibitor of membrane trafficking.[1][2][3] It functions by directly targeting the EXO70 subunit, a key component of the octameric exocyst complex, which is highly conserved across plant and animal kingdoms.[1][4][5] The exocyst complex is essential for the final stage of exocytosis, mediating the tethering of secretory vesicles to the plasma membrane before fusion.[6][7] By inhibiting EXO70, ES2 effectively disrupts exocytosis and endosomal recycling, making it an invaluable chemical tool for studying the dynamic regulation of these fundamental cellular processes.[4][8][9] Its activity in both plant and mammalian systems overcomes challenges like mutant lethality and genetic redundancy often encountered in genetic studies, offering a unique avenue for investigating exocyst-related functions and their roles in diseases such as cancer and diabetes.[1][5][7][8]
Chemical and Physical Properties
This compound is a benzylidene-benzohydrazide-based compound with good aqueous stability.[8] Its chemical identity and physical characteristics are summarized below.
Table 2.1: Chemical Identification of this compound
| Property | Value |
| Formal Name | (E)‐3‐Fluoro‐N′‐(4‐hydroxy‐3‐iodo‐5‐methoxybenzylidene)‐benzohydrazide[2] |
| Synonym | ES2[9][10] |
| CAS Number | 1839524-44-5[9][10] |
| Molecular Formula | C₁₅H₁₂FIN₂O₃[10] |
| Molecular Weight | 414.17 g/mol [10] |
| SMILES | FC1=CC(C(N/N=C/C2=CC(I)=C(O)C(OC)=C2)=O)=CC=C1[9] |
| InChI Key | UIADDCURKKFTFW-QGMBQPNBSA-N[9] |
Table 2.2: Physicochemical Properties and Storage of this compound
| Property | Value |
| Appearance | White to beige crystalline solid/powder.[9] |
| Purity | ≥98% (HPLC). |
| Solubility | DMSO: 20-100 mg/mL[9][10] DMF: 30 mg/mL[9] Ethanol: 0.25 mg/mL[9] |
| Aqueous Stability | Stable in aqueous solution; does not undergo significant hydrolysis over 7 days.[1][8] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years).[10] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month).[10] |
Mechanism of Action
This compound selectively binds to the C-terminal domain of the EXO70 subunit of the exocyst complex.[4][10] This interaction inhibits the tethering of vesicles to the plasma membrane, thereby blocking exocytosis.[4][10] Consequently, proteins destined for the plasma membrane are rerouted. In plant cells, this leads to an accumulation of cargo, such as the auxin transporter PIN2, in late endosomes/pre-vacuolar compartments and enhances their trafficking to the vacuole for degradation.[4][10] This disruption also causes structural abnormalities in the Golgi apparatus.[4][10] The inhibitory effect of ES2 has been observed in both plant and mammalian cells, highlighting the conserved nature of the exocyst complex function.[4]
Caption: this compound signaling pathway showing inhibition of EXO70 and downstream cellular effects.
Quantitative Biological Data
The biological activity of this compound has been quantified through various assays, providing insights into its potency and binding affinity.
Table 4.1: Binding Affinity and Effective Concentrations of this compound
| Parameter | System/Assay | Value | Reference |
| Binding Affinity (Kd) | AtEXO70A1 (Microscale Thermophoresis) | ~253 µM | [9] |
| AtEXO70A1 (Biochemical Assays) | 250 - 400 µM | [11] | |
| EXO70A1 (STD-NMR) | 400 ± 170 µM | [8] | |
| MoEXO70 (MST Assays) | 37 ± 18 µM (for ES2-14 analog) | [11] | |
| Effective Concentration | Inhibition of Arabidopsis Pollen Tube Germination | 16 µM | [1][8] |
| Altered PIN2-GFP Localization in Arabidopsis Roots (2h) | 40 µM | [4][8] | |
| PIN Protein Aggregation in Arabidopsis Roots (1.5-3h) | 50 µM | [4][10] | |
| Toxicity in PC12 Mammalian Cells (48h) | Significant toxicity at 15-40 µM | [12] | |
| No Toxicity in PC12 Mammalian Cells (48h) | 2.5 - 5 µM | [12] |
Key Experimental Protocols
The following protocols are fundamental for studying the interaction of this compound with its target and its effects on cellular processes.
Target Validation: Drug Affinity Responsive Target Stability (DARTS)
This method identifies protein targets by exploiting the phenomenon that small molecule binding can stabilize a protein against proteolysis.[1][8]
Methodology:
-
Protein Extraction: Prepare total protein extracts from Arabidopsis thaliana seedlings or other relevant tissues.
-
Ligand Incubation: Incubate the protein extract with this compound (e.g., 40 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour at room temperature).
-
Protease Digestion: Subject the samples to limited proteolysis by adding a broad-spectrum protease like pronase at various dilutions (e.g., 1:3,000, 1:10,000).[8] Incubate for a short duration (e.g., 10-20 minutes).
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Analysis: Analyze the samples via SDS-PAGE and Western blot using an antibody specific to the putative target (anti-EXO70A1) and a loading control (anti-actin).[1][8] A higher band intensity for EXO70A1 in the ES2-treated sample compared to the control indicates protection from degradation and thus, a direct interaction.
References
- 1. pnas.org [pnas.org]
- 2. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 8. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Protocol for Using Endosidin2 in Arabidopsis thaliana
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endosidin2 (ES2) is a small molecule inhibitor that serves as a valuable tool for studying vesicle trafficking in the model plant Arabidopsis thaliana. It functions by targeting the EXO70 subunit of the exocyst complex, a key component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane during exocytosis.[1][2] By inhibiting EXO70, ES2 effectively disrupts exocytosis, leading to a range of observable phenotypes, including the inhibition of polarized growth and alterations in the localization of plasma membrane proteins.[1][3] These characteristics make ES2 a powerful chemical tool to investigate the dynamics of exocytosis and its role in various plant growth and developmental processes, overcoming the limitations of genetic studies that can be hampered by mutant lethality or redundancy.[1] A more potent analog, this compound-14 (ES2-14), has also been developed, requiring lower concentrations to achieve similar inhibitory effects.[2][4]
Mechanism of Action
This compound specifically binds to the EXO70 subunit of the octameric exocyst complex.[1] This interaction inhibits the tethering of post-Golgi secretory vesicles to the plasma membrane, thereby blocking the final steps of exocytosis.[5] This disruption leads to the intracellular accumulation of proteins and other cargo that would normally be delivered to the cell surface.[3][5] Consequently, ES2 treatment results in phenotypes associated with impaired secretion, such as reduced root hair elongation, decreased primary root growth, and altered localization of plasma membrane proteins like the auxin transporter PIN2.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analog this compound-14 on Arabidopsis thaliana.
Table 1: Inhibitory Concentrations (IC50) of this compound and Analogs
| Compound | Parameter | IC50 Value | Plant Species | Reference |
| This compound (ES2) | Root Growth | 32 µM | Arabidopsis thaliana | [4] |
| This compound-14 (ES2-14) | Root Growth | 15 µM | Arabidopsis thaliana | [4] |
| This compound (ES2) | Polarized Growth (Area) | 8.8 µM | Physcomitrium patens | [7] |
| This compound (ES2) | Polarized Growth (Solidity) | 12.3 µM | Physcomitrium patens | [7] |
Table 2: Dose-Dependent Effects of this compound on Arabidopsis Root Growth
| ES2 Concentration | Observation | Reference |
| 10 µM | No obvious difference in growth compared to DMSO control after 10 days. | [4] |
| 15-25 µM | Modest inhibition of root growth. | [6] |
| 40 µM | Significant reduction in root elongation and agravitropic response in 7-day-old seedlings. | [1][3] |
| 40 µM | Treatment for 2 hours leads to a significant reduction in the abundance of 145 plasma membrane proteins. | [8][9] |
Table 3: Dose-Dependent Effects of this compound-14 on Arabidopsis Root Growth
| ES2-14 Concentration | Observation | Reference |
| 10 µM | Significantly shorter roots compared to DMSO control in 10-day-old seedlings. | [4] |
| 20 µM | Seedlings are significantly smaller with shorter roots compared to the same concentration of ES2. | [4] |
| 40 µM | Complete failure of root elongation. | [4] |
Experimental Protocols
Protocol 1: Arabidopsis Seedling Growth Inhibition Assay
This protocol details the methodology for assessing the effect of this compound on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, or a line expressing a fluorescently tagged plasma membrane protein like PIN2-GFP)
-
This compound (ES2) or this compound-14 (ES2-14)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Half-strength Murashige and Skoog (½ MS) medium with vitamins
-
Petri plates
-
Sterile water
-
Growth chamber or incubator
Procedure:
-
Preparation of ES2 Stock Solution: Dissolve ES2 or ES2-14 in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Preparation of Growth Media:
-
Prepare ½ MS medium with 0.8% agar and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the ES2 stock solution to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).
-
For the control plates, add an equivalent volume of DMSO.
-
Pour the media into sterile petri plates and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Sterilize Arabidopsis seeds using your preferred method (e.g., ethanol (B145695) and bleach washes).
-
Resuspend the sterile seeds in sterile water or a 0.1% agar solution.
-
Pipette the seeds onto the surface of the prepared ½ MS plates containing different concentrations of ES2 or DMSO.
-
-
Seedling Growth:
-
Seal the plates and place them vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.
-
-
Data Acquisition and Analysis:
-
After 7 to 10 days, photograph the plates.
-
Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Perform statistical analysis to compare the root lengths of seedlings grown on ES2-containing media to the DMSO control.
-
Protocol 2: Analysis of Protein Localization in Response to ES2 Treatment
This protocol describes how to observe the effect of this compound on the subcellular localization of plasma membrane proteins, such as PIN2, using confocal microscopy.
Materials:
-
7-day-old Arabidopsis seedlings expressing a fluorescently tagged plasma membrane protein (e.g., PIN2-GFP)
-
Liquid ½ MS medium
-
This compound (ES2)
-
DMSO
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Seedling Preparation: Grow Arabidopsis seedlings expressing the fluorescently tagged protein on standard ½ MS agar plates for 7 days.
-
ES2 Treatment:
-
Prepare a working solution of ES2 in liquid ½ MS medium at the desired concentration (e.g., 40 µM). Prepare a DMSO control solution with an equivalent volume of DMSO.
-
Carefully transfer the 7-day-old seedlings into the liquid ½ MS medium containing either ES2 or DMSO.
-
Incubate the seedlings for the desired treatment time (e.g., 2 hours) under light.
-
-
Microscopy:
-
Mount the treated seedlings in the corresponding treatment solution on a microscope slide.
-
Observe the root epidermal cells using a confocal laser scanning microscope.
-
Acquire Z-stack images of the cells to visualize the subcellular localization of the fluorescently tagged protein.
-
-
Image Analysis:
-
Analyze the acquired images to observe changes in protein localization. For example, with ES2 treatment, PIN2-GFP may show reduced plasma membrane localization and increased accumulation in intracellular compartments.[4]
-
Quantify the intracellular fluorescence intensity or the number of intracellular puncta if required.
-
Visualizations
Signaling Pathway Diagram
References
- 1. pnas.org [pnas.org]
- 2. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Endosidin2 Treatment of Mammalian Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endosidin2 (ES2) is a cell-permeable small molecule that acts as a potent inhibitor of exocytosis.[1][2][3][4] It functions by directly binding to the EXO70 subunit of the exocyst complex, a key component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane for fusion.[1][2][3] This inhibition of exocyst function disrupts the final stages of exocytosis, leading to a reduction in the delivery of proteins and lipids to the cell surface. Consequently, ES2 impacts various cellular processes, including endosomal recycling, cell signaling, and polarized growth.[1][2][4][5]
ES2 has been shown to be active in both plant and mammalian systems, making it a valuable tool for studying vesicle trafficking.[1][2] In mammalian cells, ES2 has been observed to inhibit the recycling of transferrin, reduce the surface abundance of metalloproteinases, and affect neurite outgrowth.[6][7][8] Its ability to modulate exocytosis in a dose-dependent manner provides a powerful method for investigating the roles of this fundamental process in health and disease, with potential implications for conditions such as cancer and diabetes.[2][3]
These application notes provide detailed protocols for the use of this compound in mammalian cell culture, including data on its effective concentrations and methodologies for key experimental assays.
Data Presentation
Quantitative Data Summary for this compound Treatment
| Parameter | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Transferrin Recycling Inhibition | HeLa | Not specified | 1 hour | Marked accumulation of transferrin at protrusion sites, indicating reduced exocytosis. | [2] |
| Cell Viability (Toxicity) | PC12 | 2.5 µM, 5 µM | 48 hours | No significant difference in cell viability compared to untreated cells. | [8] |
| Cell Viability (Toxicity) | PC12 | 15 µM, 40 µM | 48 hours | Significant toxicity observed. | [8] |
| Exocyst Complex Disruption | HEK293 | 5 µM | 24 hours | Significant reduction in the formation of the Sec8-Exo70 complex. | [8] |
| Rescue of Neurite Outgrowth Inhibition | PC12 (LRRK2 G2019S) | 5 µM, 10 µM | 7 days | Rescued the inhibitory effect of LRRK2 G2019S on neurite outgrowth. | [8] |
| Reduction of LRRK2 Protein Level | SH-SY5Y | 5 µM | 72 hours | Significant reduction in the LRRK2 protein level. | [8] |
| Binding Affinity (Kd) | Purified EXO70A1 | 253 µM | N/A | Dissociation constant for ES2 binding to the EXO70A1 subunit. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to prepare a concentrated stock solution to minimize the final concentration of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells.
Materials:
-
This compound (ES2) powder[9]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 50 mM stock solution, dissolve 5 mg of this compound (MW: 414.17 g/mol ) in 241.4 µL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General this compound Treatment of Adherent Mammalian Cells
This protocol provides a general workflow for treating adherent mammalian cells with this compound. The optimal cell density, ES2 concentration, and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Adherent mammalian cells of choice
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile culture plates or dishes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto the appropriate culture vessel (e.g., 6-well plate, coverslips in a plate) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Serum Starvation (Optional): For some assays, such as those involving growth factors or transferrin uptake, serum starvation is necessary to synchronize the cells and reduce background signaling. Replace the complete medium with serum-free medium and incubate for an appropriate time (e.g., overnight).[10]
-
Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of this compound. For example, to achieve a 10 µM final concentration from a 50 mM stock, dilute the stock 1:5000 in the medium. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Remove the medium from the cells and wash once with PBS. Add the prepared this compound-containing medium or vehicle control medium to the respective wells.
-
Incubation: Return the cells to the 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 1, 2, 24, or 48 hours).
-
Downstream Analysis: Following incubation, proceed with the specific downstream analysis, such as cell lysis for western blotting, fixation for immunofluorescence, or a cell viability assay.
Protocol 3: Transferrin Recycling Assay
This assay measures the effect of this compound on the recycling of endocytosed transferrin back to the plasma membrane, a process that relies on exocytosis.[2]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
Serum-free medium (e.g., MEM)[11]
-
Fluorescently labeled human transferrin (e.g., Transferrin-AlexaFluor488)[2]
-
This compound stock solution
-
Vehicle control (DMSO)
-
PBS
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
Procedure:
-
Cell Preparation: Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere for 24 hours.
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free MEM for 30 minutes to 1 hour to deplete endogenous transferrin.[11]
-
ES2 Treatment: Treat the cells with the desired concentration of this compound or DMSO (vehicle control) in serum-free medium for 1 hour.[2]
-
Transferrin Pulse: Place the cells on ice. Add pre-chilled serum-free medium containing fluorescently labeled transferrin and incubate on ice for 5 minutes to allow binding to the transferrin receptor.
-
Chase: Wash the cells with ice-cold PBS to remove unbound transferrin. Add pre-warmed complete medium (containing ES2 or DMSO) and return the plate to the 37°C incubator. This initiates the "chase" period, allowing for the internalization and subsequent recycling of transferrin.
-
Time Points: At various time points during the chase (e.g., 5, 30, and 90 minutes), remove the coverslips and wash with ice-cold PBS to stop the trafficking process.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount the coverslips onto microscope slides, and visualize the localization of the fluorescent transferrin using a confocal microscope. In control cells, the transferrin signal will diminish over time as it is recycled out of the cell. In ES2-treated cells, retention of the transferrin signal, particularly in perinuclear and protrusive regions, indicates inhibited recycling.[2]
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Treatment
References
- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Endosidin2 Concentration for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endosidin2 (ES2) is a potent and selective small molecule inhibitor of the exocyst complex subunit EXO70.[1][2][3][4] It serves as a valuable tool for studying exocytosis, endosomal recycling, and vacuolar trafficking in both plant and mammalian cells.[1][2][3][4] By binding to EXO70, ES2 disrupts the tethering of secretory vesicles to the plasma membrane, thereby affecting a multitude of cellular processes including polarized growth, cell wall deposition, and hormone signaling.[2][4][5] A key application of this compound in plant biology is the study of auxin transport, as it directly impacts the trafficking of PIN-FORMED (PIN) auxin efflux carriers.[1][4][6] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various experimental systems, with a focus on its effects on Arabidopsis thaliana.
Introduction to this compound
This compound was identified through a chemical genetic screen as an inhibitor of endomembrane trafficking.[4] Its molecular target is the EXO70 subunit of the octameric exocyst complex, a key regulator of the final stages of exocytosis.[2][3][4] The binding of ES2 to EXO70 inhibits the exocytic pathway, leading to the accumulation of cargo proteins in intracellular compartments and their potential redirection to the vacuole for degradation.[1][4] This mechanism of action makes ES2 a powerful tool for dissecting the dynamics of protein trafficking and its role in various physiological processes.
In plants, ES2 has been shown to affect the localization and trafficking of several plasma membrane proteins, including the auxin transporter PIN2 and the brassinosteroid receptor BRI1.[4][6][7] By inhibiting the delivery of these proteins to the cell surface, ES2 perturbs auxin gradients and brassinosteroid signaling, resulting in observable phenotypes such as reduced root elongation, altered gravitropic responses, and defects in root hair development.[4]
Quantitative Data Summary
The optimal concentration of this compound is experiment-dependent and should be determined empirically. The following tables summarize effective concentrations reported in the literature for various applications in Arabidopsis thaliana.
Table 1: Effective Concentrations of this compound in Arabidopsis thaliana
| Application | Concentration Range (µM) | Treatment Duration | Observed Effect | Reference |
| Inhibition of Root Growth | 15 - 40 | 7 days | Dose-dependent reduction in primary root length. | [4][8] |
| Inhibition of Root Hair Elongation | 40 | 5 days | Fewer and shorter root hairs. | [4] |
| Disruption of PIN2 Trafficking | 20 - 50 | 1.5 - 3 hours | Accumulation of PIN2-GFP in intracellular compartments (ES2 bodies) and reduced plasma membrane signal. | [1][5][9] |
| Inhibition of Gravitropic Response | 15 - 40 | 7 days | Reduced sensitivity to gravity stimulation. | [4] |
| Inhibition of Pollen Tube Growth | 16 | N/A | Inhibition of pollen germination and tube elongation. | [4] |
| Proteomic Analysis of Plasma Membrane | 40 | 2 hours | Significant reduction in the abundance of 145 plasma membrane proteins. | [6][7] |
Table 2: Comparison of this compound and its Analog, this compound-14
| Compound | IC50 for Arabidopsis Root Growth Inhibition (µM) | Potency | Reference |
| This compound (ES2) | 32 | - | [5] |
| This compound-14 (ES2-14) | 15 | More potent than ES2 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action on PIN2 trafficking.
Caption: Workflow for determining optimal ES2 concentration.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Root Growth Inhibition in Arabidopsis thaliana
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
This compound (ES2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Petri dishes (square or round)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber or incubator
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Growth Media:
-
Prepare sterile MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 15 µM, 20 µM, 25 µM, 30 µM, 40 µM).
-
For the 0 µM control, add an equivalent volume of DMSO to the medium.
-
Mix well and pour the plates. Allow the plates to solidify in a sterile environment.
4. Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute followed by 20% bleach with 0.05% Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Plate the seeds on the prepared MS plates containing different concentrations of this compound.
5. Incubation and Data Collection:
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at approximately 22°C.
-
After 7 days, remove the plates and scan or photograph them.
-
Measure the primary root length of at least 15-20 seedlings per concentration using image analysis software (e.g., ImageJ).
6. Data Analysis:
-
Calculate the average root length and standard deviation for each concentration.
-
Plot the average root length against the this compound concentration to generate a dose-response curve.
-
Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test) to determine significant differences between the control and treated groups.
-
The optimal concentration will be the lowest concentration that gives a significant and reproducible phenotype for your specific research question. A modest root growth inhibition is often observed between 15-25 µM.[8]
Protocol 2: Analysis of PIN2-GFP Trafficking in Arabidopsis thaliana Root Epidermal Cells
1. Materials:
-
Arabidopsis thaliana transgenic line expressing PIN2-GFP.
-
This compound stock solution (10 mM in DMSO).
-
Liquid 0.5x MS medium.
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
2. Seedling Preparation:
-
Grow PIN2-GFP seedlings vertically on standard 0.5x MS agar plates for 5-7 days.
3. This compound Treatment:
-
Prepare working solutions of this compound in liquid 0.5x MS medium. A final concentration of 40-50 µM is often effective for observing trafficking defects.[1][9] Prepare a DMSO control with the same final concentration of DMSO.
-
Carefully transfer seedlings into the liquid medium containing either this compound or DMSO.
-
Incubate for 1.5 to 3 hours at room temperature.[1]
4. Microscopy:
-
Mount a seedling root in the corresponding treatment solution on a microscope slide.
-
Observe the root epidermal cells in the transition zone using a confocal microscope.
-
Acquire images of the PIN2-GFP signal. In control (DMSO-treated) cells, PIN2-GFP should be localized to the apical plasma membrane of epidermal cells. In this compound-treated cells, expect to see a reduction in the plasma membrane signal and an accumulation of GFP signal in intracellular puncta, referred to as ES2 bodies or aggregates.[1][9]
5. Image Analysis (Optional):
-
Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to measure the change in PIN2 localization.
-
Count the number and size of intracellular GFP aggregates per cell.
Conclusion
This compound is a powerful chemical tool for the real-time dissection of exocytosis and its downstream effects on plant development and signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their experiments. It is crucial to perform a dose-response analysis to determine the optimal concentration for the specific biological system and research question at hand. The provided diagrams offer a clear conceptual framework for understanding the molecular mechanism of this compound and for designing robust experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 4. pnas.org [pnas.org]
- 5. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 7. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging with Endosidin2 to Track Protein Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endosidin2 (ES2) is a potent small molecule inhibitor of exocytosis, a fundamental cellular process responsible for transporting proteins and other macromolecules to the cell surface.[1][2][3][4][5] ES2 specifically targets EXO70, a key subunit of the octameric exocyst complex, which is responsible for tethering secretory vesicles to the plasma membrane for fusion.[1][2][3][4][5] By inhibiting the exocyst complex, ES2 provides a powerful tool for studying vesicle trafficking and protein localization in real-time within living cells. These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to track the dynamic localization of plasma membrane proteins.
Mechanism of Action
This compound disrupts the final stages of exocytosis by binding to the EXO70 subunit of the exocyst complex.[1][2][3][4][5] This inhibition prevents the proper tethering of secretory vesicles to the plasma membrane, leading to a reduction in the delivery of cargo proteins to the cell surface.[6] Consequently, proteins that are normally localized to the plasma membrane accumulate in intracellular compartments, such as the trans-Golgi network (TGN) and prevacuolar compartments (PVCs), or are rerouted for degradation in the vacuole.[7][8][9] This induced mislocalization can be visualized and quantified using live-cell imaging of fluorescently tagged proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis [scholars.utoledo.edu]
- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]
- 9. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Endosidin2 in Elucidating Plant Hormone Signaling Pathways
Application Notes
Endosidin2 (ES2) has emerged as a powerful chemical tool for dissecting the intricate mechanisms of plant hormone signaling, with a primary focus on auxin. ES2 is a selective small molecule inhibitor that targets the EXO70 subunit of the exocyst complex, a key component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane during exocytosis.[1][2][3] By inhibiting EXO70, ES2 effectively disrupts the exocytosis-dependent delivery of proteins to the plasma membrane, including crucial transporters and receptors involved in hormone signaling.[1][4][5][6] This targeted inhibition allows researchers to study the dynamic trafficking of these proteins and its impact on hormonal responses in a dose-dependent and reversible manner, overcoming the limitations of genetic approaches that often result in lethality.[1][7]
The most well-documented application of ES2 in plant hormone research is the study of auxin transport mediated by the PIN-FORMED (PIN) family of auxin efflux carriers.[8] Short-term treatment with ES2 has been shown to disrupt the plasma membrane localization of PIN1, PIN2, PIN3, and PIN4.[1][9][10][11][12] Instead of their typical polar localization at the plasma membrane, ES2 treatment leads to the accumulation of PIN proteins in intracellular compartments, including prevacuolar compartments (PVCs), and enhances their trafficking to the vacuole for degradation.[1][2][4] This disruption of PIN protein recycling and polar localization directly impacts polar auxin transport, leading to observable phenotypes such as reduced root elongation and agravitropic responses.[10]
Beyond auxin, ES2 has also been utilized to investigate the trafficking of other hormone-related proteins. For instance, the brassinosteroid receptor BRI1, which is actively recycled between the plasma membrane and endosomes, is also affected by ES2 treatment.[1][10][13] Proteomic studies have further revealed that ES2 treatment alters the abundance of multiple plasma membrane proteins involved in brassinosteroid and auxin signaling.[13][14] These findings highlight the broad utility of ES2 in studying the exocyst-dependent trafficking of a diverse range of proteins essential for various hormone signaling pathways.
An analog of ES2, named ES2-14, has been identified and shown to be more potent in inhibiting plant exocytosis, requiring a lower dosage to achieve similar effects on PIN2 trafficking and plant growth.[4][5][6] This provides researchers with an alternative and potentially more efficient tool for their investigations.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analog ES2-14 on various aspects of plant growth and protein trafficking.
Table 1: Effect of this compound (ES2) on PIN2:GFP Localization in Arabidopsis thaliana Root Epidermal Cells
| Treatment | Duration | Mean Fluorescence Intensity of Plasma Membrane PIN2:GFP (Arbitrary Units) | Number of Intracellular PIN2:GFP Compartments (per cell) | Feret Diameter of PIN2-localized Compartments (µm) |
| 0.5% DMSO (Control) | 2 hours | 118.3 ± 17.9 | Not specified | Not specified |
| 40 µM ES2 | 2 hours | 90.6 ± 13.7 | Not specified | 1.18 ± 0.47 |
Data extracted from Zhang et al., 2016.[1]
Table 2: Comparative Efficacy of this compound (ES2) and this compound-14 (ES2-14) on PIN2:GFP Trafficking in Arabidopsis thaliana Root Epidermal Cells
| Treatment | Duration | Number of Prevacuolar Compartments (PVCs) containing PIN2:GFP (per 90 cells) |
| 0.1% DMSO (Control) | 2 hours | ~10 |
| 40 µM ES2 | 2 hours | ~45 |
| 40 µM ES2-14 | 2 hours | ~65 |
Data estimated from graphical representation in Huang et al., 2019.[4]
Table 3: Dose-Dependent Inhibition of Arabidopsis thaliana Root Growth by this compound (ES2)
| ES2 Concentration | Root Length Inhibition |
| 15 - 25 µM | Modest root growth inhibition observed.[15] |
| 40 µM | Significant reduction in root elongation.[10] |
Data compiled from multiple sources.[10][15]
Experimental Protocols
Protocol 1: Analysis of PIN Protein Localization in Arabidopsis thaliana Roots upon this compound Treatment
Objective: To visualize the effect of this compound on the subcellular localization of PIN proteins (e.g., PIN2:GFP).
Materials:
-
Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN protein (e.g., PIN2:GFP).
-
Half-strength Murashige and Skoog (½ MS) liquid medium with 1% (w/v) sucrose.
-
This compound (ES2) stock solution (e.g., 40 mM in DMSO).
-
DMSO (Dimethyl sulfoxide) as a solvent control.
-
Confocal laser scanning microscope.
-
Microscope slides and coverslips.
Procedure:
-
Grow Arabidopsis seedlings (e.g., 6-day-old) vertically on ½ MS agar (B569324) plates.[13][16]
-
Prepare treatment solutions by diluting the ES2 stock solution in ½ MS liquid medium to the desired final concentration (e.g., 40 µM).[13][16] Prepare a mock control solution with the same concentration of DMSO (e.g., 0.1% or 0.5%).[13][16]
-
Carefully transfer the seedlings from the agar plates to the liquid treatment solutions.
-
Incubate the seedlings in the solutions for the desired duration (e.g., 2 hours) under light.[13][16]
-
After incubation, mount the seedlings in their respective treatment solutions on a microscope slide.
-
Observe the root epidermal cells using a confocal laser scanning microscope.
-
Acquire Z-stack images of the cells to capture the localization of the fluorescently tagged PIN protein.
-
Quantify the changes in protein localization, such as the fluorescence intensity at the plasma membrane and the number and size of intracellular compartments containing the protein, using image analysis software like ImageJ.[4]
Protocol 2: Brefeldin A (BFA) Washout Assay to Study Exocytosis Inhibition by this compound
Objective: To assess the inhibitory effect of this compound on the exocytic trafficking of PIN proteins from endosomal compartments to the plasma membrane.
Materials:
-
Arabidopsis thaliana seedlings expressing PIN2:GFP.
-
Half-strength Murashige and Skoog (½ MS) liquid medium.
-
Brefeldin A (BFA) stock solution.
-
This compound (ES2) stock solution.
-
DMSO.
-
Confocal laser scanning microscope.
Procedure:
-
Pre-treat 7-day-old PIN2:GFP seedlings with 40 µM BFA in ½ MS liquid medium for 60 minutes to induce the formation of BFA bodies (large intracellular agglomerations of endocytosed proteins).[4]
-
Wash out the BFA by transferring the seedlings to fresh ½ MS liquid medium.
-
Immediately transfer the seedlings into one of the following recovery media:
-
½ MS liquid medium with 0.1% DMSO (control).
-
½ MS liquid medium with 40 µM ES2.
-
½ MS liquid medium with 40 µM ES2-14 (optional).[4]
-
-
Allow the seedlings to recover for 80 minutes.[4]
-
Mount the seedlings and observe the root epidermal cells using a confocal microscope to assess the recovery of PIN2:GFP localization to the plasma membrane. In the presence of an exocytosis inhibitor like ES2, the recovery will be significantly reduced compared to the DMSO control.[4]
Visualizations
Caption: Inhibition of auxin efflux by this compound.
Caption: Experimental workflow for analyzing ES2 effects.
Caption: BFA washout assay workflow.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 15. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Endosidin2: A Chemical Probe for Unraveling Exocytosis Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Endosidin2 (ES2) has emerged as a valuable chemical tool for the dissection of exocytosis, a fundamental cellular process responsible for the secretion of molecules and the delivery of proteins and lipids to the plasma membrane.[1][2][3][4][5][6][7][8] This small molecule inhibitor offers a means to acutely and reversibly perturb exocytosis, overcoming some limitations of genetic approaches, such as mutant lethality and functional redundancy.[2][5][7][9] These notes provide a comprehensive overview of ES2, its mechanism of action, and detailed protocols for its application in studying exocytosis and related trafficking pathways.
Mechanism of Action
This compound directly targets the EXO70 subunit of the octameric exocyst complex.[1][2][3][4][5] The exocyst complex is a key player in the final stages of exocytosis, responsible for tethering secretory vesicles to the plasma membrane at specific sites of fusion.[1][2][5][10] By binding to EXO70, ES2 inhibits the function of the entire exocyst complex, leading to a blockage in exocytosis and endosomal recycling.[2][3][6] This inhibition results in the accumulation of cargo intended for the plasma membrane in intracellular compartments and can enhance trafficking to the vacuole in plants.[2][8]
A notable analog, this compound-14 (ES2-14), exhibits higher potency in inhibiting plant and fungal exocytosis compared to ES2, highlighting the potential for developing more specific and effective inhibitors based on the ES2 scaffold.[1][4][10]
Applications in Research
This compound and its analogs are powerful tools for:
-
Studying the dynamics of protein trafficking: ES2 has been instrumental in elucidating the trafficking pathways of key proteins such as the auxin transporter PIN2 and the brassinosteroid receptor BRI1 in Arabidopsis thaliana.[1][8][11][12]
-
Investigating polarized growth: By inhibiting exocytosis, ES2 can be used to study processes that rely on targeted secretion, such as root hair and pollen tube growth in plants.[2][13][14][15][16][17]
-
Dissecting plant-pathogen interactions: As the exocyst is crucial for pathogenesis in some fungi, ES2 and its analogs can be used to probe the role of exocytosis in fungal virulence.[1][4]
-
Exploring exocytosis in mammalian cells: ES2 has been shown to be active in mammalian systems, affecting processes like the cell surface abundance of metalloproteinases, indicating its utility in cancer and diabetes research.[2][3][11][18]
-
Chemical genetic screens: The dose-dependent and reversible nature of ES2 makes it an excellent tool for chemical genetic screens to identify new components and regulators of the exocyst pathway.[7][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound and its analog, ES2-14.
Table 1: Effective Concentrations of this compound (ES2) in Arabidopsis thaliana
| Application | Concentration | Treatment Duration | Observed Effect |
| Inhibition of PIN2 trafficking to plasma membrane | 20 µM | 2 hours | Few PIN2:GFP-containing prevacuolar compartments (PVCs) observed.[1] |
| Inhibition of PIN2 trafficking to plasma membrane | 40 µM | 2 hours | Significant reduction of PIN2 at the plasma membrane and increased localization in PVCs and the vacuole.[1][2] |
| Inhibition of root elongation and gravitropic response | 40 µM | 7 days | Reduced root elongation and agravitropic response.[2] |
| Inhibition of pollen tube growth | 16 µM | - | Inhibition of pollen germination.[2] |
| Plasma membrane proteomics | 40 µM | 2 hours | Altered abundance of 145 plasma membrane proteins.[11][12] |
Table 2: Comparative Efficacy of this compound (ES2) and this compound-14 (ES2-14) in Arabidopsis thaliana
| Compound | Concentration | Treatment Duration | Observed Effect on PIN2:GFP Trafficking |
| ES2 | 20 µM | 2 hours | No significant reduction of fluorescence intensity at the plasma membrane.[1] |
| ES2-14 | 20 µM | 2 hours | Significant reduction of fluorescence intensity at the plasma membrane.[1] |
| ES2 | 40 µM | 2 hours | Further reduction of fluorescence intensity at the plasma membrane.[1] |
| ES2-14 | 40 µM | 2 hours | More potent reduction of fluorescence intensity at the plasma membrane compared to ES2.[1] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
Protocol 1: Inhibition of PIN2 Trafficking in Arabidopsis Roots
Objective: To visualize the effect of this compound on the subcellular localization of the PIN2 auxin transporter.
Materials:
-
Arabidopsis thaliana seedlings expressing PIN2:GFP (5-7 days old)
-
Liquid 1/2 strength Murashige and Skoog (MS) medium
-
This compound (ES2) stock solution (e.g., 40 mM in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent control
-
Confocal laser scanning microscope
Procedure:
-
Prepare working solutions of ES2 in liquid 1/2 MS medium. A final concentration of 40 µM ES2 is commonly used. Prepare a mock control with the same concentration of DMSO (e.g., 0.1%).
-
Transfer Arabidopsis seedlings into the ES2-containing medium or the mock control medium.
-
Incubate the seedlings for the desired duration (e.g., 2 hours) under light.
-
Mount the seedlings on a microscope slide with a drop of the corresponding treatment solution.
-
Observe the localization of PIN2:GFP in the root epidermal cells using a confocal microscope. Excite GFP with a 488 nm laser and collect emission between 500-550 nm.
-
Quantify the fluorescence intensity at the plasma membrane and the number of intracellular agglomerations.
Protocol 2: Brefeldin A (BFA) Washout Assay to Monitor Exocytosis
Objective: To assess the effect of this compound on the exocytic trafficking of PIN2 from BFA-induced compartments.
Materials:
-
Arabidopsis thaliana seedlings expressing PIN2:GFP (7 days old)
-
Liquid 1/2 strength MS medium
-
Brefeldin A (BFA) stock solution
-
This compound (ES2) stock solution
-
DMSO
-
Confocal laser scanning microscope
Procedure:
-
Pre-treat seedlings with 40 µM BFA in liquid 1/2 MS medium for 60 minutes to induce the formation of BFA compartments containing PIN2:GFP.[1]
-
Wash out the BFA by transferring the seedlings to fresh liquid 1/2 MS medium.
-
Immediately transfer the seedlings into one of the following recovery media:
-
Liquid 1/2 MS with 0.1% DMSO (control)
-
Liquid 1/2 MS with 40 µM ES2
-
Liquid 1/2 MS with 40 µM ES2-14 (for comparison)
-
-
Allow the seedlings to recover for 80 minutes.[1]
-
Mount and visualize the root epidermal cells using a confocal microscope as described in Protocol 1.
-
Quantify the number of BFA compartments remaining in the cells. A reduced recovery (i.e., more remaining BFA compartments) in ES2-treated samples indicates inhibition of exocytosis.
Protocol 3: Plasma Membrane Protein Enrichment for Proteomics
Objective: To identify plasma membrane proteins whose trafficking is affected by this compound.
Materials:
-
Six-day-old Arabidopsis seedlings (e.g., expressing a plasma membrane marker like PIP2A-GFP)
-
Liquid 1/2 MS medium with 1% (w/v) sucrose
-
This compound (ES2)
-
DMSO
-
Plasma membrane enrichment buffer
-
Equipment for protein extraction and quantitative proteomics (e.g., LC-MS/MS)
Procedure:
-
Grow Arabidopsis seedlings for six days on agar (B569324) plates.
-
Transfer the seedlings to liquid 1/2 MS medium containing either 40 µM ES2 or 0.5% DMSO (mock control).[12]
-
Incubate for 2 hours under continuous light.[12]
-
Quickly excise the roots and transfer them to the plasma membrane enrichment buffer.
-
Proceed with the plasma membrane enrichment protocol as described in Collins et al., 2017.
-
Perform quantitative proteomic analysis on the enriched plasma membrane fractions to identify proteins with altered abundance upon ES2 treatment.
Visualizations
Caption: Mechanism of this compound (ES2) action on the exocyst complex.
Caption: Experimental workflow for the Brefeldin A (BFA) washout assay.
References
- 1. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 7. pnas.org [pnas.org]
- 8. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 12. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hormonal regulation of root hair growth and responses to the environment in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced auxin signaling promotes root-hair growth at moderately low temperature in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Control of root hair development in Arabidopsis thaliana by an endoplasmic reticulum anchored member of the R2R3-MYB transcription factor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sdbonline.org [sdbonline.org]
- 17. Early Arabidopsis root hair growth stimulation by pathogenic strains of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Endosidin2-Induced Phenotypes
Introduction
Endosidin2 (ES2) is a small molecule inhibitor that serves as a valuable chemical tool for studying membrane trafficking in both plant and mammalian cells.[1] It selectively targets the EXO70 subunit of the exocyst complex, an eight-protein complex responsible for tethering secretory vesicles to the plasma membrane during the final stages of exocytosis.[1][2] By binding to EXO70, ES2 inhibits exocytosis and endosomal recycling, leading to a redirection of plasma membrane proteins, such as the auxin transporter PIN2, towards vacuolar degradation.[1][3] This targeted inhibition allows for the controlled, dose-dependent study of exocytosis-related processes, overcoming the challenges of lethality often associated with genetic mutations in the exocyst complex.[2][4] These application notes provide detailed protocols for assessing the key physiological and cellular phenotypes induced by ES2 treatment.
Application Note 1: Assessing Gross Morphological Phenotypes
ES2's inhibition of exocytosis profoundly impacts processes reliant on polarized cell expansion, such as root and pollen tube growth.[1] Assessing these macroscopic changes is a primary method for quantifying ES2's biological activity.
Key Phenotypes:
-
Inhibition of primary root elongation.[5]
-
Agravitropic root growth.[1]
-
Inhibition of pollen tube growth.[1]
Quantitative Data Summary: Effects of this compound on Plant Growth
| Organism | Phenotype Assessed | Compound | IC50 / Effective Concentration | Reference |
| Arabidopsis thaliana | Root Growth Inhibition | This compound | ~32 µM | [4] |
| Arabidopsis thaliana | Root Growth Inhibition | This compound-14 | ~15 µM | [4][6] |
| Physcomitrium patens | Polarized Growth (Area) | This compound | 8.8 µM | [4] |
| Physcomitrium patens | Polarized Growth (Solidity) | This compound | 12.3 µM | [4] |
| Arabidopsis thaliana | Pollen Germination | This compound | 16 µM (Inhibits germination) | [1] |
Experimental Protocol: Root Growth Inhibition Assay
This protocol details the steps to quantify the dose-dependent effect of ES2 on the root growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type or a fluorescent reporter line like pPIN2::PIN2-GFP).
-
Half-strength Murashige and Skoog (½ MS) medium with vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324).
-
This compound (ES2) stock solution (e.g., 40 mM in DMSO).
-
DMSO (vehicle control).
-
Sterile petri plates.
-
Growth chamber (23°C, continuous light).
-
Imaging system (flatbed scanner or camera).
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Media Preparation: Prepare ½ MS agar medium and autoclave. Allow it to cool to ~50-60°C.
-
Treatment Groups: Aliquot the medium into sterile containers. Add ES2 stock solution to achieve the desired final concentrations (e.g., 0, 10, 15, 25, 40 µM).[5] Add an equivalent volume of DMSO to the 0 µM plate as a vehicle control.
-
Plating: Pour the media into petri plates and allow them to solidify.
-
Seed Sterilization and Sowing: Surface sterilize Arabidopsis seeds and sow them on the plates.
-
Incubation: Seal the plates and place them vertically in a growth chamber under continuous light.[5]
-
Data Acquisition: After a set period (e.g., 7 days), photograph the plates.[1][5]
-
Analysis: Use image analysis software to measure the primary root length of each seedling. Calculate the average root length and standard deviation for each treatment group. Statistical analysis, such as a one-way ANOVA with a post-hoc test, can be used to determine significant differences.[5]
Experimental Workflow: Root Growth Assay
Caption: Workflow for quantifying this compound's effect on root growth.
Application Note 2: Assessing Cellular Trafficking Phenotypes
The core mechanism of ES2 involves the disruption of vesicle trafficking.[1] This is most readily observed by monitoring the localization of plasma membrane proteins that undergo active recycling between the plasma membrane and endosomes.[7]
Key Phenotypes:
-
Reduced fluorescence of plasma membrane-localized proteins (e.g., PIN2-GFP) at the cell surface.[1]
-
Accumulation of cargo proteins in cytoplasmic aggregates, termed ES2 bodies or ES2As.[3][8]
-
Co-localization of these aggregates with late endosome/pre-vacuolar compartment (PVC) markers (e.g., ARA7/RabF2b).[1][3]
-
Redirection and accumulation of cargo proteins in the vacuole.[3][8]
-
Inhibition of protein recycling, assessed by Brefeldin A (BFA) washout assays.[1][9]
Quantitative Data Summary: Cellular Effects of this compound
| Marker/Protein | Phenotype | ES2 Concentration | Treatment Time | Quantitative Measurement | Reference |
| PIN2-GFP | Cytoplasmic Aggregation | 40 µM | 2 hours | Feret diameter of aggregates: 1.18 ± 0.47 µm | [1] |
| PIN2-GFP | Reduced PM Localization | 40 µM | 2 hours | Significant reduction in PM fluorescence intensity | [1][3] |
| PIN2-GFP | Inhibition of Recycling | 40 µM | 1.5 hours | Significant delay in disappearance of BFA bodies | [1][7] |
Experimental Protocol: Confocal Imaging of PIN2-GFP Localization
This protocol describes how to visualize the ES2-induced mislocalization of the auxin transporter PIN2.
Materials:
-
Arabidopsis thaliana seedlings expressing a fluorescently-tagged plasma membrane protein (e.g., pPIN2::PIN2-GFP).
-
Liquid ½ MS medium.
-
ES2 stock solution (40 mM in DMSO).
-
DMSO (vehicle control).
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
Procedure:
-
Seedling Growth: Grow PIN2-GFP seedlings for 5-7 days on solid ½ MS medium.
-
Treatment: Transfer seedlings into wells of a multi-well plate or small petri dishes containing liquid ½ MS. Add ES2 to a final concentration of 40 µM or DMSO for the control.[3] Incubate for 1.5-3 hours.[3]
-
Mounting: Carefully mount a seedling root in a drop of the corresponding treatment solution on a microscope slide.
-
Imaging: Use a confocal microscope to image the root epidermal cells in the elongation zone. Use appropriate laser lines and emission filters for GFP (e.g., 488 nm excitation, 500-550 nm emission).
-
Analysis:
-
Qualitative: Observe the subcellular localization of PIN2-GFP. In control cells, it should be polarized at the apical plasma membrane. In ES2-treated cells, observe the reduction of plasma membrane signal and the appearance of intracellular puncta (ES2 bodies).[1]
-
Quantitative: Use software to draw a line profile across the plasma membrane to quantify the reduction in fluorescence intensity.[1] Measure the size and number of intracellular aggregates.[1]
-
Experimental Protocol: Brefeldin A (BFA) Washout Assay
This assay assesses the effect of ES2 on the recycling of endocytosed proteins back to the plasma membrane.
Procedure:
-
BFA Treatment: Treat PIN2-GFP seedlings with BFA (e.g., 40-50 µM) for 1-2 hours. This will cause PIN2-GFP to accumulate in large intracellular compartments known as "BFA bodies".[1][9]
-
Washout: Wash the seedlings to remove BFA and transfer them to liquid ½ MS medium containing either 40 µM ES2 or DMSO (control).[1][7]
-
Recovery and Imaging: Allow seedlings to recover for 90 minutes.[1][7] Image the root epidermal cells using a confocal microscope.
-
Analysis: Quantify the percentage of cells that still contain BFA bodies in the ES2-treated versus the control group. A significant delay in the disappearance of BFA bodies in ES2-treated seedlings indicates inhibition of protein recycling.[1]
Signaling Pathway: ES2 Inhibition of Exocytosis
Caption: ES2 inhibits the EXO70 subunit of the exocyst complex.
Application Note 3: Assessing Global Proteomic Changes
While reporter lines are useful, ES2's effects are not limited to a few proteins. A global, unbiased approach using proteomics can identify the full range of plasma membrane proteins whose trafficking is dependent on the ES2-sensitive exocyst pathway.[10]
Key Phenotypes:
-
Significant reduction in the abundance of a specific subset of plasma membrane proteins.
-
Identification of novel cargo proteins for exocyst-mediated trafficking.
Summary of Plasma Membrane Proteomics Findings
A quantitative proteomic analysis of plasma membrane-enriched fractions from ES2-treated Arabidopsis roots revealed a significant reduction in 145 proteins.[10][11]
| Protein Class / Function (Gene Ontology) | Effect of ES2 Treatment | Examples | Reference |
| Cell Wall Biosynthesis & Modification | Reduced Abundance | Pectinesterases, Xyloglucan endotransglucosylases | [10] |
| Hormone Signaling (e.g., Auxin, ABA) | Reduced Abundance | PIN3, PIN4, ABCB transporters | [10][11] |
| Membrane Transport | Reduced Abundance | Aquaporins, ABC transporters, Sugar transporters | [10] |
| Stress Response | Reduced Abundance | Receptor-like kinases, CML37 | [10] |
Experimental Protocol: Plasma Membrane Proteomics (Overview)
This protocol provides a high-level workflow for identifying ES2-sensitive plasma membrane proteins.
Materials:
-
Arabidopsis thaliana seedlings (e.g., a line expressing a PM marker like PIP2A-GFP is useful for quality control).[11]
-
Liquid ½ MS medium with 1% sucrose.
-
ES2 and DMSO.
-
Buffers for plasma membrane enrichment (see Collins et al., 2017 for a detailed protocol).[10]
-
Equipment for protein extraction, digestion, and dimethyl labeling.
-
LC-MS/MS system.
-
Proteomics data analysis software (e.g., MaxQuant).[10]
Procedure:
-
Treatment: Grow seedlings for 6 days, then transfer to liquid ½ MS with 40 µM ES2 or DMSO for 2 hours.[10][11]
-
Harvest: Quickly excise the roots and proceed immediately to the enrichment step.
-
Plasma Membrane Enrichment: Isolate plasma membranes using an established protocol, such as the two-phase partitioning method.[10][12]
-
Protein Preparation: Extract proteins from the enriched membrane fraction. Quantify, reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
Quantitative Analysis: Label peptides from control and treated samples (e.g., using stable isotope dimethyl labeling) for relative quantification.[12]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Search the raw data against the relevant protein database (e.g., TAIR10 for Arabidopsis) using software like MaxQuant.[10] Identify proteins with statistically significant changes in abundance between the ES2-treated and control samples.
-
Bioinformatic Analysis: Perform Gene Ontology (GO) enrichment analysis on the list of significantly changed proteins to identify affected biological processes.[10][11]
Experimental Workflow: Proteomicsdot
// Nodes p1 [label="Grow Seedlings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2 [label="Treat with ES2\nor DMSO (Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p3 [label="Harvest Roots", fillcolor="#4285F4", fontcolor="#FFFFFF"];
e1 [label="Plasma Membrane\nEnrichment", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2 [label="Protein Extraction,\nDigestion & Labeling", fillcolor="#34A853", fontcolor="#FFFFFF"];
a1 [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Data Processing &\nProtein Identification", fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="Identify Significantly\nAltered Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; a4 [label="Gene Ontology (GO)\nEnrichment Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges p1 -> p2 -> p3 -> e1 -> e2 -> a1 -> a2 -> a3 -> a4; }
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Endosidin2: Application Notes and Protocols for Diverse Model Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery and use of Endosidin2 (ES2), a potent inhibitor of exocytosis, across various model organisms. ES2 targets the highly conserved EXO70 subunit of the exocyst complex, making it a valuable tool for studying vesicle trafficking in plants, and potentially in mammalian and yeast systems.[1][2] This document outlines detailed protocols, quantitative data, and the underlying signaling pathways to facilitate the effective application of ES2 in your research.
Mechanism of Action
This compound is a cell-permeable small molecule that selectively binds to the EXO70 subunit of the octameric exocyst complex.[1][3] This complex is crucial for tethering secretory vesicles to the plasma membrane, the final step before membrane fusion and the release of vesicular content.[1][2] By binding to EXO70, ES2 inhibits exocytosis and endosomal recycling.[3] In plant cells, this inhibition leads to the redirection of plasma membrane proteins, such as the auxin transporter PIN2, to the vacuole for degradation.[1][3] ES2's ability to modulate exocytosis in a dose-dependent manner provides a powerful method to study dynamic cellular processes that are often difficult to investigate through genetic approaches due to lethality or redundancy.[1][2]
Diagram of the this compound Signaling Pathway
References
Troubleshooting & Optimization
Troubleshooting Endosidin2-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Endosidin2-induced cytotoxicity in cell lines.
Troubleshooting Guide & FAQs
This section addresses common problems researchers may face when using this compound in their experiments.
1. Question: My cells are dying after this compound treatment. How can I reduce cytotoxicity?
Answer: this compound-induced cytotoxicity is often dose- and time-dependent. Here are several steps to mitigate cell death:
-
Optimize this compound Concentration: High concentrations of this compound can be toxic to cells.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration. For example, in PC12 cells, concentrations of 15 µM and 40 µM were found to be significantly toxic after 48 hours of treatment, whereas 2.5 µM and 5 µM were not.[1]
-
Reduce Treatment Duration: Prolonged exposure to this compound can lead to increased cytotoxicity. Consider shortening the incubation time to the minimum required to observe the desired biological effect.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. If you continue to observe high levels of cytotoxicity, consider whether your cell line is particularly sensitive to the inhibition of exocytosis.
-
Control for Off-Target Effects: While this compound is known to target the EXO70 subunit of the exocyst complex, off-target effects are possible.[2][3] Comparing your results with a known inhibitor of a different cellular process or using a rescue experiment (if a resistant EXO70 mutant is available) can help confirm that the observed cytotoxicity is due to the intended mechanism of action.
2. Question: I am not observing the expected inhibitory effect of this compound on exocytosis. What could be the reason?
Answer: If you are not seeing the expected phenotype, such as inhibition of protein secretion or altered localization of plasma membrane proteins, consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the exocyst complex in your cell line. Refer to the dose-response data below and consider increasing the concentration.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Target Expression: The expression level of the EXO70 subunit can vary between cell lines. Low expression of the target protein might necessitate higher concentrations of the inhibitor.
-
Readout Sensitivity: The assay you are using to measure exocytosis might not be sensitive enough to detect partial inhibition. Consider using a more direct and sensitive method, such as a secreted reporter assay or live-cell imaging of fluorescently tagged cargo proteins.
3. Question: I am observing unexpected morphological changes in my cells after this compound treatment. Is this normal?
Answer: Yes, treatment with this compound can lead to morphological changes. By inhibiting exocytosis, this compound disrupts the delivery of new membrane and proteins to the cell surface, which is essential for processes like cell migration, division, and maintenance of cell shape.[2][4] In plant cells, for instance, it inhibits polarized growth.[2] Observed changes could include cell rounding, detachment from the culture surface, or alterations in the cytoskeleton. It is advisable to document these changes and correlate them with the concentration and duration of this compound treatment.
4. Question: Are there any known off-target effects of this compound?
Answer: While this compound is reported to be a selective inhibitor of EXO70, the possibility of off-target effects should always be considered, as with any small molecule inhibitor.[2][3] Some studies have noted that this compound can affect the trafficking of specific proteins differently and may not disrupt all cellular localization processes.[5] To confirm that the observed effects are due to EXO70 inhibition, consider using complementary approaches such as siRNA-mediated knockdown of EXO70 or expressing an this compound-resistant mutant of EXO70.[2]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound and its analog, ES2-14, in various model systems.
| Compound | Organism/Cell Line | Assay | Effective Concentration / IC50 | Reference |
| This compound | Arabidopsis thaliana | Root Growth Inhibition | Modest inhibition at 15-25 µM | [6] |
| This compound | PC12 cells | Cell Viability (MTS assay) | Significant toxicity at 15 µM and 40 µM after 48h | [1] |
| This compound | Magnaporthe oryzae | Fungal Growth Inhibition | IC50: 562 µM | [7] |
| This compound-14 | Magnaporthe oryzae | Fungal Growth Inhibition | IC50: 16 µM | [7] |
| This compound-14 | Botrytis cinerea | Fungal Growth Inhibition | IC50: 47 µM | [7] |
| This compound | Physcomitrium patens | Polarized Growth Inhibition | IC50: 8.8 - 12.3 µM | [8] |
Experimental Protocols
Protocol: Determining this compound-induced Cytotoxicity using a Cell Viability Assay (e.g., MTS Assay)
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to a concentration that will result in 50-70% confluency after 24 hours of incubation.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent but no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Mechanism of this compound action on the exocyst complex.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. Inhibition of the Exocyst Complex Attenuates the LRRK2 Pathological Effects [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]
- 4. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Endosidin2 incubation time for maximal effect
Welcome to the technical support center for Endosidin2 (ES2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this novel exocytosis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (ES2) is a small molecule inhibitor that targets the EXO70 subunit of the exocyst complex.[1][2][3] The exocyst complex is a key player in the final stages of exocytosis, responsible for tethering vesicles to the plasma membrane before fusion.[2] By binding to EXO70, ES2 disrupts this process, leading to an inhibition of exocytosis and a redirection of vesicle trafficking.[1][4] In plant cells, this can cause cargo proteins like the auxin transporter PIN2 to be rerouted to the vacuole for degradation instead of the plasma membrane.[1][4]
Q2: What are the general recommendations for this compound concentration and incubation time?
A2: The optimal concentration and incubation time for ES2 are highly dependent on the experimental system and the biological process being studied. For Arabidopsis thaliana root growth assays, modest inhibition is observed with 15-25 µM ES2.[5] In cellular assays with Arabidopsis root epidermal cells, 40 µM ES2 for 2 hours is a common starting point to observe effects on protein localization, such as PIN2.[1][4][6][7] For the moss Physcomitrium patens, an IC50 for growth inhibition was found to be between 8.8 and 12.3 µM.[8][9] In mammalian PC12 cells, concentrations of 2.5-5 µM for 48 hours were found to be non-toxic and effective in rescuing LRRK2-induced phenotypes.[10] It is crucial to perform a dose-response and time-course experiment for your specific system to determine the optimal conditions.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] For example, a 50 mM stock can be prepared by dissolving 5 mg of ES2 in 241.4 µl of DMSO.[9] It is recommended to store the stock solution at -20°C.[9] When preparing working solutions, the final concentration of DMSO should be kept low (e.g., 0.1% - 0.5%) and a vehicle control (media with the same concentration of DMSO) should always be included in the experiment.[9]
Q4: Is this compound active in both plant and mammalian cells?
A4: Yes, this compound has been shown to be active in both plant and mammalian systems.[1] It targets the conserved EXO70 subunit of the exocyst complex, allowing for its use across different organisms.[1]
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of ES2 may be too low for your specific cell type or organism. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). |
| Insufficient Incubation Time | The effect of ES2 may be time-dependent. Conduct a time-course experiment, treating your samples for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 24 hours). |
| Compound Instability | While ES2 is generally stable in aqueous solution, improper storage or handling could lead to degradation.[1] Ensure your stock solution is stored correctly at -20°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Type/Organism Insensitivity | While ES2 targets a conserved protein, there might be differences in uptake or metabolism in certain systems. If possible, try a positive control experiment using a cell line or organism where ES2's effect is well-documented (e.g., Arabidopsis root cells). |
| Readout Specificity | The chosen experimental readout may not be sensitive to the effects of ES2. Consider alternative assays. For example, if you are not seeing changes in protein localization, you could assess impacts on secretion or cell growth. |
Issue 2: High levels of cell death or toxicity observed.
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | High concentrations of ES2 can be toxic.[10] Perform a dose-response curve to determine the highest non-toxic concentration for your experimental system. For example, in PC12 cells, concentrations of 15 µM and 40 µM were found to be significantly toxic after 48 hours.[10] |
| Prolonged Incubation Time | Long exposure to ES2, even at lower concentrations, can lead to cell death. Optimize the incubation time to the shortest duration that produces the desired effect. In Physcomitrium patens, treatment with 50 µM ES2 led to cell rupture after an average of 140 minutes.[8] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is not exceeding a tolerable level for your cells (typically ≤ 0.5%). Always include a vehicle control with the same DMSO concentration as your ES2 treatment. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for PIN2 Mislocalization in Arabidopsis thaliana Roots
-
Seedling Preparation: Grow Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2-GFP) vertically on ½ MS agar (B569324) plates for 5-7 days.
-
Treatment Preparation: Prepare a working solution of 40 µM this compound in liquid ½ MS medium. Also, prepare a vehicle control solution with the same concentration of DMSO (e.g., 0.5%) in liquid ½ MS medium.
-
Incubation: Carefully transfer seedlings to a multi-well plate containing the ES2 working solution or the vehicle control. Incubate the seedlings for different time points (e.g., 0 min, 30 min, 60 min, 90 min, 120 min).
-
Microscopy: After each incubation period, mount the seedlings on a microscope slide with a coverslip.
-
Imaging: Observe the subcellular localization of PIN2-GFP in the root epidermal cells using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane versus intracellular compartments. A significant increase in intracellular agglomerations of PIN2-GFP indicates an effective ES2 treatment.[1][4]
Protocol 2: Dose-Response Analysis of this compound on Root Growth in Arabidopsis thaliana
-
Plate Preparation: Prepare ½ MS agar plates containing a range of this compound concentrations (e.g., 0 µM, 5 µM, 10 µM, 15 µM, 20 µM, 25 µM, 40 µM). Include a vehicle control plate with the corresponding concentration of DMSO.
-
Seed Plating: Sterilize and plate Arabidopsis thaliana seeds (wild-type or a specific genotype of interest) on the prepared plates.
-
Growth: Place the plates vertically in a growth chamber under controlled light and temperature conditions.
-
Measurement: After a set period (e.g., 7 days), scan the plates and measure the primary root length of the seedlings for each concentration.
-
Data Analysis: Plot the average root length against the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of growth is inhibited).[5]
Data Presentation
Table 1: Summary of Effective this compound Concentrations and Incubation Times in Various Systems
| Organism/Cell Line | Assay | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Arabidopsis thaliana (root epidermal cells) | PIN2-GFP localization | 40 µM | 2 hours | Reduced plasma membrane PIN2-GFP, accumulation in late endosomes. | [1][4] |
| Arabidopsis thaliana (seedlings) | Root growth inhibition | 15-25 µM | 7 days | Modest inhibition of primary root growth. | [5] |
| Physcomitrium patens | Polarized growth inhibition | 8.8 - 12.3 µM (IC50) | 4 days | Inhibition of protonemata growth. | [8][9] |
| PC12 (mammalian cells) | Cell viability | 2.5 - 5 µM | 48 hours | No significant toxicity observed. | [10] |
| HeLa (mammalian cells) | Transferrin recycling | Not specified | 3 hours | Inhibition of exocytosis. | [1] |
Visualizations
Caption: Mechanism of this compound action on the exocyst complex.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 7. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]
- 10. mdpi.com [mdpi.com]
Mitigating Off-Target Effects of Endosidin2: A Technical Support Guide
FOR IMMEDIATE RELEASE
Technical Support Center Launched to Guide Researchers on the Use of Endosidin2
To assist researchers, scientists, and drug development professionals in the effective use of the exocytosis inhibitor this compound (ES2), a new technical support center has been established. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure data integrity.
This compound is a valuable tool for studying vesicle trafficking, as it selectively targets the EXO70 subunit of the exocyst complex, a key player in exocytosis.[1][2][3] However, like any small molecule inhibitor, understanding and mitigating potential off-target effects is crucial for accurate experimental interpretation. This guide offers practical strategies and detailed protocols to help researchers confidently use ES2 in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound is the EXO70 subunit of the octameric exocyst complex.[1][2][3] By binding to EXO70, ES2 inhibits the tethering of secretory vesicles to the plasma membrane, thereby blocking exocytosis.[1][4] This has been demonstrated in both plant and mammalian cells.[1][4]
Q2: Are there known off-target effects of this compound?
A2: While ES2 is selective for EXO70, high concentrations can lead to cellular toxicity.[5] Some studies also suggest that the cellular effects of ES2 may be complex and not solely limited to the inhibition of EXO70. Therefore, it is essential to perform rigorous control experiments to validate that the observed phenotype is a direct result of EXO70 inhibition.
Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of EXO70 and not off-target effects?
A3: A multi-pronged approach is recommended to validate the on-target effects of this compound. This includes:
-
Dose-response experiments: Determine the minimal concentration of ES2 that elicits the desired biological effect.
-
Use of an inactive control: Employ a structurally similar but biologically inactive analog of ES2, such as Bio-680, to confirm that the observed phenotype is not due to non-specific chemical effects.[2]
-
Washout experiments: Assess the reversibility of the ES2-induced phenotype. On-target effects of a reversible inhibitor should diminish after the compound is removed.
-
Genetic validation: If possible, use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown or knockout EXO70 and determine if this phenocopies the effects of ES2 treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cellular toxicity or cell death | ES2 concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay. (See Protocol 1) |
| Inconsistent or unexpected results | Potential off-target effects. | 1. Use the inactive analog Bio-680 as a negative control.[2] 2. Perform a washout experiment to assess the reversibility of the phenotype. (See Protocol 2) 3. If available, use a structurally distinct EXO70 inhibitor to see if it produces the same phenotype. |
| No observable effect | 1. ES2 concentration is too low. 2. Insufficient treatment time. 3. The biological process under investigation is not dependent on EXO70. | 1. Increase the concentration of ES2 based on published effective ranges (see table below). 2. Increase the incubation time. 3. Confirm the role of EXO70 in your system through literature review or genetic experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: Effective Concentrations of this compound in Various Systems
| Organism/Cell Type | Assay | Effective Concentration | Reference |
| Arabidopsis thaliana | PIN2 trafficking | 40 µM | [1][4] |
| Arabidopsis thaliana | Root growth inhibition | 15-25 µM | [6] |
| PC12 cells | Toxicity (MTS assay) | Non-toxic at 2.5 µM and 5 µM | [5] |
| Physcomitrium patens | Polarized growth inhibition (IC50) | 8.8 - 12.3 µM | [7] |
| HeLa cells | Transferrin recycling | 50 µM | [4] |
Table 2: this compound Analogs for Control Experiments
| Compound | Activity | Use | Reference |
| This compound (ES2) | Active | Primary experimental compound | [1][2] |
| Bio-680 | Inactive | Negative control | [2] |
| Bio-688 | Active | Active control, biotinylated for pull-down assays | [2] |
| ES2-14 | Active (more potent than ES2 in plants) | Alternative active compound | [4] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
Objective: To identify the lowest concentration of this compound that produces the desired on-target effect without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of 2-fold dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Prepare a vehicle control (DMSO) at the same final concentration as the highest ES2 concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Assess the desired phenotype (e.g., inhibition of a specific secretion event) and cell viability (e.g., using an MTS or MTT assay).
-
Data Analysis: Plot the magnitude of the biological effect and cell viability as a function of this compound concentration. The optimal concentration is the one that gives a robust on-target effect with minimal impact on cell viability.
Protocol 2: this compound Washout Experiment
Objective: To determine if the biological effects of this compound are reversible, which is a characteristic of on-target activity for a reversible inhibitor.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of this compound (determined in Protocol 1) and a vehicle control for the desired duration. Include a set of untreated cells.
-
Washout:
-
For the "washout" group, remove the medium containing this compound.
-
Gently wash the cells three times with pre-warmed, fresh culture medium.
-
After the final wash, add fresh medium without this compound.
-
For the "continuous treatment" group, simply replace the medium with fresh medium containing the same concentration of this compound.
-
-
Recovery and Analysis: Incubate the cells for various time points after the washout (e.g., 1, 4, 8, 24 hours). At each time point, assess the biological phenotype of interest.
-
Data Interpretation: If the phenotype reverts to the untreated state in the washout group, it suggests that the effect of this compound is reversible and likely on-target.
Visualizing Key Concepts
To further clarify the mechanisms and experimental logic discussed, the following diagrams have been generated.
Caption: this compound inhibits exocytosis by binding to the EXO70 subunit of the exocyst complex.
Caption: A logical workflow for validating the on-target effects of this compound.
By following these guidelines and protocols, researchers can minimize the risk of off-target effects and generate robust, reproducible data on the role of EXO70-mediated exocytosis in their biological systems of interest.
References
- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
Endosidin2 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Endosidin2. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
This compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] Some suppliers also indicate stability for up to three years at -20°C and two years at 4°C.[2] For long-term storage, -20°C is the recommended temperature.
Q2: How should I store this compound after dissolving it in a solvent?
Stock solutions of this compound should also be stored at low temperatures. For solutions in DMSO, storage at -80°C is recommended for up to six months, while storage at -20°C is suitable for up to one month.[2][3] It is best practice to prepare fresh solutions for experiments or use aliquots of a stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mg/mL.[2][4] It is also soluble in N,N-Dimethylformamide (DMF) at a concentration of 30 mg/mL.[1] Solubility in ethanol (B145695) is significantly lower, at approximately 0.25 mg/mL.[1]
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
If you encounter difficulties dissolving this compound in DMSO, gentle warming and ultrasonication can aid in dissolution.[2][4] Ensure that the DMSO is of high purity and anhydrous, as water content can affect solubility.
Q5: Is this compound stable in aqueous solutions?
Yes, this compound has been shown to be stable in aqueous solutions under experimental conditions.[5] A study using 1H NMR analysis confirmed its stability in a water solution over a time course of 7 days.[5] However, for cell-based assays, it is typically prepared as a concentrated stock in DMSO and then diluted to the final working concentration in the aqueous culture medium just before use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the aqueous solubility limit of this compound is exceeded. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to maintain cell health and compound solubility. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration of this compound. |
| Inconsistent or no biological effect observed in experiments. | 1. Improper storage leading to degradation. 2. Inaccurate concentration of the stock solution. 3. Insufficient cellular uptake. | 1. Always store the this compound powder and stock solutions at the recommended temperatures (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 2. Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound. 3. This compound is cell-permeable.[1] Ensure appropriate incubation times and concentrations are used as described in relevant literature for your cell type. Typical effective concentrations range from 2.5 µM to 50 µM depending on the cell type and experimental duration.[2][6][7] |
| Observed cytotoxicity at expected effective concentrations. | High concentrations of this compound can be toxic to some cell lines.[6] | Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions. For example, in PC12 cells, concentrations of 15 µM and 40 µM were found to be significantly toxic after 48 hours of treatment.[6] |
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Powder (Crystalline Solid) | -20°C | ≥ 4 years | [1] |
| Powder (Crystalline Solid) | -20°C | 3 years | [2] |
| Powder (Crystalline Solid) | 4°C | 2 years | [2] |
| In Solvent (DMSO) | -80°C | 6 months | [2] |
| In Solvent (DMSO) | -20°C | 1 month | [2][3] |
Table 2: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | 30 mg/mL - 100 mg/mL | [1][2][4] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 50 mM stock solution, weigh 5 mg of this compound (MW: 414.17 g/mol ).[7]
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 5 mg of this compound, add 241.4 µL of DMSO to get a 50 mM stock solution.[7]
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[2][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells of interest in an appropriate culture plate and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration. For example, to treat cells with 40 µM this compound, dilute a 40 mM stock solution 1:1000 in the culture medium.[5] It is crucial to add the DMSO stock to the medium and mix well, rather than the other way around, to prevent precipitation.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound. Include a vehicle control by treating a set of cells with the same final concentration of DMSO used for the this compound treatment.
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol (e.g., 2 hours to 72 hours).[2][6]
-
Analysis: Proceed with your downstream analysis, such as microscopy, western blotting, or other relevant assays.
Visualizations
Caption: this compound inhibits exocytosis by binding to the EXO70 subunit of the exocyst complex.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endosidin-2 | 1839524-44-5 | MOLNOVA [molnova.com]
- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
Refining Endosidin2 dosage for long-term experiments
Welcome to the technical support center for Endosidin2 (ES2). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on refining this compound dosage for long-term experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ES2) is a small molecule inhibitor that selectively targets the EXO70 subunit of the exocyst complex.[1] The exocyst is a highly conserved eight-protein complex essential for the final stage of exocytosis, specifically tethering secretory vesicles to the plasma membrane before fusion.[2] By binding to EXO70, ES2 inhibits the function of the exocyst complex.[1][3] This disruption of exocytosis leads to a reduction in the delivery of proteins and other molecules to the cell surface and can redirect them to other cellular compartments, such as the vacuole in plants.[4][1] ES2 is active in both plant and mammalian systems.[4][1]
References
Navigating Experimental Variability with Endosidin2: A Technical Guide
Endosidin2 (ES2) is a valuable small molecule inhibitor used to study exocytosis and membrane trafficking by targeting the EXO70 subunit of the exocyst complex.[1][2][3] However, like many chemical tools, its application can sometimes lead to variable or unexpected results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address these challenges and achieve consistent, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound selectively binds to the EXO70 subunit of the exocyst complex.[1][2][3][4] This interaction inhibits the tethering of secretory vesicles to the plasma membrane, thereby disrupting exocytosis and endosomal recycling.[1][2][5] Consequently, trafficking of proteins to the vacuole for degradation is often enhanced.[1][2][6]
Q2: I'm observing inconsistent levels of inhibition in my experiments. What are the common causes?
Inconsistent inhibition can stem from several factors:
-
Compound Stability: this compound is typically dissolved in DMSO for stock solutions. It is crucial to prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[1][7] Stock solutions are best stored at -20°C for up to a month or -80°C for up to six months in small, single-use aliquots.[1]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the experimental media should be kept low and consistent across all treatments, including controls (ideally ≤0.1%).[7] High solvent concentrations can induce cellular stress and artifacts.[7]
-
Dose and Time Dependency: The effects of this compound are dose- and time-dependent.[4][8][9] It is essential to perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration for your specific system and assay.[7]
Q3: Are there known off-target effects of this compound?
While this compound is characterized as a selective inhibitor of EXO70, the potential for off-target effects is an inherent consideration with any small molecule inhibitor.[10] To mitigate this, it is recommended to:
-
Use the lowest effective concentration determined from a dose-response curve.
-
Include appropriate controls, such as inactive analogs of ES2 where available, to confirm that the observed phenotype is due to the specific inhibition of EXO70.[4]
-
Validate key findings using complementary genetic approaches, such as using mutants of the target protein, if feasible.[6]
Q4: Can this compound be used in organisms other than plants?
Yes, this compound has been shown to be active in both plant and mammalian cells.[1][2][3][11] However, the effective concentration and cellular response can vary significantly between different organisms and even cell types.[11][12] For instance, an analog of ES2, ES2-14, has demonstrated different potency and specificity in plants and fungi compared to mammalian cells.[11][12] It is crucial to empirically determine the optimal working concentration for each experimental system.
Troubleshooting Guides
Problem 1: High Variability in Plant Root Growth Inhibition Assays
Symptoms: Inconsistent root length, root hair morphology, or gravitropic responses in Arabidopsis thaliana or other seedlings treated with this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent ES2 Concentration in Media | Ensure homogenous mixing of the ES2 stock solution into the growth media before pouring plates. Prepare all media for a single experiment from the same batch. | This compound may not distribute evenly if not mixed thoroughly, leading to variable exposure for seedlings on the same or different plates. |
| Variability in Seedling Age or Health | Use synchronized seeds and select seedlings of a consistent developmental stage for treatment. Ensure seedlings are healthy and not stressed before applying ES2. | The physiological state of the seedlings can influence their sensitivity to chemical inhibitors. |
| Inappropriate ES2 Concentration | Perform a dose-response curve to determine the IC50 for your specific plant species and growth conditions. Modest root growth inhibition in Arabidopsis is typically observed between 15-25 µM ES2.[8] | The optimal inhibitory concentration can vary. Using a concentration that is too high may lead to lethality, while a concentration that is too low may not produce a consistent phenotype. |
| Solvent Effects | Maintain a consistent, low concentration of DMSO in all control and treatment plates. | DMSO itself can affect plant growth at higher concentrations. |
Problem 2: Inconsistent Effects on Protein Trafficking (e.g., PIN2 Localization)
Symptoms: Variable reduction of plasma membrane-localized protein signal (e.g., PIN2-GFP) and inconsistent formation of intracellular aggregates after this compound treatment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the optimal treatment duration for observing the desired effect on your protein of interest. For PIN2 in Arabidopsis, effects are often observed after 1.5 to 3 hours.[1] | The trafficking dynamics of different proteins vary, and the time required for ES2 to exert its effect may differ. |
| Compound Stability in Liquid Media | Prepare fresh ES2 dilutions in liquid media for each experiment. While ES2 has been shown to be stable in aqueous solution for over a week, this minimizes the risk of degradation.[2][4] | The stability of small molecules can be influenced by the composition of the media. |
| Imaging and Quantification Variability | Standardize all imaging parameters (laser power, gain, pinhole, etc.) across all samples. Use a consistent method for quantifying fluorescence intensity at the plasma membrane versus intracellular compartments. | Consistent imaging and analysis are critical for accurately assessing changes in protein localization. |
| Cellular Health | Ensure cells are healthy and not stressed from mounting or prolonged imaging. | Cellular stress can independently affect membrane trafficking pathways. |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to guide experimental design.
Table 1: Effective Concentrations and IC50 Values of this compound in Various Organisms
| Organism | Assay | Effective Concentration | IC50 | Citation(s) |
| Arabidopsis thaliana | Root Growth Inhibition | 15-40 µM | ~32 µM | [8][12] |
| Arabidopsis thaliana | PIN2 Trafficking | 40-50 µM | N/A | [1][10] |
| Physcomitrium patens | Polarized Growth Inhibition | 6.25-50 µM | 8.8-12.3 µM | [9][13] |
| Magnaporthe oryzae (fungus) | Growth Inhibition | ≥40 µM | ~562 µM | [12] |
| Botrytis cinerea (fungus) | Growth Inhibition | ≥40 µM | Not Calculated | [12] |
| PC12 Cells (mammalian) | Neurite Outgrowth | 2.5-5 µM | >40 µM (for toxicity) | [14] |
Table 2: Experimental Parameters for Common this compound Assays
| Experiment | Organism/Cell Line | Protein Marker | ES2 Concentration | Treatment Duration | Key Observation | Citation(s) |
| PIN2 Trafficking | Arabidopsis thaliana root epidermis | PIN2-GFP | 40 µM | 2 hours | Reduced PIN2-GFP at plasma membrane, accumulation in late endosomes. | [1][4] |
| BFA Washout (PIN2 Recycling) | Arabidopsis thaliana root epidermis | PIN2-GFP | 40 µM | 1.5 hours | Delayed disappearance of BFA bodies, indicating reduced recycling. | [2][4] |
| Proteomics of Plasma Membrane | Arabidopsis thaliana roots | N/A | 40 µM | 2 hours | Reduced abundance of 145 plasma membrane proteins. | [15][16][17] |
| Polarized Growth | Physcomitrium patens protonemata | N/A | 50 µM | 4 hours | Tip-growing cells ruptured. | [9][13] |
Methodologies and Visualizations
Experimental Protocol: Brefeldin A (BFA) Washout Assay to Assess Protein Recycling
This protocol is adapted from studies on PIN2 recycling in Arabidopsis thaliana roots.[2][12]
-
Seedling Preparation: Grow PIN2::PIN2-GFP Arabidopsis seedlings vertically on half-strength Murashige and Skoog (½ MS) solid media for 7 days.
-
BFA Treatment: Pre-treat the seedlings with 40 µM Brefeldin A (BFA) in liquid ½ MS media for 60-120 minutes to induce the formation of "BFA bodies" (large intracellular compartments containing accumulated proteins).
-
Washout and ES2 Treatment: Gently wash the seedlings to remove the BFA-containing media.
-
Transfer the seedlings to liquid ½ MS media containing either:
-
Control: 0.1% DMSO
-
ES2 Treatment: 40 µM this compound
-
-
Incubation: Allow the seedlings to recover for 80-90 minutes.
-
Imaging: Mount the seedlings and image the root epidermal cells using a confocal microscope to observe the localization of PIN2-GFP.
-
Analysis: Quantify the percentage of cells that still contain BFA bodies. A significant delay in the disappearance of BFA bodies in ES2-treated seedlings compared to the DMSO control indicates an inhibition of protein recycling.[12]
Signaling Pathway: this compound Inhibition of Exocytosis
This compound acts on the final stage of the secretory pathway. The exocyst complex, an octameric protein complex, is responsible for tethering vesicles containing cargo proteins (like PIN2) to the plasma membrane before SNARE-mediated fusion. This compound specifically binds to the EXO70 subunit, preventing the stable assembly or function of the exocyst complex at the plasma membrane. This leads to an accumulation of secretory vesicles in the cytoplasm and a reduction in the delivery of cargo to the cell surface.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]
- 11. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
Improving the specificity of Endosidin2 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Endosidin2 (ES2) in cellular assays, with a focus on improving experimental specificity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound (ES2) is a cell-permeable small molecule that functions as a selective inhibitor of the exocyst complex, a key player in the final stages of exocytosis.[1][2] ES2 specifically targets the EXO70 subunit of this complex.[3][4][5] By binding to EXO70, ES2 interferes with the tethering of secretory vesicles to the plasma membrane, thereby inhibiting exocytosis and endosomal recycling.[1][6] This disruption can lead to the redirection of cargo proteins, such as the auxin transporter PIN2 in plants, to the vacuole for degradation.[1]
Q2: In which organisms and cell types has this compound been shown to be active?
This compound has demonstrated activity in a range of organisms, including both plant and mammalian cells.[4][5][7] Its effects have been well-documented in the model plant Arabidopsis thaliana, where it impacts root growth and protein trafficking.[8][9] It has also been shown to inhibit exocytosis in human cell lines, such as HeLa cells.[4][6] Furthermore, ES2 and its analogs have been studied in fungal pathogens and the moss Physcomitrium patens.[2][7][8]
Q3: What is this compound-14 and how does it differ from this compound?
This compound-14 (ES2-14) is an analog of ES2 that has been shown to be a more potent inhibitor of exocytosis in plants and fungal pathogens.[7][8] A key advantage of ES2-14 is its increased specificity; it requires a lower dosage than ES2 to inhibit plant and fungal processes and, interestingly, does not appear to affect EXO70 localization or transferrin recycling in mammalian cells.[7][8] This suggests that minor structural modifications to ES2 can significantly alter its specificity for EXO70 proteins across different organisms.[7][8]
Experimental Design & Protocols
Q4: How should I prepare and use this compound in my experiments?
This compound is a crystalline solid that can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6][8] It is crucial to include a DMSO-only control in all experiments to account for any solvent effects. The final concentration of ES2 and the treatment duration will depend on the specific cell type and the biological process being investigated. For example, in Arabidopsis root assays, concentrations around 40 µM for 2 hours are commonly used to observe effects on protein localization.[1][8]
Q5: What are some common assays used to measure the effects of this compound?
The effects of this compound are typically assessed using a variety of cellular and molecular assays. These include:
-
Protein Localization Studies: Using fluorescently tagged proteins (e.g., PIN2-GFP in Arabidopsis) to visualize changes in their subcellular localization via confocal microscopy.[8][10]
-
Root Growth Assays: Quantifying the inhibition of root elongation in seedlings grown on media containing ES2.[9]
-
Transferrin Recycling Assays: In mammalian cells, monitoring the recycling of fluorescently labeled transferrin to the plasma membrane.[4]
-
Proteomic Analysis: Identifying changes in the plasma membrane protein composition after ES2 treatment.[10][11]
Q6: Are there any known inactive analogs of this compound that can be used as negative controls?
Yes, the development of inactive analogs is a crucial step in validating the on-target effects of a small molecule. For this compound, an inactive analog referred to as Bio-680 has been synthesized and used in pull-down assays to demonstrate the specificity of the active, biotinylated analog (Bio-688) for EXO70A1.[3][4] Using such inactive analogs as negative controls in your experiments can greatly enhance the confidence that the observed phenotypes are due to the specific inhibition of EXO70.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my assay. What could be the problem?
Several factors could contribute to a lack of an observable effect:
-
Concentration and Duration: The concentration of ES2 or the duration of the treatment may be insufficient for your specific cell type or assay. Consider performing a dose-response and time-course experiment to determine the optimal conditions.
-
Compound Stability: Ensure that your ES2 stock solution has been stored correctly (typically at -20°C) and has not degraded.[6]
-
Cell Permeability: While ES2 is generally cell-permeable, differences in cell walls or membranes across organisms could affect its uptake.
-
Target Expression: The levels of the EXO70 target protein might be low in your system of interest.
Q2: I am observing high levels of cell death in my experiments. How can I mitigate this?
High concentrations of this compound can lead to cytotoxicity.[12] If you are observing significant cell death, it is recommended to:
-
Perform a Toxicity Assay: Conduct a dose-response experiment (e.g., an MTS assay) to determine the concentration range that is effective for inhibiting exocytosis without causing widespread cell death.[12]
-
Reduce Treatment Duration: Shorten the incubation time with ES2 to a point where the desired inhibitory effect is observed, but toxicity is minimized.
-
Consider a More Specific Analog: ES2-14 has been shown to be more potent at lower concentrations in plants and fungi, which might reduce off-target toxic effects.[7][8]
Q3: My results are variable between experiments. How can I improve reproducibility?
Variability in experiments with small molecules can arise from several sources. To improve reproducibility:
-
Consistent Compound Preparation: Prepare fresh dilutions of ES2 from a validated stock solution for each experiment.
-
Standardized Cell Culture: Ensure that cells are at a consistent passage number and confluency, as their physiological state can influence their response to treatment.
-
Precise Timing: Adhere strictly to the defined treatment and assay times.
-
Use of Controls: Always include both positive and negative controls in every experiment. An appropriate positive control would be a known inhibitor of exocytosis, while a negative control would be the vehicle (DMSO) and, ideally, an inactive ES2 analog.
Improving Specificity
Q1: How can I be sure that the effects I am seeing are due to the inhibition of EXO70 and not off-target effects?
Confirming the on-target activity of any small molecule inhibitor is critical. Here are several strategies to improve and verify the specificity of this compound's effects:
-
Use of Analogs: As mentioned, compare the effects of ES2 with an inactive analog.[3][4] If the phenotype is only observed with the active compound, it strongly suggests an on-target effect. The more potent analog, ES2-14, can also be used to see if a lower concentration produces the same effect, which can reduce the likelihood of off-target interactions.[7][8]
-
Genetic Approaches: If possible, use genetic models to support your findings. For example, cells with reduced levels of EXO70 (e.g., via RNAi or CRISPR) should phenocopy the effects of ES2 treatment. Conversely, overexpression of EXO70 might confer resistance to ES2.
-
Secondary Assays: Use orthogonal assays to confirm your initial findings. For instance, if you observe a change in protein localization, you could follow up with a biochemical assay to measure secretion rates.
-
Target Engagement Assays: Advanced techniques like Drug Affinity Responsive Target Stability (DARTS) or Saturation Transfer Difference (STD-NMR) can be used to directly demonstrate the binding of ES2 to EXO70 in your experimental system.[3][4]
Quantitative Data Summary
| Compound | Organism/Cell Line | Assay | Effective Concentration / IC50 | Reference |
| This compound | Arabidopsis thaliana | PIN2 Localization | 40 µM | [1][8] |
| This compound | Arabidopsis thaliana | Root Growth Inhibition | 40 µM (significant effect) | [9] |
| This compound | Physcomitrium patens | Polarized Growth Inhibition | IC50: 8.8 - 12.3 µM | [2] |
| This compound | PC12 Cells | Cell Viability (Toxicity) | Significant toxicity at 15 µM and 40 µM | [12] |
| This compound-14 | Arabidopsis thaliana | Root Growth Inhibition | 10 µM (significant effect) | [8] |
| This compound | HeLa Cells | Transferrin Recycling | Inhibition observed | [4][6] |
| This compound | Arabidopsis thaliana | EXO70A1 Binding (Kd) | ~250 - 400 µM | [8] |
Key Experimental Protocols
Protocol 1: PIN2-GFP Localization Assay in Arabidopsis thaliana Roots
This protocol is adapted from methodologies described in the literature for observing the effect of this compound on the subcellular localization of the PIN2 auxin transporter.[8]
-
Seedling Preparation: Grow Arabidopsis thaliana seedlings expressing PIN2::PIN2-GFP vertically on half-strength Murashige and Skoog (MS) agar (B569324) plates for 5-7 days.
-
Treatment Preparation: Prepare a working solution of this compound in liquid MS medium. A common final concentration is 40 µM. Also, prepare a DMSO control with the same final concentration of DMSO as the ES2 solution.
-
Treatment: Carefully transfer the seedlings into a multi-well plate containing the ES2 or DMSO control solutions. Incubate for the desired time, typically 2 hours.
-
Microscopy: Mount the seedlings on a microscope slide with a coverslip. Image the root epidermal cells using a confocal laser scanning microscope.
-
Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and in intracellular compartments. A decrease in plasma membrane signal and an increase in intracellular agglomerations are indicative of ES2 activity.
Protocol 2: Brefeldin A (BFA) Washout Assay
This assay assesses the effect of ES2 on the recovery of protein trafficking after disruption by BFA.[8]
-
BFA Treatment: Treat PIN2::PIN2-GFP seedlings with 40 µM Brefeldin A (BFA) for 60 minutes to induce the formation of "BFA bodies" (large intracellular compartments containing aggregated proteins).
-
Washout and ES2 Treatment: Wash out the BFA and immediately transfer the seedlings to a liquid MS medium containing either 0.1% DMSO, 40 µM ES2, or 40 µM ES2-14.
-
Recovery: Allow the seedlings to recover for 80 minutes.
-
Imaging and Quantification: Image the root epidermal cells via confocal microscopy and quantify the number and size of the remaining BFA bodies. A reduced recovery (i.e., more persistent BFA bodies) in the ES2-treated samples indicates inhibition of exocytic trafficking.
Visualizations
Caption: Mechanism of this compound (ES2) action on the exocyst complex.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 11. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Challenges in using Endosidin2 for high-throughput screening
Welcome to the Technical Support Center for Endosidin2. This resource is designed for researchers, scientists, and drug development professionals using this compound (ES2) in high-throughput screening (HTS) applications. Here you will find troubleshooting guides and FAQs to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound (ES2) is a selective, cell-permeable small molecule that targets the EXO70 subunit of the octameric exocyst complex.[1][2] By binding to EXO70, ES2 inhibits the tethering of secretory vesicles to the plasma membrane, thereby disrupting exocytosis and endosomal recycling.[1][3] This interference with membrane trafficking often leads to the re-routing of plasma membrane proteins, such as the auxin transporter PIN2, to the vacuole for degradation.[1][2]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is highly soluble in DMSO (20-30 mg/mL) and DMF (30 mg/mL), but has very poor solubility in ethanol (B145695) (0.25 mg/mL).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-40 mM) in anhydrous DMSO.[2][4] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[2] Studies have shown that ES2 is stable in aqueous solutions for at least 7 days with no significant hydrolysis.[5]
Q3: What is this compound-14 and how does it differ from ES2? A3: this compound-14 (ES2-14) is an analog of ES2 that shows greater potency in some biological systems.[6][7] A lower dosage of ES2-14 is required to inhibit plant growth and fungal pathogenesis compared to ES2.[7][8] However, ES2-14 was found to be less effective at inhibiting exocytosis in mammalian HeLa cells, suggesting that minor structural changes can affect its activity and specificity across different organisms.[6][8]
Q4: Are there known off-targets for this compound? A4: The primary target of ES2 is well-established as the EXO70 subunit of the exocyst complex.[3][9] Studies have demonstrated specificity, as ES2 does not appear to affect the localization of other trafficking-related proteins like SYT1, SYP61, or ROP6.[2][5] However, as with any small molecule inhibitor, off-target effects are possible and are often context-dependent. It is crucial to include appropriate controls and counter-screens in your HTS campaign to identify and validate that the observed phenotype is due to the on-target activity of ES2.
Q5: At what concentration should I use this compound in my assay? A5: The optimal concentration of ES2 is highly dependent on the biological system and assay format. For Arabidopsis thaliana root growth assays, modest inhibition is observed between 15-25 µM, while stronger effects are seen at 40-50 µM.[2][4] In mammalian PC12 cells, concentrations of 15 µM and 40 µM were found to be significantly toxic, whereas 2.5 µM and 5 µM showed no effect on cell viability over 48 hours.[10] It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific experiment.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂FIN₂O₃ | [1] |
| Molecular Weight | 414.2 g/mol | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 20-30 mg/mLDMF: 30 mg/mLEthanol: 0.25 mg/mL | [1] |
| Aqueous Stability | Stable for at least 7 days (no hydrolysis observed) | [5] |
| Stock Solution Storage | Aliquot in DMSO and store at -20°C (1 month) or -80°C (6 months) | [2] |
| Absorbance Max (λmax) | 228, 328 nm | [1] |
Table 2: Reported Effective Concentrations of this compound
| Biological System/Assay | Concentration | Observed Effect | Source(s) |
| Arabidopsis root cells | 40 µM (2 hr) | Reduced PIN2-GFP fluorescence at plasma membrane | [2] |
| Arabidopsis root cells | 50 µM (1.5-3 hr) | Formation of PIN2, PIN3, PIN4 cytoplasmic aggregates | [2] |
| Arabidopsis root growth | 15-25 µM | Modest root growth inhibition | [4] |
| Mammalian HeLa cells | 40 µM (4 hr) | Inhibition of transferrin recycling | [6] |
| Mammalian PC12 cells | 2.5 - 5 µM | No significant toxicity over 48 hours | [10] |
| Mammalian PC12 cells | 15 - 40 µM | Significant cytotoxicity over 48 hours | [10] |
Troubleshooting Guides
Guide 1: Poor Signal or Inconsistent Activity
Problem: You observe a weak or highly variable signal in your HTS assay, making it difficult to distinguish hits.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | ES2 is highly soluble in DMSO but may precipitate when diluted into aqueous assay buffers. 1. Visually Inspect: Check microplates for precipitates after compound addition. 2. Reduce Final DMSO: Ensure the final DMSO concentration is as low as possible (typically ≤0.5%) and consistent across all wells. 3. Test Solubility: Empirically determine ES2's solubility limit in your specific assay buffer before starting a large-scale screen. |
| Compound Degradation | Although ES2 is stable in aqueous media, improper storage of stock solutions can lead to degradation. 1. Prepare Fresh Stock: Prepare a new stock solution of ES2 from solid powder.[11] 2. Aliquot Properly: Ensure stock solutions are aliquoted to minimize freeze-thaw cycles.[2] 3. Store Correctly: Store aliquots at -80°C for long-term use.[2] |
| Assay Drift | The signal changes gradually over the course of a plate or run. 1. Randomize Plates: Run plates in a randomized order to minimize systematic drift. 2. Monitor Reagents: Ensure reagents are stable over the duration of the screen. Keep reagents on ice if necessary. 3. Control for Temperature: Maintain a consistent temperature for all assay steps. |
Guide 2: High Rate of False Positives
Problem: The primary screen yields a high number of "hits" that are not reproducible in secondary or orthogonal assays.
| Potential Cause | Troubleshooting Steps |
| Assay Interference | Compounds can interfere with the detection method rather than the biological target. This is common in fluorescence- and luminescence-based assays.[12][13] 1. Test for Autofluorescence: Pre-read plates after compound addition but before adding detection reagents. Excite at your assay's wavelength and measure emission. ES2's absorbance at 328 nm suggests potential interference if using UV/violet excitation.[1] 2. Run a Counter-Screen: Perform the assay without the biological target (e.g., no enzyme or cells) to see if ES2 directly affects the reporter/substrate.[12] 3. Luciferase Inhibition: If using a luciferase reporter, be aware that many small molecules can directly inhibit the enzyme.[14][15] Run a counter-screen with purified luciferase to test for direct inhibition. |
| Cytotoxicity | At higher concentrations, ES2 can be toxic to cells, leading to non-specific assay signals.[10] 1. Perform Cytotoxicity Assay: Run a standard cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your primary screen, using the same cell line, compound concentrations, and incubation times. 2. Select Non-Toxic Dose: Use the dose-response data to select a concentration of ES2 that is at least 10-fold below its toxic concentration (TC₅₀). |
| Off-Target Activity | The observed phenotype may be due to ES2 acting on a protein other than EXO70. 1. Use Orthogonal Assays: Confirm hits using a different assay method that measures a distinct biological endpoint of the same pathway.[12] 2. Confirm Target Engagement: Use an assay like Drug Affinity Responsive Target Stability (DARTS) to verify that hit compounds directly interact with the target protein.[16] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound (ES2) action on the exocyst pathway.
Caption: Workflow for an ES2-sensitized chemical genetic screen.
Caption: Decision tree for troubleshooting HTS assay interference.
Experimental Protocols
Protocol 1: Chemical Genetic Screen for ES2-Hypersensitive Mutants
This protocol is adapted from a large-scale screen in Arabidopsis thaliana to find genetic interactors of the exocyst pathway.[11][16]
-
Mutagenesis: Generate an M2 population of Arabidopsis seeds (e.g., in a PIN2-GFP reporter background) using a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS).
-
Primary Screen:
-
Sterilize and sow ~100,000 M2 seeds on solid ½ MS media containing a low, partially inhibitory concentration of ES2 (e.g., 15-20 µM). Include a DMSO-only control plate.
-
Grow seedlings vertically for 7 days.
-
Identify seedlings that exhibit a hypersensitive phenotype (e.g., significantly shorter roots) compared to the wild-type control on the ES2 plates.
-
-
Counter-Screen for Specificity:
-
Transfer the putative hypersensitive seedlings to fresh ½ MS plates lacking ES2.
-
Allow seedlings to recover for several days.
-
Discard any seedlings that do not recover normal growth, as these likely have general growth defects unrelated to ES2 sensitivity.
-
-
Propagation and Confirmation:
-
Allow the confirmed hypersensitive mutants to self-pollinate and collect the M3 seeds.
-
Perform a secondary screen by growing individual M3 lines on both control and low-dose ES2 plates to confirm the hypersensitive phenotype.
-
-
Causal Gene Identification:
-
For confirmed mutants, perform genetic mapping (e.g., by outcrossing to another ecotype and analyzing the F2 population) combined with whole-genome sequencing to identify the causal mutation.
-
Validate the identified gene by testing T-DNA insertion lines or other known alleles for ES2 hypersensitivity.[11][16]
-
Protocol 2: PIN2 Trafficking "BFA Washout" Assay
This assay is used to assess the effect of ES2 on the recycling of plasma membrane proteins. Brefeldin A (BFA) is an inhibitor of exocytosis that causes proteins like PIN2 to accumulate in intracellular "BFA bodies".[6]
-
Seedling Preparation: Grow 5-7 day old Arabidopsis seedlings expressing a fluorescently-tagged PIN2 protein (e.g., PIN2-GFP) in liquid ½ MS media.
-
BFA Treatment: Treat seedlings with 40-50 µM BFA for 60-120 minutes to induce the formation of BFA bodies.
-
Washout and Inhibitor Treatment:
-
Wash the seedlings to remove the BFA.
-
Immediately transfer seedlings into fresh liquid media containing either:
-
0.1% DMSO (Vehicle control)
-
40 µM ES2
-
-
-
Recovery and Imaging:
-
Allow the seedlings to recover for 80-90 minutes.
-
Mount the seedling roots and image the root epidermal cells using a confocal microscope.
-
-
Analysis: In the DMSO control, BFA bodies should disappear as PIN2 is recycled back to the plasma membrane. In the presence of ES2, the disappearance of BFA bodies will be significantly delayed, indicating that ES2 inhibits the recycling pathway.[3][10] Quantify the number and intensity of BFA bodies remaining in each condition.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is used to confirm the direct binding of a small molecule to its target protein. It is based on the principle that ligand binding can protect a protein from protease degradation.[12][16]
-
Protein Lysate Preparation: Prepare total protein extracts from your system of interest (e.g., Arabidopsis seedlings or cultured cells).
-
Compound Incubation:
-
Aliquot the protein extract.
-
To one aliquot, add ES2 to the desired final concentration (e.g., 400 µM).
-
To another aliquot, add an equivalent volume of DMSO as a control.
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Prepare a serial dilution of a protease, such as pronase.
-
Add the different concentrations of pronase to both the ES2-treated and DMSO-treated samples.
-
Incubate for 30 minutes at room temperature to allow digestion.
-
-
Reaction Quenching and Analysis:
-
Interpretation: If ES2 binds to EXO70, the EXO70 protein will be protected from degradation. This will result in a stronger band on the Western blot in the ES2-treated lanes compared to the DMSO-treated lanes at corresponding protease concentrations. The loading control should show equal degradation in both sets of samples.[3][17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical genetic screens using Arabidopsis thaliana seedlings grown on solid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 7. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Dual-Emission Detection of Luciferase Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Endosidin2 degradation pathways and how to control them
Welcome to the Endosidin2 (ES2) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, troubleshoot common experimental issues, and answer frequently asked questions regarding its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ES2) is a small molecule inhibitor that targets the EXO70 subunit of the exocyst complex.[1] The exocyst complex is crucial for tethering secretory vesicles to the plasma membrane during exocytosis. By binding to EXO70, ES2 inhibits exocytosis, which in turn disrupts the trafficking of proteins that are recycled between the plasma membrane and endosomes.[2] This inhibition leads to the redirection of these proteins, such as the auxin transporter PIN2 in plants, to the vacuole for degradation.[3][4]
Q2: Is this compound chemically stable? Does it degrade in experimental conditions?
This compound has been shown to be a stable compound in aqueous solutions. Studies using 1H NMR have demonstrated that ES2 does not hydrolyze over a period of 7 days in a water solution. The observed biological effects are directly attributable to ES2 and not to its potential hydrolysis byproducts.[5] However, like many small molecules, its stability can be affected by improper storage and handling. The primary concern for researchers is often a perceived loss of biological activity rather than chemical degradation.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the activity of ES2.
-
Powder: Store the solid compound at -20°C.[6]
-
Stock Solution:
-
Prepare a stock solution (e.g., 40 mM) in anhydrous DMSO.[6]
-
To prepare a 40 mM stock solution, dissolve 82.8 mg of ES2 (Molecular Weight: 414.17 g/mol ) in a final volume of 5 mL of DMSO.[6]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but be cautious of potential temperature sensitivity.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and exposure to light.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
-
Q4: I am not observing the expected phenotype after treating my cells/tissues with this compound. What could be the reason?
If you are not observing the expected biological effect, it is likely due to a loss of ES2 activity or suboptimal experimental conditions. Please refer to our Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
This guide addresses common issues that may lead to a perceived loss of this compound activity.
| Problem | Possible Cause | Suggested Solution |
| No or reduced biological effect | 1. Degraded ES2 Stock Solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, exposure to light) may lead to a loss of activity. | - Prepare a fresh stock solution from the solid compound. - Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage.[7] |
| 2. ES2 Precipitation: ES2 may have limited solubility in aqueous-based cell culture media, leading to precipitation and a lower effective concentration. | - Visually inspect the working solution for any precipitates or cloudiness.[8] - Prepare fresh dilutions from the stock solution for each experiment. - Ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.[9] | |
| 3. Suboptimal ES2 Concentration: The concentration of ES2 may be too low to elicit a response in your specific experimental system. | - Perform a dose-response experiment to determine the optimal concentration for your cell type or tissue.[10] - Consult the literature for effective concentrations in similar experimental systems (see Table 1). | |
| 4. Insufficient Treatment Duration: The incubation time with ES2 may not be long enough to observe the desired effect. | - Perform a time-course experiment to determine the optimal treatment duration (e.g., 2, 6, 12, 24 hours).[10] | |
| High cell death or cytotoxicity | 1. ES2 Concentration is Too High: High concentrations of ES2 can be toxic to cells, leading to off-target effects and cell death.[11] | - Perform a cytotoxicity assay (e.g., MTS or Trypan Blue exclusion) to determine the non-toxic concentration range for your cells.[10][11] - Conduct your experiments using concentrations at or below the cytotoxic threshold.[9] |
| 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | - Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells, including a vehicle-only control.[9] | |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell density, passage number, or cell health can lead to variable responses to ES2. | - Use cells within a consistent and low passage number range.[9] - Ensure consistent cell seeding density for all experiments.[9] |
| 2. Inconsistent ES2 Preparation: Variations in the preparation of ES2 working solutions can lead to inconsistent dosing. | - Prepare fresh dilutions of ES2 from a reliable stock solution for each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Effective Concentrations and Observed Effects of this compound
| Organism/Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Arabidopsis thaliana | 15-25 µM | 7 days | Modest root growth inhibition. | [6] |
| Arabidopsis thaliana | 40 µM | 2 hours | Reduced abundance of PIN2 at the plasma membrane and increased localization in pre-vacuolar compartments. | [12] |
| Arabidopsis thaliana | 40 µM | 2 hours | Reduced fluorescence intensity of PM-localized PIN2:GFP. | [12] |
| Arabidopsis thaliana | 50 µM | 1.5-3 hours | Formation of abnormal PIN2, PIN3, and PIN4 aggregates. | [4] |
| Physcomitrium patens | 8.8 µM (IC50) | Not specified | Inhibition of plant area growth. | [13] |
| PC12 cells | 2.5 µM and 5 µM | 48 hours | No significant cytotoxicity observed. | [11] |
| PC12 cells | 15 µM and 40 µM | 48 hours | Significant cytotoxicity observed. | [11] |
| SH-SY5Y cells | 5 µM | 72 hours | Significant reduction in LRRK2 protein levels. | [11] |
Table 2: Quantitative Analysis of this compound-Induced Changes in Protein Localization in Arabidopsis thaliana
| Protein | ES2 Concentration | Treatment Duration | Quantitative Change | Reference |
| PIN2:GFP | 40 µM | 2 hours | Fluorescence intensity at PM reduced; number of intracellular PVCs containing PIN2:GFP increased. | [12] |
| PIN2-Dendra2 | 50 µM | 1.5 hours | Accelerated disappearance of the old (red) PIN2 population from the PM and inhibited recovery of the new (green) PIN2 pool. | [14] |
| Plasma Membrane Proteins | 40 µM | 2 hours | Abundance of 145 plasma membrane proteins was significantly reduced. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of ES2 using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 40 mM).
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath.
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Assessing the Effect of this compound on PIN2 Trafficking in Arabidopsis thaliana Roots
This protocol is adapted from studies observing the effect of ES2 on the localization of PIN2-GFP.
-
Grow Arabidopsis thaliana seedlings expressing PIN2:GFP on appropriate sterile media.
-
Prepare a working solution of this compound in liquid growth media at the desired final concentration (e.g., 40 µM) from a DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Transfer seedlings to the liquid media containing either ES2 or the DMSO control.
-
Incubate the seedlings for the desired duration (e.g., 2 hours).
-
Mount the roots on a microscope slide with the corresponding treatment solution.
-
Visualize the localization of PIN2-GFP in the root epidermal cells using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane and the number and size of intracellular compartments containing PIN2-GFP using image analysis software like ImageJ.[12]
Visual Diagrams
Caption: Mechanism of this compound action on cellular trafficking.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
Validation & Comparative
A Comparative Guide to Endosidin2 and Other Key Exocytosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Exocytosis, the fundamental cellular process of vesicle fusion with the plasma membrane, is critical for a vast array of physiological functions, from neurotransmission to hormone secretion and cell wall formation. The ability to precisely modulate this pathway with chemical inhibitors is invaluable for both basic research and therapeutic development. This guide provides a detailed comparison of Endosidin2, a targeted inhibitor of the exocyst complex, with other widely used exocytosis inhibitors: Brefeldin A, Wortmannin (B1684655), and Latrunculin B. We present their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
Mechanism of Action at a Glance
These inhibitors disrupt exocytosis through distinct molecular mechanisms, targeting different key components of the secretory pathway.
-
This compound (ES2) acts on the final stage of exocytosis by directly targeting the EXO70 subunit of the octameric exocyst complex.[1][2][3][4][5] This complex is responsible for tethering secretory vesicles to the plasma membrane at specific sites of fusion. By binding to EXO70, ES2 prevents the proper assembly and function of the exocyst, thereby inhibiting the release of vesicle contents.[1][2][3][4][5] An analog, this compound-14, has been shown to be more potent in plants and fungi.[2]
-
Brefeldin A (BFA) is a fungal metabolite that primarily disrupts the early secretory pathway by inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][6][7][8] It achieves this by targeting a guanine (B1146940) nucleotide exchange factor (GEF) for the ADP-ribosylation factor 1 (Arf1), which is crucial for the formation of COPI-coated vesicles.[8] This leads to a "collapse" of the Golgi into the ER and a blockage of anterograde protein traffic.[1][6][7][8]
-
Wortmannin is a potent and irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks).[9][10][11] PI3Ks play a critical role in various signaling pathways that regulate exocytosis, including vesicle trafficking and cytoskeletal rearrangement. By inhibiting PI3K, wortmannin disrupts the production of key signaling lipids, thereby blocking downstream events necessary for vesicle fusion.[9][10][11]
-
Latrunculin B is a toxin that disrupts the actin cytoskeleton by binding to monomeric G-actin and preventing its polymerization into F-actin filaments.[12][13][14][15][16] The cortical actin network acts as both a barrier and a scaffold for exocytosis. While a dense network can hinder vesicle access to the plasma membrane, localized actin remodeling is often required for vesicle transport and fusion. Latrunculin B's disruption of actin dynamics can therefore inhibit exocytosis.[12][13][14][15][16]
Quantitative Comparison of Inhibitor Effects
The following tables summarize key quantitative data on the effects of this compound and the other inhibitors. It is important to note that the experimental systems and endpoints vary, which should be considered when making direct comparisons.
| Inhibitor | Target | Organism/Cell Line | Assay | Effective Concentration / IC50 | Reference(s) |
| This compound (ES2) | Exocyst subunit EXO70 | Physcomitrium patens | Polarized Growth Inhibition | IC50: 8.8 - 12.3 µM | [17] |
| Arabidopsis thaliana | PIN2-GFP Trafficking | 40 µM (significant reduction in plasma membrane fluorescence) | [18] | ||
| PC12 cells | Cell Viability (MTS assay) | Toxic at 15 µM and 40 µM; No toxicity at 2.5 µM and 5 µM | [19] | ||
| This compound-14 | Exocyst subunit EXO70 | Arabidopsis thaliana | PIN2-GFP Trafficking | 20 µM (significant reduction in plasma membrane fluorescence) | [18] |
| Brefeldin A | ER-to-Golgi Transport (Arf1 GEFs) | HCT 116 (human colon cancer) | Cytotoxicity | IC50: 0.2 µM | [20][21] |
| MDCK (canine kidney) | Protein Secretion | 10 - 30 µg/ml (significant inhibition) | [6] | ||
| Wortmannin | PI3-Kinase | Human Neutrophils | PtdInsP3 Production | IC50: ~5 nM | [22] |
| PI 3-Kinase (in vitro) | Kinase Activity | IC50: 1 - 4.2 nM | [23][24] | ||
| Frog Neuromuscular Junction | FM1-43 Uptake | IC50 in low nanomolar range | [25] | ||
| Latrunculin B | Actin Polymerization | Rat Peritoneal Mast Cells | Secretion (Degranulation) | 85% inhibition at 40 µg/ml | [12][13] |
| Tobacco Pollen Tubes | Endocytosis/Exocytosis | Low concentrations affect membrane recycling | [15][26] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Caption: Overview of the secretory pathway and the sites of action for various exocytosis inhibitors.
Caption: Mechanism of this compound action on the exocyst complex.
Caption: Experimental workflow for assessing inhibitor effects on PIN2 protein trafficking.
Experimental Protocols
PIN2-GFP Trafficking Assay in Arabidopsis thaliana
This assay is used to visualize and quantify the effect of inhibitors on the trafficking of the auxin transporter PIN2 to the plasma membrane in root epidermal cells.
Materials:
-
Arabidopsis thaliana seedlings stably expressing a PIN2-GFP fusion protein.
-
Liquid 1/2 Murashige and Skoog (MS) medium.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
This compound, Brefeldin A, or other inhibitors of interest.
-
Confocal laser scanning microscope.
Procedure:
-
Grow PIN2::PIN2-GFP seedlings vertically on 1/2 MS agar (B569324) plates for 5-7 days.
-
Prepare treatment solutions by dissolving inhibitors in DMSO and then diluting to the final desired concentration in liquid 1/2 MS medium. A DMSO-only solution serves as the vehicle control.
-
Carefully transfer seedlings to a multi-well plate containing the treatment solutions.
-
Incubate the seedlings for the desired time (e.g., 2 hours) at room temperature in the dark.
-
Mount the roots on a microscope slide with a drop of the corresponding treatment solution.
-
Image the root epidermal cells in the transition zone using a confocal microscope with appropriate laser lines for GFP excitation and emission.
-
Data Analysis: Quantify the mean fluorescence intensity of GFP at the plasma membrane and in intracellular compartments using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between control and inhibitor-treated samples. A decrease in plasma membrane fluorescence and/or an increase in intracellular puncta indicates inhibition of exocytosis.[18]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents from mast cells upon stimulation, which is a measure of exocytosis. The activity of the granule-resident enzyme β-hexosaminidase is measured in the cell supernatant.
Materials:
-
RBL-2H3 mast cell line or primary mast cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Tyrode's buffer.
-
Anti-DNP IgE.
-
DNP-BSA (antigen).
-
Inhibitors of interest (e.g., Wortmannin, Latrunculin B).
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate.
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).
-
Triton X-100.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and allow them to adhere. Sensitize the cells by incubating with anti-DNP IgE overnight.[27]
-
Inhibitor Treatment: Wash the cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 30 minutes).[27]
-
Stimulation: Induce degranulation by adding DNP-BSA to the wells. Include positive controls (DNP-BSA without inhibitor) and negative controls (buffer only). For total enzyme release, lyse a set of cells with Triton X-100.[27][28]
-
Supernatant Collection: After incubation (e.g., 1 hour), centrifuge the plate and carefully collect the supernatant.[27]
-
Enzyme Assay: Add the pNAG substrate to the supernatant and incubate. Stop the reaction with the stop buffer.[27]
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. Plot the percentage of inhibition as a function of inhibitor concentration to determine the IC50.[27][28]
Actin Polymerization Assay
This in vitro assay measures the effect of inhibitors on the polymerization of G-actin to F-actin, often using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.
Materials:
-
Purified G-actin (unlabeled and pyrene-labeled).
-
G-buffer (low salt buffer to maintain actin in its monomeric form).
-
Polymerization buffer (containing KCl and MgCl2 to induce polymerization).
-
Inhibitor of interest (e.g., Latrunculin B).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Actin Preparation: Prepare a stock solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer on ice.[29][30][31]
-
Assay Setup: In a 96-well plate, add the G-actin solution to each well. Add the inhibitor at various concentrations or the vehicle control.
-
Initiate Polymerization: Add polymerization buffer to each well to initiate actin polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[29][30][31]
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve. Compare the polymerization rates in the presence and absence of the inhibitor to quantify its inhibitory effect.[30][31]
Conclusion
This compound represents a valuable tool for studying exocytosis due to its specific targeting of the exocyst complex, a key player in the final stages of vesicle tethering. Its utility in both plant and mammalian systems makes it a versatile reagent.[1][3][4] In contrast, Brefeldin A, Wortmannin, and Latrunculin B act on broader cellular processes—protein trafficking, PI3K signaling, and actin dynamics, respectively—which can have more pleiotropic effects on the cell. The choice of inhibitor will therefore depend on the specific scientific question being addressed. For studies aiming to dissect the role of the exocyst in a particular process, this compound offers a more targeted approach than the other inhibitors discussed. This guide provides the foundational information for researchers to select the appropriate inhibitor and design rigorous experiments to investigate the complex and vital process of exocytosis.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 4. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The phosphatidylinositol 3-kinase inhibitor wortmannin blocks mast cell exocytosis but not IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Open Access) Effects of latrunculin reveal requirements for actin cytoskeleton during secretion from mast cells (2000) | A Koffer | 7 Citations [scispace.com]
- 14. Primary granule exocytosis in human neutrophils is regulated by Rac-dependent actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of actin polymerisation by low concentration Latrunculin B affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]
- 18. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Elucidation of strict structural requirements of brefeldin A as an inducer of differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of wortmannin and latrunculin A on slow endocytosis at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 29. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Actin Polymerization/Depolymerization Assay Kit (ab239724) is not available | Abcam [abcam.com]
- 31. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Validating Endosidin2's Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the in vivo target engagement of Endosidin2 (ES2), a selective inhibitor of the exocyst complex subunit EXO70. We present detailed protocols for key in vivo assays, comparative data for ES2 and its more potent analog, this compound-14 (ES2-14), and discuss alternative inhibitors of the exocytic pathway.
Introduction to this compound and its Target
This compound is a small molecule that has been identified as a potent inhibitor of exocytosis in both plant and mammalian systems.[1][2] Its primary molecular target is the EXO70 subunit of the exocyst, a highly conserved octameric protein complex that mediates the tethering of secretory vesicles to the plasma membrane prior to fusion.[1] By binding to EXO70, ES2 disrupts the final stages of exocytosis, leading to the inhibition of processes such as cell growth, cell wall deposition, and hormone signaling in plants, as well as Glut4 trafficking in mammalian cells.[1][3] Validating the engagement of ES2 with EXO70 in a living organism is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.
Comparative Analysis of Exocyst Inhibitors
This guide focuses on comparing the in vivo effects of this compound with its more potent analog, ES2-14. We also introduce Exo1, an inhibitor of the exocytic pathway with a distinct mechanism of action, to provide a broader context for researchers studying vesicle trafficking.
| Compound | Target | Organism(s) | Key In Vivo Effects | Potency (IC50) |
| This compound (ES2) | EXO70 subunit of the exocyst complex | Plants (e.g., Arabidopsis thaliana), Mammalian cells | Inhibition of root growth, mislocalization of plasma membrane proteins (e.g., PIN2), altered gravitropic response. | ~32 µM (Arabidopsis root growth)[4] |
| This compound-14 (ES2-14) | EXO70 subunit of the exocyst complex | Plants, Fungi | More potent inhibition of plant growth and exocytic trafficking compared to ES2. | ~15 µM (Arabidopsis root growth)[4] |
| Exo1 | Not definitively identified; distinct from Brefeldin A's target (ARF-GEFs) | Mammalian cells | Induces collapse of the Golgi to the endoplasmic reticulum, inhibiting ER-to-Golgi trafficking. | ~20 µM (inhibition of exocytosis in mammalian cells)[2] |
Key In Vivo Experimental Protocols
Direct validation of this compound's target engagement in vivo can be achieved through a combination of phenotypic analysis and molecular imaging. Here, we provide detailed protocols for three key assays in the model plant Arabidopsis thaliana.
Arabidopsis Root Growth Inhibition Assay
This assay provides a quantitative measure of the dose-dependent effect of this compound on overall plant growth, which is heavily reliant on exocytosis for cell expansion.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, or a line expressing a fluorescently tagged plasma membrane protein like PIN2-GFP).
-
Half-strength Murashige and Skoog (½ MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324).
-
This compound (ES2) stock solution in DMSO.
-
Sterile petri dishes (100 x 15 mm).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile distilled water.
-
Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on ½ MS agar plates containing various concentrations of ES2 (e.g., 0, 5, 10, 20, 40 µM). Ensure a consistent, low density of seeds to avoid competition. A DMSO-only plate should be included as a vehicle control.
-
Vernalization: Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber and place them vertically to allow for root growth along the surface of the agar. Use a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.
-
Data Acquisition: After a set period of growth (e.g., 7-10 days), scan the plates at high resolution.
-
Root Length Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Data Analysis: Calculate the average root length and standard deviation for each concentration of ES2. Plot the average root length against the ES2 concentration to generate a dose-response curve and determine the IC50 value.
PIN2-GFP Localization Assay via Confocal Microscopy
This experiment directly visualizes the effect of this compound on the subcellular localization of a key plasma membrane protein, the auxin efflux carrier PIN2. Disruption of exocytosis by ES2 leads to the accumulation of PIN2 in intracellular compartments.
Materials:
-
Arabidopsis thaliana seedlings stably expressing PIN2-GFP.
-
Liquid ½ MS medium.
-
This compound (ES2) stock solution in DMSO.
-
Confocal laser scanning microscope.
-
Microscope slides and coverslips.
Procedure:
-
Seedling Preparation: Grow PIN2-GFP expressing Arabidopsis seedlings vertically on ½ MS agar plates for 5-7 days as described in the root growth assay protocol.
-
Treatment: Carefully transfer seedlings to a multi-well plate containing liquid ½ MS medium. Add ES2 to the desired final concentration (e.g., 40 µM) and a corresponding volume of DMSO for the control well. Incubate for a specified time (e.g., 1-2 hours).
-
Mounting: Gently mount a seedling onto a microscope slide with a drop of the treatment solution and cover with a coverslip.
-
Confocal Imaging:
-
Use a confocal microscope equipped with a 488 nm laser for GFP excitation and a detector set to capture emission between 500-550 nm.
-
Locate the root tip and focus on the epidermal cells of the meristematic and elongation zones.
-
Acquire z-stacks of images to capture the three-dimensional distribution of PIN2-GFP.
-
-
Image Analysis:
-
Analyze the acquired images to observe the subcellular localization of PIN2-GFP. In control seedlings, PIN2-GFP should be predominantly at the apical plasma membrane of epidermal cells.
-
In ES2-treated seedlings, look for the accumulation of PIN2-GFP in intracellular puncta or aggregates.
-
Quantify the mislocalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
Brefeldin A (BFA) Washout Assay for PIN2 Recycling
This assay assesses the effect of this compound on the recycling of endocytosed proteins back to the plasma membrane. BFA is a fungal toxin that blocks exocytosis, causing the accumulation of endocytosed proteins in "BFA bodies." The recovery of plasma membrane localization after BFA washout is dependent on exocytosis.
Materials:
-
Arabidopsis thaliana seedlings expressing PIN2-GFP.
-
Liquid ½ MS medium.
-
Brefeldin A (BFA) stock solution in DMSO.
-
This compound (ES2) stock solution in DMSO.
-
Confocal laser scanning microscope.
Procedure:
-
BFA Treatment: Incubate 5-7 day old PIN2-GFP seedlings in liquid ½ MS medium containing 50 µM BFA for 1-2 hours. This will cause PIN2-GFP to accumulate in BFA bodies.
-
Washout and ES2 Treatment:
-
For the control group, wash the seedlings three times with liquid ½ MS medium to remove the BFA.
-
For the experimental group, wash the seedlings three times with liquid ½ MS medium and then transfer them to a solution containing 40 µM ES2.
-
-
Time-course Imaging:
-
Immediately after the washout, and at subsequent time points (e.g., 30, 60, 90, 120 minutes), mount seedlings and perform confocal microscopy as described in the PIN2-GFP localization assay.
-
-
Data Analysis:
-
In the control group, observe the disappearance of BFA bodies and the re-establishment of PIN2-GFP at the plasma membrane over time.
-
In the ES2-treated group, assess whether the recovery of PIN2-GFP to the plasma membrane is inhibited or delayed, indicating that ES2 is blocking the exocytic recycling pathway.
-
Quantify the number and intensity of BFA bodies over time in both control and treated seedlings.
-
Visualizing the Molecular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the workflows of the key experimental protocols.
Conclusion
The in vivo validation of this compound's target engagement is critical for its use as a chemical probe and for potential therapeutic applications. The experimental protocols detailed in this guide provide robust methods for assessing the biological activity of ES2 and its analogs in a whole organism context. By comparing the effects of ES2 with more potent alternatives like ES2-14 and mechanistically distinct inhibitors such as Exo1, researchers can gain a deeper understanding of the exocyst complex's role in cellular trafficking and develop more targeted strategies for its modulation.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Confocal Imaging of Arabidopsis thaliana Roots for Simultaneous Quantification of Root Growth and Fluorescent Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Endosidin2 Versus Genetic Knockouts of EXO70: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exocyst complex, an octameric protein machinery, is a critical regulator of vesicle trafficking, mediating the tethering of secretory vesicles to the plasma membrane. A key component of this complex is EXO70. Its role in fundamental cellular processes, including cell polarity, growth, and signaling, has made it a significant target for research and potential therapeutic intervention. Two primary methods are employed to probe EXO70 function: the use of the small molecule inhibitor Endosidin2 (ES2) and the generation of genetic knockouts. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their studies.
Mechanism of Action: A Tale of Two Perturbations
This compound is a cell-permeable small molecule that selectively targets the EXO70 subunit of the exocyst complex.[1][2][3] It binds to the C-terminal domain of EXO70, leading to the inhibition of exocytosis and endosomal recycling.[1] This inhibition is dose-dependent and reversible, offering temporal control over EXO70 function.[4][5] Studies in both plant and mammalian cells have demonstrated that ES2 treatment disrupts the localization of plasma membrane proteins, such as the auxin transporter PIN2 in Arabidopsis thaliana, and affects processes like polarized growth.[2][6]
Genetic knockouts of EXO70 genes, on the other hand, result in a complete and permanent loss of function of the targeted EXO70 isoform. In organisms with multiple EXO70 paralogs, such as Arabidopsis, knocking out a single gene may lead to specific phenotypes, while double or triple knockouts can be lethal, highlighting the essential and sometimes redundant roles of these proteins.[7][8] For instance, mutations in EXO70A1 in Arabidopsis lead to severe growth defects, including dwarfism and sterility.[8]
Performance Comparison: A Quantitative Look
The choice between using this compound and a genetic knockout often depends on the specific biological question and the desired level of perturbation. The following tables summarize key quantitative data to facilitate this comparison.
| Parameter | This compound Treatment | EXO70 Knockout | Reference |
| Target | EXO70 subunit of the exocyst complex | Specific EXO70 gene(s) | [1][2][3][7][8] |
| Effect | Reversible, dose-dependent inhibition of exocytosis | Permanent loss-of-function | [4][5][7][8] |
| Temporal Control | High (can be applied at specific times) | Low (constitutive loss of function) | [4][5] |
| Lethality | Can be lethal at high concentrations | Can be lethal depending on the gene and organism | [5][8] |
| Off-target effects | Possible, but shown to be relatively specific to EXO70 | Generally specific to the targeted gene, but can have downstream consequences | [2][3] |
Table 1: General Comparison of this compound and EXO70 Knockouts
| Organism/Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Root growth inhibition | 15-25 µM | Modest inhibition | [9] |
| Arabidopsis thaliana | PIN2-GFP localization | 40 µM (2h) | Reduced plasma membrane localization, accumulation in prevacuolar compartments | [10] |
| Physcomitrium patens | Polarized growth inhibition | IC50: 8.8 - 12.3 µM | Inhibition of tip growth | [5] |
| Mammalian cells (PC12) | Neurite outgrowth | 5 µM | No significant toxicity | [11] |
Table 2: Quantitative Effects of this compound Treatment
| Organism | Gene Knockout | Phenotype | Reference |
| Arabidopsis thaliana | exo70a1 | Severe dwarfism, sterility, loss of apical dominance | [8] |
| Arabidopsis thaliana | exo70c1 | Retarded pollen tube growth, compromised male transmission | [11][12] |
| Adipocytes | Exoc7 (inducible knockout) | Markedly inhibited insulin-stimulated GLUT4 exocytosis | [13][14][15] |
Table 3: Phenotypes of EXO70 Genetic Knockouts
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used in the study of this compound and EXO70.
This compound Treatment in Arabidopsis thaliana
Objective: To assess the effect of this compound on root growth.
Protocol:
-
Prepare half-strength Murashige and Skoog (½ MS) solid media containing various concentrations of this compound (e.g., 0, 10, 15, 20, 25 µM) dissolved in DMSO. A DMSO-only control should be included.
-
Surface-sterilize Arabidopsis thaliana seeds and sow them on the prepared plates.
-
Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.
-
After a set period (e.g., 7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.
-
Perform statistical analysis to determine the dose-dependent effect of this compound on root growth.[9]
Generation of EXO70 Knockout Mutants using CRISPR/Cas9
Objective: To create a stable loss-of-function mutant of a specific EXO70 gene.
Protocol:
-
Design single guide RNAs (sgRNAs) targeting a specific exon of the desired EXO70 gene.
-
Clone the sgRNA sequences into a plant expression vector containing the Cas9 nuclease gene.
-
Transform the construct into Arabidopsis thaliana using the floral dip method with Agrobacterium tumefaciens.
-
Select transgenic (T1) plants and screen for mutations in the target gene using PCR and sequencing.
-
Isolate homozygous mutant lines in subsequent generations (T2 and T3) and confirm the absence of the wild-type protein, for example, by Western blotting if an antibody is available.
-
Characterize the phenotype of the homozygous knockout mutants.[13][14][15]
Quantification of PIN2-GFP Localization
Objective: To quantify the effect of this compound on the subcellular localization of the PIN2 protein.
Protocol:
-
Use a transgenic Arabidopsis line expressing a PIN2-GFP fusion protein.
-
Treat seedlings with a specific concentration of this compound (e.g., 40 µM) or a DMSO control for a defined period (e.g., 2 hours).
-
Mount the roots on a microscope slide and image the root epidermal cells using a confocal laser scanning microscope.
-
Acquire Z-stack images of the cells.
-
Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and in intracellular compartments (e.g., prevacuolar compartments) using image analysis software like ImageJ.
-
Calculate the ratio of plasma membrane to intracellular fluorescence to determine the effect of the treatment on PIN2 localization.[10][16]
Visualizing the Comparison
Diagrams illustrating the mechanisms and experimental workflows provide a clearer understanding of the concepts.
Figure 1. Mechanism of Action. A comparison of how this compound and genetic knockouts disrupt EXO70 function.
Figure 2. Experimental Workflows. A simplified comparison of the experimental pipelines for using this compound versus generating a genetic knockout.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockouts are invaluable tools for dissecting the multifaceted roles of EXO70. The choice between them hinges on the specific research question.
-
This compound is ideal for studies requiring temporal control, dose-dependent effects, and for overcoming the lethality associated with knocking out essential genes. Its reversibility allows for the study of recovery processes.
-
Genetic knockouts provide a "cleaner" system for studying the long-term consequences of a complete loss of function of a specific EXO70 isoform. They are the gold standard for genetic studies but can be limited by functional redundancy and lethality.
By carefully considering the advantages and limitations of each approach, researchers can design more precise and informative experiments to unravel the intricate functions of the exocyst complex and its key component, EXO70.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 2. 2.11. Drug affinity responsive target stability (DARTS) assay [bio-protocol.org]
- 3. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GUS Gene Assay [cas.miamioh.edu]
- 5. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]
- 6. pages.jh.edu [pages.jh.edu]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression and Functional Analyses of EXO70 Genes in Arabidopsis Implicate Their Roles in Regulating Cell Type-Specific Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 14. Inducible Exoc7/Exo70 knockout reveals a critical role of the exocyst in insulin-regulated GLUT4 exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducible Exoc7/Exo70 knockout reveals a critical role of the exocyst in insulin-regulated GLUT4 exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Endosidin2 and its Analogs as Exocytosis Inhibitors
A Guide for Researchers in Cellular Trafficking and Drug Development
This guide provides a comprehensive comparative analysis of Endosidin2 (ES2), a small molecule inhibitor of exocytosis, and its analogs. By targeting the highly conserved exocyst complex subunit EXO70, this compound and its derivatives offer valuable tools for dissecting the mechanisms of vesicle trafficking and present potential starting points for the development of novel therapeutics targeting diseases associated with dysregulated exocytosis, such as cancer and diabetes.[1][2][3][4] This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and application of these compounds.
Performance Comparison of this compound Analogs
The primary analog of this compound characterized to date is this compound-14 (ES2-14).[5][6] Structure-activity relationship (SAR) studies have revealed that modifications to the ES2 scaffold can significantly impact its potency and specificity.[1] ES2-14, which features a substitution of a methoxy (B1213986) group with an iodine atom on one of the benzene (B151609) rings, has demonstrated enhanced biological activity in plant and fungal systems compared to its parent compound.[5][7]
Table 1: In Vitro and In Vivo Activity of this compound and this compound-14
| Parameter | This compound (ES2) | This compound-14 (ES2-14) | Organism/System | Key Findings | Reference |
| Target | EXO70 subunit of the exocyst complex | EXO70 subunit of the exocyst complex | Plants, Mammals, Fungi | Both compounds share the same molecular target. | [1][5] |
| Binding Affinity (Kd) to Arabidopsis thaliana EXO70A1 | 250 - 400 µM | Data not available | In vitro | ES2 exhibits micromolar affinity for its target. | [5] |
| IC50 for Arabidopsis thaliana root growth inhibition | 32 µM | 15 µM | Arabidopsis thaliana | ES2-14 is more than twice as potent as ES2 in inhibiting plant growth. | [5] |
| IC50 for Magnaporthe oryzae growth inhibition | 562 µM | 16 µM | Magnaporthe oryzae (fungus) | ES2-14 is significantly more potent against this fungal pathogen. | [5] |
| IC50 for Botrytis cinerea growth inhibition | Not calculable | 47 µM | Botrytis cinerea (fungus) | ES2-14 effectively inhibits the growth of this fungal pathogen. | [5] |
| Effect on PIN2 protein trafficking in Arabidopsis | Inhibition of trafficking to the plasma membrane, accumulation in prevacuolar compartments. | More potent inhibition of PIN2 trafficking to the plasma membrane at lower concentrations. | Arabidopsis thaliana | ES2-14 shows a stronger effect on vesicle trafficking in plant cells. | [5] |
| Effect on mammalian cell exocytosis | Inhibits transferrin recycling. | Does not significantly inhibit transferrin recycling. | HeLa cells | ES2-14 displays reduced activity in mammalian cells, suggesting species-specific differences in EXO70 targeting. | [5][6] |
Mechanism of Action and Signaling Pathway
This compound and its analogs function by binding to the EXO70 subunit of the exocyst complex. The exocyst is an octameric protein complex that plays a crucial role in the final stages of exocytosis, specifically in tethering secretory vesicles to the plasma membrane before SNARE-mediated fusion.[1][4] By binding to EXO70, ES2 and its derivatives disrupt the normal function of the exocyst complex, leading to the inhibition of exocytosis.[1][2] This disruption affects the delivery of proteins and other cargo to the cell surface, leading to their accumulation in intracellular compartments or their diversion to other trafficking pathways, such as vacuolar degradation in plants.[1][8] A key example of this is the mislocalization of the PIN2 auxin transporter in Arabidopsis thaliana, which is redirected to the vacuole upon treatment with ES2.[1][5]
Caption: Signaling pathway of this compound-mediated inhibition of exocytosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative analysis of this compound and its analogs.
Plant-Based Assays
This assay quantitatively assesses the dose-dependent effect of this compound and its analogs on plant growth.
-
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Murashige and Skoog (MS) medium including vitamins and sucrose.
-
Petri dishes.
-
This compound and analogs (stock solutions in DMSO).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
-
-
Procedure:
-
Prepare MS agar plates containing various concentrations of this compound or its analogs. A DMSO control plate should also be prepared.
-
Sterilize Arabidopsis seeds and sow them on the prepared plates.
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the root length against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This assay visualizes the effect of this compound and its analogs on the subcellular localization of the PIN2 protein, a marker for vesicle trafficking.[9][10][11][12][13]
-
Materials:
-
Arabidopsis thaliana seedlings expressing a PIN2-GFP fusion protein.
-
Liquid MS medium.
-
This compound and analogs (stock solutions in DMSO).
-
Confocal laser scanning microscope.
-
Microscope slides and coverslips.
-
-
Procedure:
-
Grow PIN2-GFP seedlings vertically on MS agar plates for 5-7 days.
-
Prepare treatment solutions by diluting the stock solutions of this compound or its analogs in liquid MS medium to the desired final concentrations. Include a DMSO control.
-
Mount the seedlings on a microscope slide with the appropriate treatment solution.
-
Incubate the seedlings in the treatment solution for the desired time (e.g., 2 hours).
-
Visualize the subcellular localization of PIN2-GFP in the root epidermal cells using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane and in intracellular compartments using image analysis software.
-
Fungal Growth Inhibition Assay (Broth Microdilution Method)
This assay determines the antifungal activity of this compound and its analogs.[14][15][16][17][18][19]
-
Materials:
-
Fungal strain (e.g., Magnaporthe oryzae, Botrytis cinerea).
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640).
-
96-well microtiter plates.
-
This compound and analogs (stock solutions in DMSO).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the liquid growth medium.
-
In a 96-well plate, perform serial dilutions of the this compound compounds in the growth medium.
-
Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 24-48 hours).
-
Determine the fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the compound concentration.
-
Target Engagement and Binding Affinity Assays
This method identifies protein targets of small molecules by observing the stabilization of the target protein against proteolysis upon ligand binding.[3][5][6][8][20]
-
Materials:
-
Cell or tissue lysate containing the target protein (EXO70).
-
This compound or analog.
-
Protease (e.g., thermolysin, pronase).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody against the target protein (anti-EXO70).
-
-
Procedure:
-
Incubate the cell lysate with either the this compound compound or a vehicle control (DMSO).
-
Treat both samples with a protease for a limited time to achieve partial digestion.
-
Stop the digestion and analyze the protein samples by SDS-PAGE and Western blotting using an anti-EXO70 antibody.
-
A higher abundance of the full-length EXO70 protein in the this compound-treated sample compared to the control indicates that the compound binds to and stabilizes the protein against proteolysis.
-
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
MST measures the binding affinity between a fluorescently labeled molecule and its ligand by detecting changes in molecular movement in a temperature gradient.[14][21][22][23][24]
-
Materials:
-
Purified, fluorescently labeled EXO70 protein.
-
This compound or analog.
-
MST instrument and capillaries.
-
Appropriate buffer.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound compound.
-
Mix each dilution with a constant concentration of the fluorescently labeled EXO70 protein.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled protein in the MST instrument.
-
The change in thermophoresis is plotted against the ligand concentration to determine the dissociation constant (Kd).
-
STD NMR is used to identify the binding epitope of a ligand and to determine binding affinity by observing the transfer of saturation from a protein to a bound ligand.[2][4][25][26][27]
-
Materials:
-
Purified EXO70 protein.
-
This compound or analog.
-
NMR spectrometer.
-
Deuterated buffer.
-
-
Procedure:
-
Prepare a sample containing the EXO70 protein and the this compound compound in a deuterated buffer.
-
Acquire a reference 1D NMR spectrum.
-
Selectively saturate a region of the protein's NMR spectrum and acquire an STD NMR spectrum.
-
Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum, which shows signals only from the ligand protons that are in close proximity to the protein.
-
The intensity of the STD signals can be used to determine the binding epitope and, through titration experiments, the dissociation constant (Kd).
-
Conclusion
This compound and its analog, this compound-14, are valuable chemical tools for the study of exocytosis. The enhanced potency of ES2-14 in plants and fungi highlights the potential for developing more effective and specific inhibitors through structural modifications. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological activities of these compounds and to explore their potential applications in agriculture and medicine. Future research should focus on the synthesis and screening of a broader range of this compound analogs to further elucidate the structure-activity relationships and to develop compounds with improved therapeutic profiles.[28][29]
References
- 1. academic.oup.com [academic.oup.com]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. 2.11. Drug affinity responsive target stability (DARTS) assay [bio-protocol.org]
- 4. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phospholipase A2 Is Required for PIN-FORMED Protein Trafficking to the Plasma Membrane in the Arabidopsis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Auxin-Transporting Activities of PIN-FORMED Proteins in Arabidopsis Root Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 24. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 27. Protein-Small Molecule Interaction Analysis Using Saturation Transfer Difference NMR Spectroscopy | Applications Notes | JEOL Ltd. [jeol.com]
- 28. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Cross-Validation of Endosidin2 Findings: A Comparative Guide to Orthogonal Methods and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Endosidin2 (ES2) has emerged as a valuable chemical tool for studying exocytosis and membrane trafficking by targeting the EXO70 subunit of the exocyst complex. This guide provides a comprehensive comparison of this compound and its analog, ES2-14, with alternative exocytosis inhibitors. We present supporting experimental data from orthogonal methods to validate their mechanisms of action and offer detailed protocols for key experiments.
Comparative Analysis of Exocytosis Inhibitors
This section provides a quantitative overview of this compound, its analog ES2-14, and other commonly used inhibitors of exocytosis and protein trafficking. The data is compiled from various studies to facilitate a direct comparison of their efficacy and specificity.
| Inhibitor | Target | Organism/System | IC50 / Effective Concentration | Key Effects | References |
| This compound (ES2) | EXO70 subunit of the exocyst complex | Arabidopsis thaliana | 32 µM (root growth inhibition) | Inhibits exocytosis, endosomal recycling; alters plasma membrane protein composition; redirects PIN2 to vacuole. | [1][2] |
| Mammalian cells (HeLa) | ~25-50 µM | Inhibits transferrin recycling. | [3][4] | ||
| This compound-14 (ES2-14) | EXO70 subunit of the exocyst complex | Arabidopsis thaliana | 15 µM (root growth inhibition) | More potent than ES2 in inhibiting plant growth and PIN2 trafficking. | [1] |
| Fungi (M. oryzae, B. cinerea) | 16 µM (M. oryzae), 47 µM (B. cinerea) | Inhibits fungal growth and pathogenicity. | [1] | ||
| Mammalian cells (HeLa) | Not effective | Does not affect transferrin recycling. | [3] | ||
| Brefeldin A (BFA) | ARF GEFs (e.g., GBF1) | Various mammalian cell lines | 1-10 µg/mL (3.57 - 35.7 µM) for Golgi disruption | Blocks ER-to-Golgi transport, causes Golgi collapse into the ER. | [5][6] |
| HCT 116 cells | 0.2 µM (ATPase inhibition) | Inhibits protein transport. | [7] | ||
| Exo2 | Unknown (perturbs Golgi and TGN) | Mammalian cells (Vero) | 11.3 µM - 17.5 µM (cytotoxicity) | Disrupts Golgi apparatus, perturbs Shiga toxin trafficking. | [8] |
| SecinH3 | Cytohesins (ARF GEFs) | Human (hCyh2) | 2.4 µM | Inhibits ARF1 and ARF6 activation, affects insulin (B600854) signaling. | [9] |
Orthogonal Methods for Validating this compound's Mechanism of Action
To ensure the specificity of this compound's effects, several orthogonal methods have been employed to validate its direct interaction with EXO70 and its impact on the exocyst complex and downstream cellular processes.
Drug Affinity Responsive Target Stability (DARTS)
This technique is used to identify the direct protein target of a small molecule. It relies on the principle that a protein becomes more resistant to proteolysis when bound to a ligand.
Experimental Validation: In studies with this compound, DARTS assays demonstrated that ES2 protects its target protein, EXO70A1, from degradation by proteases, while other proteins like actin are not protected. This provides strong evidence for a direct interaction between this compound and EXO70A1.[4]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. By pulling down a protein of interest, one can identify its binding partners.
Experimental Validation: Co-immunoprecipitation experiments have been used to show that this compound can disrupt the assembly of the exocyst complex. For instance, in the presence of this compound, the interaction between EXO70 and other exocyst subunits like Sec8 can be diminished.[10]
Quantitative Proteomics of Plasma Membrane Proteins
This method allows for the large-scale identification and quantification of proteins at the plasma membrane, providing a global view of the impact of a drug on protein trafficking.
Experimental Validation: Quantitative proteomic analysis of Arabidopsis roots treated with this compound revealed a significant reduction in the abundance of 145 plasma membrane proteins.[11] This finding supports the role of this compound in inhibiting the delivery of a wide range of cargo proteins to the cell surface.
Live-Cell Imaging of Fluorescently-Tagged Proteins
Visualizing the localization and trafficking of fluorescently-tagged proteins in living cells provides direct evidence of a drug's effect on cellular processes.
Experimental Validation: Live-cell imaging of GFP-tagged proteins, such as the auxin transporter PIN2 and the brassinosteroid receptor BRI1, has been instrumental in demonstrating that this compound treatment leads to their mislocalization from the plasma membrane to intracellular compartments and the vacuole.[2][11]
Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is adapted from established methods using this compound and its target protein EXO70A1.[4]
Materials:
-
Arabidopsis thaliana seedlings or cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
This compound (ES2) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Pronase (or other suitable protease) stock solution
-
SDS-PAGE loading buffer
-
Anti-EXO70A1 antibody
-
Anti-actin antibody (as a negative control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize Arabidopsis tissue in lysis buffer and clarify the lysate by centrifugation to obtain the total protein extract.
-
Compound Incubation: Divide the protein extract into two aliquots. To one, add ES2 to the desired final concentration (e.g., 400 µM). To the other, add an equivalent volume of DMSO as a control. Incubate for 1 hour at room temperature.
-
Protease Digestion: Prepare a serial dilution of pronase. Add different concentrations of pronase to both the ES2-treated and DMSO-treated protein extracts. Incubate for 30 minutes at room temperature.
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-EXO70A1 and anti-actin antibodies.
-
Detect the proteins using a chemiluminescence-based method.
-
-
Analysis: Compare the band intensities of EXO70A1 and actin in the ES2-treated and DMSO-treated samples at different protease concentrations. Protection of EXO70A1 from degradation in the presence of ES2 indicates a direct interaction.
Co-Immunoprecipitation of Exocyst Subunits
This protocol provides a general framework for co-immunoprecipitating exocyst subunits from Arabidopsis thaliana to assess the effect of this compound on complex integrity.
Materials:
-
Arabidopsis thaliana seedlings expressing a tagged exocyst subunit (e.g., EXO70A1-GFP)
-
Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
This compound (ES2) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Anti-GFP antibody or magnetic beads conjugated with anti-GFP antibody
-
Antibodies against other exocyst subunits (e.g., SEC8)
-
Wash buffer (Co-IP buffer with reduced Triton X-100 concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Protein Extraction: Homogenize plant tissue in Co-IP buffer. Clarify the lysate by centrifugation.
-
Treatment: Divide the lysate into two aliquots. Treat one with ES2 and the other with DMSO for a specified time.
-
Immunoprecipitation: Add the anti-GFP antibody to each lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against the tagged protein (GFP) and the suspected interacting partner (e.g., SEC8). A reduced amount of the co-immunoprecipitated partner in the ES2-treated sample suggests that ES2 disrupts the interaction.
PIN2 Trafficking Assay in Arabidopsis Roots
This protocol describes how to visualize the effect of this compound on the localization of the PIN2 auxin transporter.[12]
Materials:
-
Arabidopsis thaliana seedlings expressing PIN2-GFP
-
Liquid 1/2 MS medium
-
This compound (ES2) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Confocal microscope
Procedure:
-
Seedling Preparation: Grow PIN2-GFP seedlings vertically on agar (B569324) plates for 5-7 days.
-
Treatment: Transfer seedlings to a multi-well plate containing liquid 1/2 MS medium with either ES2 (e.g., 50 µM) or an equivalent amount of DMSO. Incubate for the desired time (e.g., 1-3 hours).
-
Microscopy: Mount the seedlings on a microscope slide with a drop of the treatment solution.
-
Imaging: Observe the root epidermal cells in the transition zone using a confocal microscope.
-
Analysis: In control seedlings, PIN2-GFP should be localized to the apical plasma membrane of epidermal cells. In ES2-treated seedlings, observe the accumulation of PIN2-GFP in intracellular puncta (ES2 bodies) and the vacuole, and a decrease in the plasma membrane signal.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and its alternatives.
Conclusion
This compound is a specific and potent inhibitor of the exocyst complex, making it an invaluable tool for studying exocytosis. Its mechanism of action has been robustly validated through a variety of orthogonal methods. While alternative inhibitors like Brefeldin A, Exo2, and SecinH3 are available, they target different components of the secretory pathway, leading to distinct cellular effects. The choice of inhibitor should, therefore, be carefully considered based on the specific biological question being addressed. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their experimental designs.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Exo2 derivative affects ER and Golgi morphology and vacuolar sorting in a tissue-specific manner in arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brefeldin A - Wikipedia [en.wikipedia.org]
- 7. Brefeldin A's effects on endosomes, lysosomes, and the TGN suggest a general mechanism for regulating organelle structure and membrane traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 12. pnas.org [pnas.org]
Assessing the Conservation of Endosidin2's Mechanism Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Endosidin2 (ES2), a potent inhibitor of exocytosis, with other trafficking inhibitors. We assess its mechanism of action, conservation across species, and provide supporting experimental data and protocols to facilitate further research and development.
Executive Summary
This compound is a small molecule that inhibits exocytosis by specifically targeting the EXO70 subunit of the exocyst complex, a highly conserved protein complex essential for the final stages of vesicle tethering to the plasma membrane.[1][2][3][4] This mechanism has been demonstrated to be effective across different kingdoms, including in plants (Arabidopsis thaliana), humans, and even fungal pathogens, highlighting the conserved nature of the exocyst complex as a therapeutic target.[1][5] This guide compares ES2 to other common trafficking inhibitors, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays.
Mechanism of Action: this compound vs. Alternatives
This compound offers a specific mechanism of action by targeting a key component of the exocyst complex. This contrasts with other commonly used trafficking inhibitors that affect broader cellular machinery.
-
This compound (ES2): ES2 directly binds to the EXO70 subunit of the octameric exocyst complex.[1][2] This interaction prevents the proper tethering of secretory vesicles to the plasma membrane, thereby inhibiting exocytosis. This targeted action allows for the study of exocyst-dependent processes with high specificity.
-
Brefeldin A (BFA): BFA is a fungal metabolite that inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[6][7] It achieves this by preventing the activation of Arf1, a small GTPase, which leads to the collapse of the Golgi complex into the ER.[8] While a powerful tool for studying secretion, its effects are broad, impacting the entire secretory pathway upstream of the plasma membrane.
-
Pitstop 2: This inhibitor targets the N-terminal domain of clathrin, a key protein in clathrin-mediated endocytosis (CME).[9] While initially thought to be specific for CME, some studies have shown it can also inhibit clathrin-independent endocytosis (CIE), suggesting potential off-target effects.[10][11][12]
Signaling Pathway of Exocyst-Mediated Vesicle Tethering and ES2 Inhibition
Caption: this compound targets the EXO70 subunit, disrupting the exocyst complex and inhibiting vesicle tethering.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the effective concentrations and observed effects of this compound and its more potent analog, ES2-14, across different species. Direct comparative data with other inhibitors in the same experimental systems is limited, so reported effective concentrations for BFA and Pitstop 2 are provided for context.
| Inhibitor | Organism/Cell Type | Assay | Effective Concentration / IC50 | Reference |
| This compound (ES2) | Arabidopsis thaliana | Root Elongation Inhibition | IC50: 32 µM | [5] |
| Arabidopsis thaliana | Pollen Tube Elongation | Inhibition observed at 16 µM | [4] | |
| Physcomitrium patens | Polarized Growth Inhibition | IC50: 8.8 - 12.3 µM | [13][14] | |
| This compound-14 (ES2-14) | Arabidopsis thaliana | Root Elongation Inhibition | IC50: 15 µM | [5] |
| Magnaporthe oryzae | Fungal Growth Inhibition | Significant inhibition at 20 µM | [5] | |
| Botrytis cinerea | Fungal Growth Inhibition | Significant inhibition at 20 µM | [5] | |
| HeLa Cells | Transferrin Recycling | No significant inhibition | [5][15] | |
| Brefeldin A (BFA) | Various | ER-Golgi Transport Block | 1-10 µg/mL (approx. 3.5-35 µM) | [8] |
| Pitstop 2 | HeLa Cells | Transferrin Internalization | Inhibition observed at 20-30 µM | [11] |
Conservation of this compound's Mechanism Across Species
The primary target of ES2, the exocyst complex, is evolutionarily conserved across eukaryotes, from yeast to mammals and plants.[1][2] This high degree of conservation is reflected in the broad activity of ES2.
-
Plants: ES2 was initially identified in screens using Arabidopsis thaliana and has been shown to inhibit a variety of exocyst-dependent processes, including root growth, gravitropism, and pollen tube elongation.[1][4] It affects the trafficking of crucial plasma membrane proteins like the PIN-FORMED (PIN) auxin transporters and the brassinosteroid receptor BRI1.[8][16]
-
Mammals: ES2 is also active in human cells, where it inhibits exocytosis and endosomal recycling.[1][2][17] For instance, it reduces the cell surface abundance of the membrane-anchored metalloproteinase MT2-MMP in mammalian cells.[8][16]
-
Fungi: The ES2 analog, ES2-14, has been shown to inhibit the growth and pathogenicity of the fungal pathogens Magnaporthe oryzae and Botrytis cinerea by targeting their respective EXO70 proteins.[5][18]
-
Species-Specific Potency: Interestingly, the analog ES2-14, which differs from ES2 by a single substitution, exhibits greater potency in plants and fungi but is ineffective in mammalian cells.[5][15] This suggests that while the overall mechanism is conserved, subtle structural differences in the EXO70 subunit across different kingdoms can be exploited to develop more selective inhibitors.
Experimental Protocols
BFA Washout Assay for PIN2 Trafficking in Arabidopsis thaliana Roots
This assay is used to assess the effect of a compound on the recycling of plasma membrane proteins from endosomes back to the cell surface. BFA treatment causes the accumulation of endocytosed proteins in "BFA bodies." The rate of disappearance of these bodies after BFA is washed out is indicative of the efficiency of exocytosis and recycling.
Workflow Diagram:
Caption: Workflow for the BFA washout assay to assess protein recycling.
Methodology:
-
Plant Material: Use 5-7 day old Arabidopsis thaliana seedlings stably expressing a fluorescently tagged plasma membrane protein of interest (e.g., PIN2::PIN2:GFP).
-
BFA Treatment: Incubate the seedlings in liquid Murashige and Skoog (MS) medium containing BFA (e.g., 40 µM) for 2 hours to induce the formation of BFA bodies.
-
Washout and Inhibitor Treatment:
-
Carefully remove the BFA-containing medium.
-
Wash the seedlings three times with BFA-free liquid MS medium.
-
Transfer the seedlings into fresh liquid MS medium containing either the vehicle control (e.g., 0.1% DMSO) or the test compound (e.g., 40 µM ES2).
-
-
Recovery and Imaging: Allow the seedlings to recover for a set period (e.g., 1.5 hours) at room temperature. Mount the seedlings on a microscope slide and visualize the subcellular localization of the fluorescently tagged protein in the root epidermal cells using a confocal microscope.
-
Quantification: For each treatment condition, count the number of cells that still contain visible BFA bodies. Express this as a percentage of the total number of cells observed. A delay in the disappearance of BFA bodies in the ES2-treated sample compared to the control indicates an inhibition of exocytosis/recycling.[1][5]
Transferrin Recycling Assay in Mammalian Cells
This assay measures the rate of endocytosis and subsequent recycling of the transferrin receptor. Fluorescently labeled transferrin is internalized by cells and then recycled back to the cell surface. The amount of fluorescent transferrin remaining in the cell over time is quantified.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HeLa) on glass coverslips or in glass-bottom dishes to 40-50% confluency.
-
Starvation: Starve the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
Labeling: Chill the cells to 4°C and incubate with a fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin) in cold serum-free medium for 30 minutes to allow binding to surface receptors.
-
Internalization (Pulse): Wash away unbound transferrin with ice-cold PBS. Add pre-warmed medium and incubate at 37°C for a defined period (e.g., 30 minutes) to allow for internalization of the transferrin-receptor complex.
-
Acid Wash: Place the cells back on ice and briefly wash with a low pH buffer (e.g., 0.5% acetic acid, 0.5 M NaCl, pH 3.0) to strip any remaining surface-bound fluorescent transferrin.
-
Recycling (Chase):
-
For the zero time point, fix the cells immediately with 4% paraformaldehyde (PFA).
-
For other time points, add pre-warmed complete medium (with or without the test inhibitor) and incubate at 37°C for various durations (e.g., 15, 30, 60 minutes).
-
-
Fixation and Imaging: At each time point, stop the recycling process by placing the cells on ice, washing with cold PBS, and fixing with 4% PFA. Mount the coverslips and image the cells using fluorescence microscopy.
-
Quantification: Measure the total fluorescence intensity per cell at each time point using image analysis software (e.g., ImageJ). A slower decrease in intracellular fluorescence in inhibitor-treated cells compared to controls indicates inhibition of transferrin recycling.[2][19]
Conclusion
This compound represents a valuable research tool and a potential starting point for therapeutic development due to its specific and conserved mechanism of action. By targeting the EXO70 subunit of the exocyst complex, it allows for the precise dissection of exocytosis-dependent cellular processes across a wide range of species. Its demonstrated efficacy in plants, mammals, and fungi underscores the highly conserved and critical role of the exocyst complex. The species-specific activity of its analog, ES2-14, further opens avenues for designing highly selective inhibitors for agricultural or clinical applications. The experimental protocols provided herein offer a framework for researchers to further investigate the effects of ES2 and other potential modulators of exocytosis.
References
- 1. Quantitative analysis of plasma membrane proteome using two-dimensional difference gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin and transferrin recycling assay [bio-protocol.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Non-invasive tools for analysis of plasma membrane protein topology in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brefeldin A's effects on endosomes, lysosomes, and the TGN suggest a general mechanism for regulating organelle structure and membrane traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for evaluating protein relocalization from the plasma membrane to chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
Endosidin2: A Comparative Analysis of Efficacy in Plant and Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Endosidin2 (ES2) has emerged as a valuable chemical tool for dissecting the intricate processes of exocytosis in eukaryotic cells. Its ability to inhibit the function of the exocyst complex, a key player in vesicle tethering and fusion with the plasma membrane, has provided researchers with a means to probe the dynamics of cellular secretion. This guide offers a comparative overview of the efficacy of this compound in plant and mammalian systems, supported by experimental data and detailed protocols. We also present a comparison with other known inhibitors of exocytosis to provide a broader context for its application.
Mechanism of Action: Targeting the Exocyst Complex
This compound functions as a specific inhibitor of the exocyst complex by directly targeting the EXO70 subunit.[1][2][3] The exocyst is a highly conserved octameric protein complex essential for tethering secretory vesicles to the plasma membrane prior to their fusion, a critical step in exocytosis. By binding to EXO70, this compound disrupts the assembly and function of the entire complex, thereby impeding the final stages of the secretory pathway. This mechanism of action is conserved across kingdoms, making this compound a versatile tool for studying exocytosis in both plant and animal models.[1][2]
Efficacy of this compound: A System-Specific Comparison
While the molecular target of this compound is conserved, its phenotypic consequences and potency can differ between plant and mammalian systems.
In Plant Systems
In plants, this compound has been shown to be a potent inhibitor of various developmental processes that are highly dependent on polarized secretion and cell expansion.
-
Inhibition of Root Growth: Treatment of Arabidopsis thaliana seedlings with this compound leads to a dose-dependent reduction in root length and the formation of fewer and shorter root hairs.[1]
-
Disruption of PIN Transporter Trafficking: A key effect of this compound in plants is the disruption of the trafficking of auxin efflux carriers, such as PIN2. Treatment with 40 µM this compound for 2 hours causes PIN2 to accumulate in intracellular compartments, specifically late endosomes/pre-vacuolar compartments, and reduces its abundance at the plasma membrane.[3] This mislocalization disrupts the directional flow of auxin, a crucial hormone for plant development.
-
Polarized Growth Inhibition: In the moss Physcomitrium patens, this compound inhibits the polarized growth of protonemal filaments with a half-maximal inhibitory concentration (IC50) reported to be between 8.8 and 12.3 µM.
An analog of this compound, named this compound-14, has been shown to be even more potent in inhibiting plant growth and exocytosis than the parent compound.[4]
In Mammalian Systems
In mammalian cells, this compound also effectively inhibits exocytosis, impacting processes such as the recycling of cell surface receptors.
-
Inhibition of Transferrin Recycling: In HeLa cells, this compound treatment has been demonstrated to inhibit the recycling of transferrin receptors to the plasma membrane in a dose-dependent manner.[1] This leads to the accumulation of transferrin within the cell. While a specific IC50 for this process has not been explicitly reported in the reviewed literature, the effect is evident at concentrations similar to those used in plant studies.
-
Reduced Surface Expression of Metalloproteinases: Treatment with this compound has been shown to decrease the cell surface abundance of the membrane-anchored metalloproteinase MT2-MMP.
-
Differential Efficacy of Analogs: Interestingly, the more potent plant growth inhibitor, this compound-14, was found to be ineffective at inhibiting transferrin recycling in HeLa cells, suggesting that minor structural modifications to this compound can significantly alter its specificity and efficacy between plant and mammalian systems.[4]
Quantitative Comparison of Exocytosis Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other selected exocytosis inhibitors in plant and mammalian systems. It is important to note that direct comparative studies of these inhibitors across both kingdoms are limited.
| Inhibitor | Target/Mechanism | Plant System Efficacy | Mammalian System Efficacy |
| This compound (ES2) | Exocyst complex (EXO70 subunit) | IC50: 8.8-12.3 µM (moss polarized growth) | Dose-dependent inhibition of transferrin recycling (specific IC50 not reported) |
| Brefeldin A (BFA) | Inhibits ARF-GEFs, disrupting ER-to-Golgi transport | Effective at 10-100 µg/ml in maize root cells | IC50: 0.2 µM (HCT 116 cells); Half-maximal inhibition of ARF-GEF at 2 µM |
| Bromoenol lactone | Calcium-independent phospholipase A2 (iPLA2β) | Not reported | IC50: ~7 µM (mast cell exocytosis)[5] |
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | Inhibits lysosomal exocytosis | IC50: 0.6-1.5 nM (bovine chromaffin granules) |
| Botulinum Toxin B | Cleaves VAMP/synaptobrevin (a SNARE protein) | Not applicable (targets neuronal proteins) | Potent inhibitor of neurotransmitter release |
| Tetanus Toxin | Cleaves VAMP/synaptobrevin (a SNARE protein) | Not applicable (targets neuronal proteins) | Potent inhibitor of neurotransmitter release |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these inhibitors. Below are representative protocols for assessing the efficacy of this compound in both plant and mammalian systems.
Protocol 1: PIN2 Trafficking Assay in Arabidopsis thaliana Roots
This protocol is adapted from studies observing the effect of this compound on the localization of the PIN2 auxin transporter in Arabidopsis root epidermal cells.[3][6]
-
Plant Material and Growth Conditions:
-
Use 5- to 7-day-old Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2-GFP).
-
Grow seedlings vertically on half-strength Murashige and Skoog (MS) agar (B569324) plates under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in liquid half-strength MS medium to the desired final concentration (e.g., 40 µM). Prepare a mock control with the same concentration of DMSO.
-
Transfer seedlings into a multi-well plate containing the this compound or mock solution.
-
Incubate the seedlings for the desired duration (e.g., 2 hours) at room temperature in the dark to prevent degradation of the fluorescent signal in the vacuole.
-
-
Microscopy and Image Analysis:
-
Mount the seedlings on a microscope slide with the treatment solution.
-
Observe the root tips using a confocal laser scanning microscope.
-
Acquire Z-stack images of the root epidermal cells in the meristematic and elongation zones.
-
Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and in intracellular compartments. Compare the localization pattern between this compound-treated and mock-treated roots. A decrease in plasma membrane fluorescence and an increase in intracellular puncta indicate inhibition of exocytosis.
-
Protocol 2: Transferrin Recycling Assay in HeLa Cells
This protocol describes a typical experiment to assess the effect of this compound on the recycling of transferrin receptors in a mammalian cell line.[7][8][9]
-
Cell Culture and Plating:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
-
Inhibitor and Transferrin Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serum-starve the cells for 30 minutes in serum-free DMEM.
-
Treat the cells with the desired concentration of this compound (or DMSO as a control) in serum-free DMEM for 1 hour.
-
Pulse the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) at a concentration of 25-50 µg/ml for 30 minutes at 37°C to allow for internalization.
-
Wash the cells with ice-cold PBS to remove surface-bound transferrin.
-
-
Chase and Fixation:
-
Add pre-warmed complete medium (containing unlabeled transferrin to prevent re-binding of labeled transferrin) and incubate for different chase times (e.g., 0, 15, 30, 60 minutes) to allow for receptor recycling.
-
At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of the labeled transferrin at each time point. A delay in the decrease of intracellular fluorescence in this compound-treated cells compared to the control indicates inhibition of transferrin receptor recycling.
-
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described above.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to measure uptake and recycling of Tf in HeLa cells – Barth Grant [barthgrant.com]
- 8. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
Validating the Exocyst Complex: A Comparative Guide to Using Endosidin2
For Researchers, Scientists, and Drug Development Professionals
The exocyst complex, an octameric protein machine, plays a crucial role in the final stages of exocytosis, tethering secretory vesicles to the plasma membrane for fusion.[1] Its involvement in a myriad of cellular processes, from cell polarity and migration to cytokinesis, makes it a key target for understanding fundamental cell biology and disease pathogenesis.[2][3] Validating the specific role of the exocyst in these processes requires precise tools. This guide provides a comprehensive comparison of Endosidin2, a potent and specific small molecule inhibitor of the exocyst complex, with other available methods.[4][5]
This compound: A Specific Tool for Exocyst Inhibition
This compound (ES2) has emerged as a valuable chemical tool for studying the exocyst complex. It acts by directly binding to the EXO70 subunit, a key component of the exocyst, thereby inhibiting its function and, consequently, exocytosis.[4][6] This inhibition has been demonstrated in both plant and mammalian cells, highlighting the conserved nature of the exocyst complex and the broad applicability of ES2.[4][7] A notable analog, this compound-14 (ES2-14), has been shown to be even more potent in plant systems.[1]
One of the key advantages of using this compound is its ability to circumvent the limitations of genetic approaches, such as the lethality of knockout mutants for essential exocyst subunits.[5][7][8] Its dose-dependent and reversible nature allows for temporal control of exocyst inhibition, providing a nuanced understanding of its dynamic roles.[8]
Comparison of Exocyst Validation Methods
Here, we compare this compound with other common methods used to probe exocyst function:
| Method | Target/Mechanism | Advantages | Disadvantages |
| This compound (ES2) | Directly binds to and inhibits the EXO70 subunit of the exocyst complex.[4][6] | - High specificity for the exocyst complex.- Active in both plant and mammalian cells.[4][7]- Dose-dependent and reversible action allows for temporal control.[8]- Overcomes lethality issues associated with genetic knockouts.[5][7][8] | - Potential for off-target effects at high concentrations.- Efficacy can vary between cell types and organisms. |
| This compound-14 (ES2-14) | An analog of ES2, also targeting the EXO70 subunit. | - More potent than ES2 in plant systems.[1] | - Activity in mammalian cells is not as well-characterized as ES2.[1] |
| Brefeldin A (BFA) | Inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, indirectly affecting exocytosis.[4] | - Broadly disrupts the secretory pathway, useful for studying general secretion. | - Lacks specificity for the exocyst complex.- Affects multiple cellular trafficking pathways. |
| Genetic Knockout/Knockdown (e.g., RNAi) | Reduces or eliminates the expression of specific exocyst subunits. | - High specificity for the targeted gene product. | - Can be lethal, especially for essential subunits.[5][7]- Potential for genetic compensation by related proteins.- Does not allow for acute inhibition. |
Experimental Data: this compound in Action
The efficacy of this compound and its analog, ES2-14, has been demonstrated in various cellular assays. A key example is the inhibition of PIN-FORMED 2 (PIN2) protein trafficking in Arabidopsis thaliana root epidermal cells. PIN2 is a plasma membrane protein that undergoes constitutive endocytosis and recycling (exocytosis).
| Compound | Concentration | Observed Effect on PIN2 Trafficking in Arabidopsis | Reference |
| This compound (ES2) | 20 µM | Few PIN2-GFP-containing prevacuolar compartments (PVCs) observed. | [1] |
| This compound (ES2) | 40 µM | Significant reduction of PIN2-GFP at the plasma membrane and accumulation in PVCs.[1] | [1] |
| This compound-14 (ES2-14) | 20 µM | Significant reduction of PIN2-GFP fluorescence intensity at the plasma membrane. | [1] |
| This compound-14 (ES2-14) | 40 µM | Further reduction of plasma membrane-localized PIN2-GFP. | [1] |
These data clearly indicate that ES2-14 is more potent than ES2 in inhibiting exocytosis-dependent PIN2 localization in this plant model system.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the exocyst-mediated exocytosis pathway and a typical experimental workflow for validating its inhibition by this compound.
Caption: The exocyst complex tethers secretory vesicles to the plasma membrane, a critical step in exocytosis that is inhibited by this compound's binding to the EXO70 subunit.
Caption: A generalized workflow for investigating the effect of this compound on exocytosis using cellular imaging assays.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for two key experiments used to assess exocyst function.
Transferrin Recycling Assay in Mammalian Cells
This assay measures the recycling of endocytosed transferrin back to the plasma membrane, a process dependent on exocytosis.
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Alexa Fluor-conjugated Transferrin (Tfn-AF)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Coverslips and culture dishes
Procedure:
-
Cell Seeding: Seed HeLa cells on coverslips in a 6-well plate and culture until they reach 60-70% confluency.
-
Serum Starvation: Wash cells with serum-free DMEM and incubate in serum-free DMEM for 30 minutes at 37°C to deplete endogenous transferrin.
-
Transferrin Loading: Chill cells on ice. Add Tfn-AF (e.g., 25 µg/mL) in cold serum-free DMEM and incubate on ice for 30-60 minutes to allow binding to the transferrin receptor.
-
Internalization: Wash cells with cold PBS to remove unbound Tfn-AF. Add pre-warmed complete medium (containing serum) and incubate at 37°C for 30-60 minutes to allow internalization of the Tfn-receptor complex.
-
Inhibitor Treatment: Wash cells with PBS. Add complete medium containing either this compound (at the desired concentration, e.g., 10-50 µM) or an equivalent volume of DMSO (control).
-
Recycling (Chase): Incubate cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for recycling of Tfn-AF to the plasma membrane.
-
Fixation: At each time point, wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Imaging and Analysis: Mount coverslips on slides. Acquire images using a confocal microscope. Quantify the intracellular fluorescence intensity at each time point. A delay in the decrease of intracellular fluorescence in this compound-treated cells compared to the control indicates inhibition of exocytosis-mediated recycling.
PIN2 Trafficking Assay in Arabidopsis thaliana
This assay visualizes the effect of this compound on the localization of the PIN2 protein in root epidermal cells.
Materials:
-
Arabidopsis thaliana seedlings expressing PIN2-GFP
-
Murashige and Skoog (MS) medium (liquid and solid)
-
This compound
-
DMSO (vehicle control)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Seedling Growth: Grow PIN2-GFP Arabidopsis seedlings vertically on solid MS plates for 5-7 days.
-
Treatment: Prepare liquid MS medium containing the desired concentration of this compound (e.g., 40 µM) or an equivalent amount of DMSO.
-
Incubation: Carefully transfer the seedlings into the liquid MS medium with this compound or DMSO. Incubate for the desired time (e.g., 1-2 hours) under light.
-
Mounting: Mount the seedlings in the respective treatment solution on a microscope slide.
-
Imaging: Immediately visualize the root tips using a confocal microscope. Acquire Z-stacks of the epidermal cells in the meristematic and elongation zones.
-
Analysis: In control cells, PIN2-GFP should be predominantly localized to the apical plasma membrane of epidermal cells. In this compound-treated cells, observe for a decrease in plasma membrane signal and an accumulation of PIN2-GFP in intracellular compartments, such as prevacuolar compartments (PVCs). Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments to determine the effect of the inhibitor.[1]
References
- 1. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
Endosidin2: A Precision Tool for Exocytosis Research Compared
A Comparative Guide to Small Molecule Inhibitors of Vesicle Trafficking
For researchers, scientists, and drug development professionals investigating the intricate process of exocytosis, the availability of specific and reliable chemical inhibitors is paramount. Endosidin2 (ES2) has emerged as a valuable reference compound due to its specific mechanism of action. This guide provides an objective comparison of this compound with other commonly used compounds in exocytosis research, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Mechanism of Action: A Spectrum of Cellular Targets
Understanding the precise molecular target of an inhibitor is crucial for interpreting experimental results. This compound and its alternatives disrupt exocytosis through distinct mechanisms, targeting different stages of the secretory pathway.
This compound (ES2): This small molecule uniquely targets the exocyst complex, a key player in the final stages of exocytosis. Specifically, ES2 binds to the EXO70 subunit of the exocyst, an evolutionarily conserved protein complex responsible for tethering secretory vesicles to the plasma membrane just before fusion.[1][2][3] By inhibiting EXO70, ES2 effectively blocks the docking of vesicles at their target site, thereby preventing the release of their contents.[2][3][4] This targeted action at a terminal step of exocytosis makes ES2 a highly specific tool for studying the roles of the exocyst complex and the final stages of vesicle fusion.
Alternative Compounds: In contrast, other widely used inhibitors affect broader, more upstream cellular processes that indirectly impact exocytosis.
-
Brefeldin A (BFA): A fungal metabolite that disrupts the entire secretory pathway at a very early stage. BFA inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[5] It achieves this by preventing the association of COPI-coat proteins with the Golgi membrane, leading to a collapse of the Golgi structure into the ER.[5][6] This global disruption of the secretory pathway makes it a potent but non-specific inhibitor of exocytosis for studying ER-Golgi trafficking dynamics.
-
Wortmannin (B1684655): This fungal steroid metabolite is a potent and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[7][8] PI3Ks are involved in a wide array of cellular signaling pathways, including vesicle trafficking and cytoskeletal organization. By inhibiting PI3K, Wortmannin can block processes like mast cell degranulation and insulin-stimulated glucose transporter (GLUT4) exocytosis.[9][10][11] Its broad effects on cellular signaling require careful interpretation when used to study specific exocytic events.
-
Latrunculin B & Cytochalasin D: These compounds disrupt the actin cytoskeleton, a critical component for the transport of secretory vesicles to the plasma membrane.[12][13][14] Latrunculins sequester actin monomers, preventing their polymerization into filaments, while Cytochalasin D binds to the barbed end of actin filaments, leading to their disassembly.[14] By disrupting the cellular "highways" for vesicle transport, these compounds effectively inhibit exocytosis, particularly in regulated secretion events that rely on a dynamic actin network.[12][13]
The distinct mechanisms are visualized in the signaling pathway diagram below.
Figure 1: Comparative Mechanisms of Exocytosis Inhibitors. This diagram illustrates the distinct points of intervention for this compound and its alternatives.
Quantitative Performance Comparison
A direct comparison of the potency of these inhibitors is challenging due to the lack of studies using a standardized exocytosis assay. However, by compiling data on their primary targets and reported effective concentrations, we can infer their relative efficacy and specificity.
| Compound | Primary Target(s) | Potency Metric | Value | Cell System/Assay Context | Key Advantages | Key Disadvantages |
| This compound (ES2) | Exocyst Subunit EXO70 | Kd | 253 µM [4][15] | in vitro binding to Arabidopsis EXO70A1 | High specificity for a terminal exocytosis step.[1][2][3] | Lower potency compared to other inhibitors' primary targets. |
| Brefeldin A (BFA) | ARF-GEFs (Protein Transport) | IC50 | ~0.2 µM[16][17] | ATPase inhibition in HCT 116 cells | Potent and rapid disruption of the entire secretory pathway.[5] | Low specificity ; affects multiple trafficking steps.[6] |
| Wortmannin | PI3-Kinases | IC50 | ~1-5 nM[7][18] | in vitro PI3K inhibition | Very high potency for its primary target. | Broad off-target effects on other kinases at higher concentrations.[19] |
| Latrunculin B | G-actin | Effective Conc. | 1-10 µM | Inhibition of primary granule exocytosis in neutrophils.[13] | Reversible and effective for studying actin-dependent transport. | Can affect other actin-dependent processes (e.g., endocytosis).[20][21] |
| Cytochalasin D | F-actin (barbed end) | IC50 | ~0.11 µM | Inhibition of glucose transport (hGLUT1).[22] | Potent inhibitor of actin dynamics. | Can induce complex cellular responses beyond exocytosis inhibition. |
Experimental Protocols
The choice of assay is critical for accurately measuring the effects of these inhibitors on exocytosis. Below are detailed protocols for three common methods used to quantify vesicle fusion and cargo release.
Protocol: Visualizing Exocytosis with Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is ideal for visualizing individual vesicle fusion events at the plasma membrane with high signal-to-noise.[23][24]
Figure 2: TIRF Microscopy Experimental Workflow. A step-by-step guide for assessing exocytosis using TIRF microscopy.
Detailed Steps:
-
Cell Preparation:
-
Plate adherent cells (e.g., PC12, INS-1, or HeLa cells) on high-quality glass-bottom dishes suitable for TIRF imaging.
-
Transfect cells with a plasmid encoding a fluorescently-tagged secretory vesicle cargo (e.g., Neuropeptide Y-GFP) or a vesicle membrane protein (e.g., VAMP2-pHluorin). Allow 24-48 hours for expression.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound and other inhibitors in DMSO.
-
On the day of the experiment, dilute the inhibitor to the desired final concentration in imaging buffer (e.g., HEPES-buffered saline).
-
Replace the culture medium with the inhibitor-containing buffer and incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO).
-
-
TIRF Imaging:
-
Mount the dish on an inverted microscope equipped with a through-the-objective TIRF system.[23]
-
Identify a transfected cell and bring the cell-glass interface into focus.
-
Adjust the laser angle to achieve total internal reflection, creating a shallow evanescent field (~100 nm deep) that selectively excites fluorophores near the plasma membrane.
-
Set image acquisition parameters (laser power, exposure time, frame rate) to optimize signal-to-noise while minimizing phototoxicity.
-
-
Stimulation and Data Acquisition:
-
Begin acquiring a time-lapse image series to establish a baseline.
-
Stimulate the cells to induce exocytosis by perfusing a secretagogue solution (e.g., 56 mM KCl solution to depolarize the membrane).
-
Continue imaging to capture the dynamic fusion events.
-
-
Analysis:
-
Analyze the image series using software like ImageJ/Fiji.
-
Identify exocytic events, which appear as a sudden increase in fluorescence (for pH-sensitive probes like pHluorin) followed by diffusion, or as the abrupt disappearance of a vesicle.
-
Quantify the number of fusion events per cell per unit of time and compare the rates between control and inhibitor-treated cells.
-
Protocol: Quantifying Regulated Secretion with a Luciferase-Based Assay
This method provides a high-throughput, quantitative measure of the total amount of secreted cargo from a population of cells.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293 or PC12) with a plasmid encoding a secreted form of Gaussia luciferase (G-Luc) and a plasmid for a constitutively expressed cytosolic reporter (e.g., Firefly luciferase) to normalize for cell number and transfection efficiency.
-
-
Cell Plating and Inhibitor Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, replace the medium with a serum-free medium containing the desired concentration of this compound or an alternative inhibitor. Incubate for 1-2 hours.
-
-
Stimulation and Sample Collection:
-
Wash the cells gently with a buffer (e.g., PBS).
-
Add a stimulation buffer (e.g., high KCl or a specific agonist) to induce exocytosis.
-
After a defined stimulation period (e.g., 10-30 minutes), carefully collect the supernatant (which contains the secreted G-Luc).
-
Lyse the remaining cells with a passive lysis buffer to measure the intracellular Firefly luciferase.[25][26]
-
-
Luminescence Measurement:
-
Transfer a small volume of the supernatant to an opaque 96-well plate.
-
Use a luminometer with an auto-injector to add the G-Luc substrate (coelenterazine) and measure the resulting luminescence.
-
Similarly, measure the luminescence from the cell lysate after adding the Firefly luciferase substrate (D-luciferin).[27]
-
-
Data Analysis:
-
Calculate the Secretion Index: (G-Luc activity in supernatant) / (Firefly luciferase activity in lysate).
-
Compare the secretion index across different inhibitor treatments to determine the percent inhibition of exocytosis.
-
Protocol: Amperometric Detection of Quantal Release
Amperometry offers unparalleled temporal resolution for detecting the release of electrochemically active neurotransmitters (e.g., dopamine, norepinephrine) from single vesicles.[28][29]
-
Electrode Preparation:
-
Fabricate a carbon-fiber microelectrode (CFE) by sealing a 5-10 µm carbon fiber into a glass capillary.
-
Cut the fiber to expose a clean, disk-shaped surface.
-
-
Cell Culture and Placement:
-
Use cells that secrete oxidizable molecules, such as chromaffin cells or PC12 cells.
-
Place the culture dish on the stage of an inverted microscope.
-
-
Amperometric Recording:
-
Using a micromanipulator, gently position the tip of the CFE adjacent to the surface of a target cell.
-
Apply a constant oxidizing potential (e.g., +700 mV) to the CFE using a patch-clamp amplifier or a dedicated amperometry setup.[30]
-
Stimulate the cell to induce exocytosis, typically by puffing a high-potassium solution from a nearby micropipette.
-
-
Data Acquisition and Analysis:
-
Record the current from the CFE. Each exocytic event that releases oxidizable cargo will generate a transient "spike" in the current.
-
Analyze the amperometric spikes to determine their frequency (rate of exocytosis), quantal size (total charge per event, which is proportional to the number of molecules released), and kinetics (spike rise time and decay).[31]
-
Compare these parameters for cells pre-incubated with this compound or other inhibitors versus control cells to quantify the effect on neurotransmitter release.
-
Conclusion and Recommendations
This compound serves as a highly specific and valuable reference compound for dissecting the final stages of exocytosis. Its direct and unique targeting of the exocyst complex subunit EXO70 provides a clear advantage over inhibitors with broader mechanisms of action.
-
For investigating the role of ER-to-Golgi transport in secretion, Brefeldin A remains a classic and potent tool, though its global effects on the cell must be considered.
-
When exploring the involvement of PI3K signaling pathways in regulated exocytosis, Wortmannin is a highly potent inhibitor, but researchers should be mindful of its potential off-target effects and the broad impact of PI3K inhibition.
-
To determine the reliance of vesicle transport on the cytoskeleton, Latrunculin B and Cytochalasin D are effective, but their effects on other actin-dependent cellular processes should be acknowledged.
By selecting the appropriate inhibitor and employing quantitative, high-resolution assays, researchers can effectively probe the molecular machinery of exocytosis and advance our understanding of this fundamental cellular process.
References
- 1. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. invivogen.com [invivogen.com]
- 6. Brefeldin A inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocytosis, recycling, and regulated exocytosis of glucose transporter 4. | Semantic Scholar [semanticscholar.org]
- 10. GLUT4 exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLUT4 exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary granule exocytosis in human neutrophils is regulated by Rac-dependent actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 15. researchgate.net [researchgate.net]
- 16. mouse-tissue-lysis.com [mouse-tissue-lysis.com]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. stemcell.com [stemcell.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of wortmannin and latrunculin A on slow endocytosis at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Two-color total internal refection fluorescence microscopy of exocytosis in endocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Imaging Exocytosis with Total Internal Reflection Microscopy (TIRFM). - Bordeaux Neurocampus [bordeaux-neurocampus.fr]
- 25. med.emory.edu [med.emory.edu]
- 26. takara.co.kr [takara.co.kr]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. The Patch Amperometry Technique: Design of a Method to Study Exocytosis of Single Vesicles - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Rapid exocytosis kinetics measured by amperometry within volcano microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. pubs.acs.org [pubs.acs.org]
Verifying the Effects of Endosidin2: A Guide to Replicating Key Experiments
For researchers, scientists, and drug development professionals, this guide provides a framework for replicating pivotal experiments to verify the biological activity of Endosidin2 (ES2), a selective inhibitor of the exocyst complex subunit EXO70. By objectively comparing its performance and providing detailed experimental data, this guide aims to facilitate the independent verification of ES2's mechanism of action.
This compound has emerged as a valuable chemical tool for studying exocytosis, a fundamental cellular process. It acts by binding to the EXO70 subunit of the exocyst complex, thereby inhibiting the tethering of secretory vesicles to the plasma membrane. This disruption of exocytosis leads to a range of observable cellular phenotypes, which form the basis of the key verification experiments outlined below. This guide also introduces ES2-14, a more potent analog of ES2, and other compounds with alternative mechanisms for inhibiting exocytosis, providing a broader context for experimental analysis.
Comparative Performance of this compound and its Analog
The following table summarizes the quantitative data from key experiments with this compound and its more potent analog, ES2-14. These values serve as benchmarks for researchers seeking to replicate these findings.
| Experiment | Molecule | Organism/System | Key Parameter | Reported Value |
| Direct Binding Assay | ES2 | In vitro (AtEXO70A1 protein) | Dissociation Constant (Kd) | 253 ± 63.5 μM[1] |
| Root Growth Inhibition | ES2-14 | Arabidopsis thaliana | Effective Concentration | Significant inhibition at 10 μM[2] |
| Polarized Growth Inhibition | ES2 | Physcomitrium patens | IC50 (Area) | 8.8 μM[3][4] |
| ES2 | Physcomitrium patens | IC50 (Solidity) | 12.3 μM[3][4] | |
| Plasma Membrane Proteome Alteration | ES2 | Arabidopsis thaliana | Treatment | 40 μM for 2 hours[5][6] |
| ES2 | Arabidopsis thaliana | Outcome | 145 proteins with reduced abundance[5] | |
| PIN2 Protein Localization | ES2 | Arabidopsis thaliana | Treatment | 50 μM for 1-3 hours[7][8][9] |
| ES2 | Arabidopsis thaliana | Outcome | Accumulation in cytoplasm/vacuoles[7][8][9] |
Signaling Pathway of this compound Action
The following diagram illustrates the established signaling pathway through which this compound inhibits exocytosis.
Caption: this compound inhibits exocytosis by targeting the EXO70 subunit of the exocyst complex.
Key Experimental Protocols for Result Verification
To ensure the reproducibility of this compound's effects, detailed methodologies for the key experiments are provided below.
PIN2 Protein Localization in Arabidopsis thaliana
This experiment visually demonstrates ES2's ability to disrupt the trafficking of the auxin transporter PIN2 to the plasma membrane in root epidermal cells.
Experimental Workflow:
Caption: Workflow for analyzing PIN2 protein localization after ES2 treatment.
Methodology:
-
Plant Material: Use Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2::PIN2-GFP).
-
Treatment: Incubate the seedlings in liquid half-strength Murashige and Skoog (MS) medium containing 50 µM this compound for 1 to 3 hours. A DMSO control should be run in parallel.[7][8][9]
-
Microscopy: Mount the seedling roots on a microscope slide and observe the root epidermal cells using a confocal laser scanning microscope.
-
Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and in intracellular compartments. Compare the localization pattern between ES2-treated and control seedlings.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay provides a quantitative measure of ES2's biological activity by assessing its impact on primary root elongation.
Methodology:
-
Plate Preparation: Prepare half-strength MS agar (B569324) plates containing a range of this compound or ES2-14 concentrations (e.g., 0, 5, 10, 20, 40 µM). A DMSO solvent control should be included.
-
Seedling Growth: Vertically grow surface-sterilized Arabidopsis thaliana seeds on the prepared plates for a defined period (e.g., 7 days).
-
Measurement: At the end of the growth period, scan the plates and measure the primary root length of each seedling using image analysis software.
-
Data Analysis: Calculate the average root length for each treatment condition and plot the dose-response curve. Determine the IC50 value if desired. A significant inhibition of root growth is expected with 10 µM ES2-14.[2]
Direct Binding Assay: Microscale Thermophoresis (MST)
This biophysical assay directly measures the interaction between ES2 and its protein target, EXO70A1, and quantifies the binding affinity.
Experimental Workflow:
Caption: Workflow for the Microscale Thermophoresis (MST) binding assay.
Methodology:
-
Protein Preparation: Express and purify recombinant Arabidopsis thaliana EXO70A1 (AtEXO70A1) protein. Label the protein with a fluorescent dye (e.g., NT-647).
-
Ligand Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
Binding Reaction: Mix the fluorescently labeled AtEXO70A1 with each concentration of ES2 and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the labeled protein in a microscale thermophoresis instrument.
-
Data Analysis: Plot the change in thermophoresis as a function of the ES2 concentration and fit the data to a binding model to determine the dissociation constant (Kd). The reported Kd for ES2 binding to AtEXO70A1 is 253 ± 63.5 μM.[1]
Logical Framework for Result Verification
The process of verifying the experimental results for this compound involves a logical progression from observing its biological effects to confirming its direct molecular interaction.
Caption: Logical flow for the verification of this compound's experimental results.
Alternative Exocytosis Inhibitors for Comparative Analysis
To provide a comprehensive understanding of exocytosis inhibition, researchers can compare the effects of this compound with other compounds that act through different mechanisms.
| Inhibitor Class | Example(s) | Mechanism of Action |
| Actin Polymerization Inhibitors | Cytochalasins | Disrupt the actin cytoskeleton, which is crucial for vesicle transport and fusion.[10] |
| Lysosomal Exocytosis Inhibitor | Vacuolin-1 | Blocks the Ca2+-dependent exocytosis of lysosomes.[10] |
| KATP Channel Inhibitor | Tolbutamide | Stimulates exocytosis of glucagon (B607659) by inhibiting ATP-sensitive potassium channels.[10] |
| Clathrin-Mediated Endocytosis Inhibitor | Endosidin9 (ES9) | Primarily a protonophore that also interferes with clathrin-mediated endocytosis.[11] |
By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can independently verify the reported effects of this compound, contributing to a more robust understanding of its role as a specific inhibitor of exocytosis.
References
- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]
- 5. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 6. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Endosidin2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Endosidin2, a cell-permeable inhibitor of exocytosis. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is classified as a skin and eye irritant and a combustible solid. Therefore, it must be handled as hazardous chemical waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and can pose risks to human health and the environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or splash goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedures for this compound
The proper disposal method for this compound depends on its form—as a solid powder or dissolved in a solvent like DMSO.
Solid this compound Waste
-
Collection :
-
Carefully sweep up any remaining this compound powder using non-sparking tools to avoid generating dust.
-
Place the collected powder and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) into a designated, chemically compatible hazardous waste container. The container should be clearly labeled.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is cool, dry, and away from heat, sparks, or open flames.
-
Segregate the this compound waste from incompatible materials, particularly oxidizing agents.
-
-
Disposal :
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
This compound in DMSO Solution
Solutions of this compound in Dimethyl Sulfoxide (DMSO) must also be treated as hazardous waste.
-
Collection :
-
Collect all waste solutions containing this compound and DMSO in a designated, leak-proof, and chemically compatible container.
-
Do not mix this waste stream with other types of chemical waste unless specifically permitted by your institution's EHS department.
-
-
Labeling :
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "this compound in DMSO, [concentration]").
-
-
Storage :
-
Store the sealed container in a designated hazardous waste storage area, preferably within a flammable materials cabinet, away from heat and ignition sources.
-
-
Disposal :
-
Contact your institution's EHS department or a certified hazardous waste disposal company for collection and proper disposal.
-
Contaminated Labware and Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as hazardous solid waste.
-
Collection :
-
Place all contaminated solid items into a designated hazardous waste container or a clearly labeled, sealed bag.
-
-
Empty Containers :
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.
-
-
Disposal :
-
Follow the same disposal procedure for solid this compound waste by arranging for pickup through your institution's EHS department.
-
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure : Evacuate the immediate area and restrict access.
-
Ventilate : If safe to do so, increase ventilation in the area.
-
Personal Protection : Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Cleanup :
-
For small spills of solid this compound, carefully sweep up the material with non-sparking tools and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the spill to your laboratory supervisor and your institution's EHS department.
Summary of this compound Properties and Handling
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1839524-44-5 |
| Molecular Weight | 414.17 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO and DMF |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2 |
| Storage Class | 11 - Combustible Solids |
| Storage Temperature | 2-8°C |
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedures for solid and liquid forms of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific chemical hygiene plan and waste disposal procedures for additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
